molecular formula C9H10BrNO B1587293 2-bromo-N-ethylbenzamide CAS No. 80031-02-3

2-bromo-N-ethylbenzamide

货号: B1587293
CAS 编号: 80031-02-3
分子量: 228.09 g/mol
InChI 键: DWCBZUWYUAIEEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-bromo-N-ethylbenzamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-bromo-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCBZUWYUAIEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392593
Record name 2-bromo-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80031-02-3
Record name 2-bromo-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-bromo-N-ethylbenzamide

Compound of Interest: this compound CAS Number: 80031-02-3 For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The document details its chemical and physical properties, spectroscopic profile, synthesis protocols, potential applications in research and drug development, and essential safety and handling information. As a substituted benzamide, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive bromine atom on the aromatic ring and an N-ethyl amide group, allows for a wide range of chemical transformations.

This compound is identified by the CAS Registry Number 80031-02-3.[1][2][3] Its core structure consists of a benzene ring substituted with a bromine atom and an N-ethylcarboxamide group at positions 2 and 1, respectively.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 80031-02-3 [1][2][3]
IUPAC Name This compound [3]
Molecular Formula C₉H₁₀BrNO [2][3]
SMILES CCNC(=O)C1=CC=CC=C1Br [3]
InChIKey DWCBZUWYUAIEEP-UHFFFAOYSA-N [3]

| Synonyms | N-ETHYL 2-BROMOBENZAMIDE |[3] |

The physicochemical properties of a compound are critical for predicting its behavior in chemical reactions and biological systems. These properties influence solubility, reactivity, and formulation characteristics.

Table 2: Physical and Chemical Properties of this compound

Property Value Source
Molecular Weight 228.09 g/mol [2][3]
Boiling Point 330.5°C at 760 mmHg [2]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor Count 1 [3]
Rotatable Bond Count 2 [3]

| Storage | Store in a dry, sealed place |[2] |

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment of this compound are typically achieved using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3][4]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons in the 7-8 ppm region, and a broad signal for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the carbonyl carbon (around 165-170 ppm), and six distinct signals for the aromatic carbons.[3]

  • IR Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the secondary amide (around 1640 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and bands corresponding to C-H and C=C aromatic stretches.[3]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

G Key Structural Features for Spectroscopic Analysis cluster_aromatic Aromatic Ring cluster_amide Amide Group cluster_ethyl Ethyl Group C1_Br C1-Br C2_H Aromatic C-H NMR NMR Spectroscopy C2_H->NMR δ ~7-8 ppm C_Arom Aromatic C=C IR IR Spectroscopy C_Arom->IR ~1600 cm⁻¹ NH N-H NH->IR ~3300 cm⁻¹ NH->NMR δ ~8-9 ppm (broad) CO C=O CO->IR ~1640 cm⁻¹ (strong) CH2 CH2 CH2->NMR Quartet CH3 CH3 CH3->NMR Triplet

Caption: Key structural features of this compound and their expected spectroscopic signals.

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through the acylation of ethylamine with 2-bromobenzoyl chloride. The starting material, 2-bromobenzoyl chloride, can be readily prepared from 2-bromobenzoic acid. This straightforward amide bond formation is a robust and widely used reaction in organic synthesis.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-bromobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.

  • Amine Addition: To the cooled solution, slowly add a solution of ethylamine (2.1 eq, often used as a solution in THF or as a gas) and a non-nucleophilic base like triethylamine (1.1 eq) to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzoyl chloride is consumed.

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Caption: General workflow for the laboratory synthesis of this compound.

The presence of the aryl bromide functionality makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 2-position of the benzamide scaffold.[5]

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in public literature, its structure is emblematic of a key intermediate in medicinal chemistry. Benzamide derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[6]

Key Potential Applications:

  • Scaffold for Library Synthesis: It serves as a starting point for generating libraries of novel compounds for high-throughput screening. The aryl bromide can be functionalized to explore structure-activity relationships (SAR).

  • Intermediate for Agrochemicals: Substituted benzamides are a known class of herbicides and fungicides.

  • Precursor for Heterocyclic Compounds: It can be used in intramolecular cyclization reactions to form various nitrogen- and oxygen-containing heterocyclic systems, which are prevalent in many pharmaceuticals. The synthesis of quinazolinone derivatives, for instance, can be achieved from related 2-halobenzamides.[7]

Caption: Role of this compound in a typical drug discovery workflow.

Safety, Handling, and Toxicology

Table 3: General Safety and Handling Recommendations

Category Recommendation Reference
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. [8][11]
Engineering Controls Use in a well-ventilated area, preferably within a chemical fume hood. [9]
Handling Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [12]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. [2][9]
First Aid (General) Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Call a physician or poison control center. [8][9]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[9] |

Inferred GHS Hazard Statements (based on analogs):

  • H302: Harmful if swallowed.[10]

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

Researchers must always consult a current and specific Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to the Solubility of 2-bromo-N-ethylbenzamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-N-ethylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in various laboratory and industrial applications. While specific quantitative solubility data for this compound is not extensively published, this guide leverages data from structurally analogous compounds and fundamental physicochemical principles to predict its solubility profile. Furthermore, it details robust experimental protocols for the precise determination of its solubility in a range of common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. The molecular structure, characterized by a brominated benzene ring and an N-ethylated amide group, dictates its polarity, hydrogen bonding capability, and ultimately, its solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1][2]
Appearance Predicted to be a solid at room temperatureInferred from related compounds
CAS Number 80031-02-3[2][3]

The presence of the polar amide group allows for hydrogen bond acceptance, which suggests a degree of solubility in polar solvents. Conversely, the nonpolar brominated benzene ring and the ethyl group contribute to the molecule's lipophilicity, favoring solubility in less polar organic solvents. This amphiphilic nature is a key determinant of its solubility across a spectrum of solvents. The principle of "like dissolves like" is paramount in predicting the solubility of substituted benzamides; substances with similar polarities are more likely to be soluble in one another[4].

Predicted Solubility Profile of this compound

In the absence of direct experimental data, the solubility of this compound can be reliably predicted by examining the solubility of structurally similar compounds, such as 2-bromobenzamide. 2-Bromobenzamide is reported to have moderate solubility in organic solvents like ethanol and acetone and is less soluble in water[5]. Furthermore, its availability as a 10mM solution in DMSO is a strong indicator of good solubility in this polar aprotic solvent[6].

The addition of an N-ethyl group to the benzamide structure is expected to increase its lipophilicity. While this may slightly decrease its solubility in highly polar, protic solvents compared to the unsubstituted 2-bromobenzamide, it is likely to enhance its solubility in less polar organic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) HighThe high polarity of DMSO and its ability to act as a strong hydrogen bond acceptor make it an excellent solvent for many amides.
Acetone High to ModerateAs a polar aprotic solvent, acetone is expected to effectively solvate this compound.
Ethanol ModerateThe polarity of ethanol and its hydrogen bonding capabilities suggest moderate solubility.
Methanol ModerateSimilar to ethanol, methanol's polar and protic nature should allow for moderate dissolution.
Dichloromethane (DCM) Moderate to HighThe moderate polarity of DCM makes it a good solvent for compounds with both polar and nonpolar characteristics.
Ethyl Acetate ModerateAs a moderately polar solvent, ethyl acetate is likely to be a suitable solvent.
Toluene Low to ModerateThe nonpolar nature of toluene suggests it will be a poorer solvent compared to more polar options.
Hexane Low / InsolubleAs a nonpolar solvent, hexane is unlikely to effectively solvate the polar amide group of the molecule.
Water Low / InsolubleThe significant nonpolar character of the brominated benzene ring and the ethyl group will likely limit its solubility in water.

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is indispensable. The following protocols outline both a rapid qualitative assessment and a more rigorous quantitative method based on the well-established shake-flask technique[7].

Qualitative Solubility Assessment

This method provides a swift preliminary screening of suitable solvents.

Protocol:

  • Preparation: Label a series of small test tubes or vials, one for each of the selected organic solvents.

  • Addition of Solute: Add approximately 10-20 mg of this compound to each labeled tube.

  • Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.

  • Mixing: Securely cap the tubes and vortex each sample vigorously for 30-60 seconds.

  • Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

  • Classification:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles are still visible.

    • Insoluble: The solid appears largely undissolved.

Quantitative Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound in a solvent.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.

    • Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath (e.g., 25 °C) on an orbital shaker or rotator.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium has been reached.

  • Sample Separation:

    • After equilibration, allow the vial to stand undisturbed in the temperature bath to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, g/100mL, or mol/L) based on the determined concentration from the analysis.

Visualizing the Experimental Workflow

To further clarify the quantitative solubility determination process, the following workflow diagram is provided.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Equilibrate for 24-72 hours C->D E Filter supernatant to remove excess solid D->E F Analyze concentration via HPLC or UV-Vis E->F G Calculate solubility from concentration F->G

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, including:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined empirically for each solvent system.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the polar amide group and the nonpolar regions of the molecule will exhibit the highest solvating power.

  • Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a highly purified sample of this compound for accurate determinations.

Safety and Handling

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While direct quantitative data is limited, a predictive solubility profile has been established based on the compound's physicochemical properties and data from structural analogs. The provided experimental protocols offer a robust framework for researchers to determine precise solubility values, which are critical for the successful design and execution of experiments in synthesis, purification, and formulation development. The principles and methodologies outlined herein will empower scientists to effectively utilize this compound in their research and development endeavors.

References

Spectroscopic Data of 2-bromo-N-ethylbenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

2-bromo-N-ethylbenzamide (C₉H₁₀BrNO) is a substituted aromatic amide with potential applications in medicinal chemistry and materials science.[1] Accurate structural confirmation and purity assessment are paramount for its use in any research or development context. Spectroscopic methods offer a powerful, non-destructive suite of tools for achieving this. This guide provides an in-depth exploration of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, grounded in the fundamental principles of chemical structure and reactivity.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is the primary determinant of its spectroscopic signature. The molecule can be deconstructed into key fragments: a 2-bromobenzoyl group and an N-ethyl amide moiety. The interplay of these components, including the electronic effects of the bromine substituent and the conformational dynamics of the N-ethyl group, will be reflected in the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the N-ethyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the amide functionality.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH (4H)7.20 - 7.80Multiplet-
Amide NH (1H)~6.20Broad Singlet-
N-CH₂ (2H)3.30 - 3.50Quartet~7.2
CH₃ (3H)1.10 - 1.30Triplet~7.2

Note: The chemical shift of the amide proton (NH) can be highly variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon and the carbon attached to the bromine will have characteristic chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O~168
Aromatic C-Br~120
Aromatic CH127 - 134
Aromatic C-C=O~138
N-CH₂~35
CH₃~15
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • A longer acquisition time and a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the amide and aromatic functionalities.

Predicted IR Spectral Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch3400 - 3200Medium, Broad
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Amide I (C=O Stretch)1680 - 1630Strong
Amide II (N-H Bend)1570 - 1515Medium
Aromatic C=C Stretch1600 - 1450Medium
C-N Stretch1300 - 1200Medium
C-Br Stretch700 - 500Medium-Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat solid sample.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

m/z Proposed Fragment Ion Notes
227/229[C₉H₁₀⁷⁹/⁸¹BrNO]⁺Molecular Ion ([M]⁺, [M+2]⁺)
183/185[C₇H₄⁷⁹/⁸¹BrO]⁺Loss of ethylamine
155/157[C₆H₄⁷⁹/⁸¹Br]⁺Loss of CONHCH₂CH₃
104[C₇H₄O]⁺Loss of Br and ethylamine
76[C₆H₄]⁺Benzene ring fragment

digraph "Mass_Spec_Fragmentation" {
rankdir=TB;
node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
edge [color="#202124"];

A [label="[M]⁺˙ (m/z 227/229)"]; B [label="[M - C₂H₅NH]⁺\n(m/z 183/185)"]; C [label="[M - CONHC₂H₅]⁺\n(m/z 155/157)"]; D [label="[C₇H₄O]⁺\n(m/z 104)"]; E [label="[C₆H₄]⁺\n(m/z 76)"];

A -> B; B -> C; B -> D; C -> E; }

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By combining the predictive power of NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this compound. The provided protocols and data interpretations serve as a practical resource for scientists engaged in the synthesis and application of novel chemical entities.

References

A Guide to the Generation of Benzyne from 2-bromo-N-ethylbenzamide: Mechanism, Protocol, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the use of 2-bromo-N-ethylbenzamide as a precursor for the generation of benzyne, a highly reactive intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying mechanisms, provides detailed experimental protocols, and discusses the synthetic utility of this method.

Introduction: The Enduring Utility of Benzyne

Benzyne is a neutral, highly reactive intermediate derived from a benzene ring by the removal of two adjacent substituents.[1][2] Its structure is characterized by a strained triple bond within the aromatic ring, which is formed by the overlap of two adjacent sp² orbitals in the plane of the ring.[1] This high degree of ring strain and the presence of a weak in-plane π-bond make benzyne an exceptionally reactive dienophile and electrophile. The transient nature of benzyne necessitates its in situ generation, and its subsequent trapping with various reagents opens up a plethora of possibilities for the construction of complex carbocyclic and heterocyclic frameworks.[3]

The generation of benzyne under mild conditions has been a long-standing goal in organic synthesis. Among the various precursors developed, ortho-haloaromatics with a directing group have proven to be particularly effective. This guide focuses on this compound, a precursor that leverages the principles of directed ortho-metalation for efficient benzyne formation.

This compound: A Precursor Leveraging Directed ortho-Metalation

The use of this compound as a benzyne precursor is a prime example of a directed ortho-metalation (DoM) strategy.[4][5] DoM is a powerful tool in aromatic chemistry that allows for the regioselective functionalization of the ortho-position of an aromatic ring.[4] This is achieved through the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position.[4][5]

In the case of this compound, the N-ethylbenzamide functionality serves as an excellent DMG. The Lewis basic oxygen and nitrogen atoms of the amide group chelate to the lithium cation of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This coordination brings the base into close proximity to the C-H bond at the C3 position, leading to regioselective deprotonation and the formation of an ortho-lithiated intermediate. Subsequent elimination of lithium bromide then generates the desired benzyne intermediate.

Advantages of using this compound:

  • High Regioselectivity: The amide directing group ensures the specific formation of the desired benzyne intermediate.

  • Mild Reaction Conditions: Benzyne generation can often be achieved at low temperatures, minimizing side reactions.

  • Commercially Available Starting Materials: 2-bromobenzoic acid and ethylamine are readily available and relatively inexpensive.

Synthesis of this compound

The precursor itself is typically synthesized via the amidation of 2-bromobenzoic acid. A general and reliable method involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with ethylamine.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromobenzoic Acid201.0210.0 g49.7 mmol
Thionyl Chloride (SOCl₂)118.975.4 mL (7.4 g)62.2 mmol
Ethylamine (70% in H₂O)45.0710.0 mL~150 mmol
Dichloromethane (DCM)84.93100 mL-
1 M Sodium Hydroxide (NaOH)40.00As needed-
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Acid Chloride Formation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (10.0 g, 49.7 mmol) and dichloromethane (100 mL).

  • Slowly add thionyl chloride (5.4 mL, 74.5 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Allow the mixture to cool to room temperature and then carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude 2-bromobenzoyl chloride in 50 mL of fresh dichloromethane and cool the flask in an ice bath.

  • In a separate beaker, prepare a solution of ethylamine by adding 10.0 mL of the 70% aqueous solution to 30 mL of water.

  • Slowly add the aqueous ethylamine solution to the stirred solution of 2-bromobenzoyl chloride in the ice bath. A white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.

Visualization of the Synthesis

synthesis cluster_start Starting Materials cluster_reagents Reagents 2-Bromobenzoic Acid 2-Bromobenzoic Acid Reaction Reaction 2-Bromobenzoic Acid->Reaction 1. SOCl2, DCM, Reflux Ethylamine Ethylamine Amidation Amidation Ethylamine->Amidation SOCl2 SOCl2 DCM DCM 2-Bromobenzoyl Chloride 2-Bromobenzoyl Chloride Reaction->2-Bromobenzoyl Chloride Intermediate 2-Bromobenzoyl Chloride->Amidation 2. Ethylamine, DCM This compound This compound Amidation->this compound

Caption: Synthesis of this compound.

Generation and Trapping of Benzyne

The generation of benzyne from this compound is typically achieved by treatment with a strong organolithium base at low temperatures. The highly reactive benzyne is generated in situ and immediately trapped by a suitable reagent present in the reaction mixture.

Mechanism of Benzyne Formation

The mechanism proceeds via a directed ortho-metalation-elimination pathway:

  • Coordination: The amide group of this compound coordinates to the lithium ion of the organolithium base (e.g., n-BuLi).

  • ortho-Deprotonation: The coordinated base selectively abstracts the proton at the C3 position, forming a transient aryllithium species.

  • Elimination: The aryllithium intermediate rapidly eliminates lithium bromide (LiBr) to form the benzyne intermediate.

benzyne_generation Start This compound Intermediate1 Coordinated Complex Start->Intermediate1 + n-BuLi Coordination Intermediate2 ortho-Lithiated Species Intermediate1->Intermediate2 Deprotonation Benzyne Benzyne Intermediate2->Benzyne - LiBr Elimination

Caption: Mechanism of benzyne generation.

Experimental Protocol: Generation and Trapping of Benzyne with Furan

This protocol describes the generation of benzyne from this compound and its subsequent trapping with furan in a [4+2] cycloaddition reaction to form 1,4-epoxy-1,4-dihydronaphthalene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound228.091.14 g5.0 mmol
Furan68.071.8 mL (1.7 g)25.0 mmol
n-Butyllithium (2.5 M in hexanes)64.062.2 mL5.5 mmol
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Saturated Ammonium Chloride (NH₄Cl)53.49As needed-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.14 g, 5.0 mmol) and anhydrous THF (50 mL).

  • Add furan (1.8 mL, 25.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add diethyl ether (50 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1,4-epoxy-1,4-dihydronaphthalene.

Visualization of the Trapping Reaction

trapping_reaction cluster_reactants Reactants Benzyne Benzyne Product 1,4-epoxy-1,4-dihydronaphthalene Benzyne->Product [4+2] Cycloaddition Furan Furan Furan->Product

Caption: Trapping of benzyne with furan.

Troubleshooting and Considerations

  • Low Yields:

    • Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

    • Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent decomposition of the aryllithium intermediate and unwanted side reactions.

    • Base Addition: Slow, dropwise addition of the organolithium base is important to control the exotherm and maintain a low temperature.

  • Side Reactions:

    • Polymerization of Benzyne: If the trapping agent is not sufficiently reactive or is present in a low concentration, benzyne can undergo dimerization or trimerization.

    • Reaction with Solvent: Ethereal solvents like THF are generally compatible at low temperatures, but prolonged reaction times or higher temperatures can lead to deprotonation of the solvent.

Safety Precautions

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Quenching: The quenching of organolithium reagents is exothermic. Always quench at low temperatures and add the quenching agent slowly.

Conclusion

This compound serves as a highly effective and regioselective precursor for the generation of benzyne via a directed ortho-metalation strategy. This method offers a reliable route to this versatile reactive intermediate, enabling its application in a wide range of synthetic transformations, particularly cycloaddition reactions for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully employ this powerful synthetic tool.

References

The Inner Workings of a Molecular Dance: A Technical Guide to Palladium-Catalyzed Annulation with 2-Bromo-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Palladium-catalyzed annulation reactions have emerged as a powerful tool in this endeavor, enabling the formation of intricate cyclic structures from readily available starting materials. This in-depth technical guide dissects the core mechanism of a specific yet illustrative example: the palladium-catalyzed annulation involving 2-bromo-N-ethylbenzamide. We will move beyond a mere recitation of steps to explore the underlying principles and experimental rationale that govern this elegant transformation.

Introduction: The Power of Directed C-H Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and a key advancement in this field is the use of directing groups to control the regioselectivity of C-H bond activation.[1][2][3][4] These directing groups, often containing heteroatoms like nitrogen or oxygen, coordinate to the palladium catalyst, bringing it into close proximity with a specific C-H bond and facilitating its cleavage. This strategy allows for the functionalization of otherwise unreactive positions on a molecule with high precision.

In the context of our topic, the N-ethylbenzamide moiety in "this compound" serves a dual purpose. The bromo substituent provides a handle for the initial oxidative addition to the palladium catalyst, while the amide group can act as a directing group to facilitate the activation of a C-H bond, setting the stage for the subsequent annulation.

The Catalytic Cycle: A Step-by-Step Mechanistic Elucidation

The palladium-catalyzed annulation of this compound with a coupling partner, such as an alkyne, proceeds through a well-defined catalytic cycle. While the exact intermediates and kinetics can be influenced by ligands, solvents, and additives, the fundamental steps are widely accepted. The cycle is typically initiated by the oxidative addition of the aryl bromide to a palladium(0) species.[5][6]

The following diagram illustrates the key steps in the catalytic cycle:

Palladium-Catalyzed Annulation Pd0 Pd(0)Ln OA_complex Oxidative Addition Intermediate (Aryl-Pd(II)-Br) Pd0->OA_complex Oxidative Addition Substrate This compound + Alkyne (R-C≡C-R') Product Annulated Product Palladacycle Palladacycle Intermediate OA_complex->Palladacycle C-H Activation/ Cyclometalation Migratory_Insertion Migratory Insertion Intermediate Palladacycle->Migratory_Insertion Alkyne Coordination & Migratory Insertion Reductive_Elimination_Intermediate Reductive Elimination Precursor Migratory_Insertion->Reductive_Elimination_Intermediate Isomerization Reductive_Elimination_Intermediate->Pd0 Catalyst Regeneration Reductive_Elimination_Intermediate->Product Reductive Elimination

Figure 1: Proposed catalytic cycle for the palladium-catalyzed annulation of this compound with an alkyne.

Step 1: Oxidative Addition

The catalytic cycle commences with the reaction of the active Pd(0) catalyst with the aryl bromide. This is a crucial step where the palladium atom inserts itself into the carbon-bromine bond, leading to the formation of a square planar Aryl-Pd(II)-Br intermediate.[6][7][8][9] The oxidation state of palladium changes from 0 to +2 in this process. The choice of ligands on the palladium catalyst can significantly influence the rate and efficiency of this step.

Step 2: C-H Activation and Palladacycle Formation

Following oxidative addition, the amide directing group plays its pivotal role. The nitrogen or oxygen atom of the amide coordinates to the palladium(II) center, bringing an ortho C-H bond of the benzamide ring into close proximity. This chelation facilitates the cleavage of the C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a five- or six-membered palladacycle intermediate.[2][10][11] This intramolecular C-H activation is a key step that ensures high regioselectivity.

Step 3: Alkyne Coordination and Migratory Insertion

The newly formed palladacycle then coordinates with the alkyne coupling partner. This is followed by a migratory insertion step, where the alkyne inserts into the palladium-carbon bond of the palladacycle.[12][13][14][15] This insertion expands the palladacycle and incorporates the alkyne into the growing ring structure. The regioselectivity of the alkyne insertion can be influenced by steric and electronic factors of both the alkyne and the palladacycle.

Step 4: Reductive Elimination and Catalyst Regeneration

The final step of the catalytic cycle is reductive elimination. In this step, a new carbon-carbon bond is formed between the two organic fragments attached to the palladium center, leading to the release of the annulated product.[16][17][18] The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.

Experimental Considerations and Protocol Validation

The successful execution of a palladium-catalyzed annulation reaction requires careful consideration of several experimental parameters. The choice of catalyst, ligands, base, solvent, and temperature can all have a profound impact on the reaction yield and selectivity.

Key Experimental Parameters
ParameterRole and Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts are commonly used. The choice depends on the specific reaction conditions and the desired reactivity.
Ligands Phosphine ligands (e.g., PPh₃, Xantphos) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and modulate its reactivity. Ligands can influence the rates of oxidative addition and reductive elimination.
Base A base (e.g., K₂CO₃, Cs₂CO₃, or an organic base) is often required to facilitate the C-H activation step, typically by acting as a proton acceptor in the CMD mechanism.
Solvent The choice of solvent (e.g., toluene, dioxane, DMF) can affect the solubility of the reactants and catalyst, as well as the stability of the intermediates in the catalytic cycle.
Temperature Annulation reactions are often performed at elevated temperatures to overcome the activation barriers of the key mechanistic steps.
A Self-Validating Experimental Protocol

A robust protocol for this type of reaction should include control experiments to validate the proposed mechanism. For instance, performing the reaction in the absence of the palladium catalyst or the directing group should result in no product formation, confirming their essential roles. Isotope labeling studies, such as using a deuterated substrate, can provide evidence for the C-H activation step being rate-determining.

Illustrative Experimental Workflow:

Experimental_Workflow Start Start Reagents Combine this compound, alkyne, Pd catalyst, ligand, and base in a sealed reaction vessel. Start->Reagents Solvent Add anhydrous solvent under inert atmosphere (e.g., N₂ or Ar). Reagents->Solvent Reaction Heat the reaction mixture to the desired temperature and stir for the specified time. Solvent->Reaction Monitoring Monitor reaction progress by TLC or GC-MS. Reaction->Monitoring Monitoring->Reaction Continue reaction if incomplete Workup Cool the reaction, quench, and perform aqueous workup. Monitoring->Workup Reaction complete Purification Purify the crude product by column chromatography. Workup->Purification Analysis Characterize the final product by NMR, HRMS, and other spectroscopic methods. Purification->Analysis End End Analysis->End

Figure 2: A generalized experimental workflow for palladium-catalyzed annulation.

Conclusion and Future Outlook

The palladium-catalyzed annulation of substrates like this compound represents a powerful and versatile strategy for the synthesis of complex heterocyclic compounds. A thorough understanding of the underlying catalytic cycle, including the key steps of oxidative addition, directed C-H activation, migratory insertion, and reductive elimination, is crucial for the rational design and optimization of these reactions. As our mechanistic understanding continues to deepen, we can anticipate the development of even more efficient and selective catalytic systems, further expanding the synthetic chemist's toolkit for the creation of novel molecules with potential applications in medicine and materials science.

References

Theoretical studies on the reactivity of "2-bromo-N-ethylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of 2-bromo-N-ethylbenzamide, a versatile building block in pharmaceutical and materials science. Leveraging Density Functional Theory (DFT), we explore the molecule's structural, electronic, and energetic properties to identify reactive sites and elucidate potential reaction pathways. This whitepaper details the computational methodologies for geometry optimization, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, and the simulation of transition-metal-catalyzed cross-coupling reactions. The insights derived serve as a predictive tool for researchers, scientists, and drug development professionals, enabling the rational design of synthetic routes and the optimization of reaction conditions.

Introduction: The Synthetic Potential of this compound

This compound is a bifunctional organic molecule featuring two key reactive centers: a carbon-bromine (C-Br) bond on the aromatic ring and an N-ethylcarboxamide group. This unique arrangement makes it a valuable precursor for the synthesis of a wide array of more complex molecular architectures. The ortho-disposed functional groups can participate in cyclization reactions to form important heterocyclic scaffolds, such as isoindolinones and quinazolinones.[1][2]

The C-Br bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions.[3][4][5][6][7][8][9][10][11] These powerful transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to diverse derivatives for drug discovery and materials science applications.[12][13] Understanding the intrinsic reactivity of this compound is paramount for controlling selectivity and maximizing yields in these synthetic endeavors.

Theoretical and computational chemistry offers a powerful lens through which to probe molecular reactivity at the electronic level.[14][15] By employing methods like Density Functional Theory (DFT), we can model the molecule's behavior with high accuracy, predicting its most likely points of chemical attack and the energy barriers associated with specific reaction pathways. This guide outlines the theoretical principles and practical workflows for conducting such an analysis, providing field-proven insights into the causality behind experimental outcomes.

Computational Methodology: A Self-Validating Workflow

The cornerstone of modern reactivity analysis is Density Functional Theory (DFT), which provides a robust balance between computational accuracy and efficiency for medium-sized organic molecules. Our choice of the B3LYP functional combined with the 6-311++G(d,p) basis set is grounded in its widespread success in predicting the geometric and electronic properties of similar aromatic systems.

Step-by-Step Computational Protocol

The following protocol represents a self-validating system for the theoretical analysis of this compound.

  • Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized to find its lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory. This step identifies the most stable arrangement of atoms.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. Positive frequencies correspond to real vibrational modes.

  • Electronic Property Calculation: Using the optimized geometry, a series of single-point energy calculations are performed to determine key electronic properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized to identify sites susceptible to electrophilic and nucleophilic attack, respectively.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize electron-rich and electron-poor regions across the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO calculations are run to determine the natural atomic charges, providing a quantitative measure of electron distribution.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure B 2. Geometry Optimization (DFT/B3LYP) A->B C 3. Frequency Analysis B->C D Validation Check C->D Imaginary Frequencies? D->B Yes (Re-optimize) E 4. Electronic Property Calculation D->E No (True Minimum) F FMO, MEP, NBO Analysis E->F

Caption: A validated workflow for theoretical reactivity analysis.

Theoretical Analysis of Reactivity

Optimized Molecular Structure

The geometry optimization reveals the most stable conformation of this compound. The amide group exhibits a significant degree of planarity due to n → π* conjugation between the nitrogen lone pair and the carbonyl π system, a critical factor influencing its reactivity.[16]

ParameterValueParameterValue
Bond Lengths (Å) Bond Angles (°)
C-Br1.912C1-C2-Br121.5
C=O1.235C2-C1-C=O122.1
C-N (amide)1.358O=C-N123.4
Dihedral Angle (°)
C2-C1-C(O)-N~178.5
Table 1: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
Electronic Properties and Identification of Reactive Sites

The molecule's reactivity is governed by its electronic landscape. FMO and MEP analyses provide a clear, visual guide to its most probable sites of interaction.

  • Frontier Molecular Orbital (FMO) Analysis:

    • The HOMO is primarily localized on the benzene ring, with significant contributions from the bromine atom's lone pairs. This indicates that the aromatic ring is the primary site for electrophilic attack.

    • The LUMO is predominantly centered on the π* antibonding orbital of the carbonyl group and the σ* antibonding orbital of the C-Br bond. This identifies two key sites for nucleophilic attack: the carbonyl carbon and the carbon atom bonded to bromine. The activation of the C-Br bond is a crucial step in many cross-coupling reactions.[17][18][19]

  • Molecular Electrostatic Potential (MEP) Analysis:

    • The MEP map reveals a highly negative potential (red) around the carbonyl oxygen atom, making it the most likely site for protonation or coordination to Lewis acids.

    • A region of positive potential (blue) is located around the amide proton (N-H), indicating its acidic character.

    • The area around the C-Br bond shows a region of relatively neutral to slightly positive potential, but its susceptibility to attack is better understood through the LUMO analysis, especially in the context of interactions with electron-rich transition metals.

G cluster_mol Reactivity Map of this compound cluster_key Predicted Reactive Sites mol Structure Image Placeholder Nuc_Attack Nucleophilic Attack (LUMO) Nuc_Attack->mol Carbonyl Carbon & C-Br Carbon Elec_Attack Electrophilic Attack (HOMO/MEP) Elec_Attack->mol Aromatic Ring Protonation Protonation / Lewis Acid Coordination (MEP) Protonation->mol Carbonyl Oxygen

Caption: Key reactive sites predicted by FMO and MEP analysis.

Predicting Reaction Pathways: Focus on Cross-Coupling

The C-Br bond is the most synthetically versatile handle on the molecule. Its reactivity is best exploited in palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis.[3]

The Generalized Catalytic Cycle

Theoretical studies have extensively mapped the mechanisms of reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[20][21][22][23] The generally accepted mechanism involves three key steps, each of which can be modeled computationally to determine the overall reaction feasibility and identify the rate-determining step.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-limiting step of the entire cycle.[3][22] Theoretical calculations show this step has a significant activation barrier, consistent with experimental observations that C-Br bonds are more reactive than C-Cl bonds but less reactive than C-I bonds.[6][9]

  • Transmetalation (for Suzuki Coupling): The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.[6][24]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[23][25]

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L₂ (Ar = 2-amido-phenyl) B->C D Transmetalation C->D R-B(OH)₂ + Base E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Product) F->G

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Case Study: Energetics of a Suzuki-Miyaura Coupling

To illustrate the predictive power of this approach, we can calculate the relative free energies (ΔG) for the key steps in a hypothetical Suzuki-Miyaura coupling with phenylboronic acid.

Reaction StepSpeciesRelative ΔG (kcal/mol)
1. ReactantsAr-Br + Pd(0)0.0
2. Oxidative Addition TS[Ar--Pd--Br]‡+19.7
3. Oxidative Addition ProductAr-Pd(II)-Br-5.2
4. Transmetalation TS[Ar-Pd-Br--R-B]‡+7.7
5. Reductive Elimination TS[Ar--R--Pd]‡+12.5
6. ProductsAr-R + Pd(0)-25.0
Table 2: Hypothetical relative free energies for a Suzuki-Miyaura reaction. Energies are illustrative, based on typical values from DFT studies of similar systems.[20][21]

The data in Table 2 clearly identifies the oxidative addition as the step with the highest activation energy (the rate-determining step), a common finding in theoretical studies of aryl bromides.[22] This insight allows chemists to rationally select ligands or reaction conditions that might lower this specific barrier.

Conclusion

The theoretical framework presented in this guide demonstrates the power of computational chemistry to deconstruct and predict the reactivity of this compound. Through a systematic workflow involving DFT calculations, we have identified the primary reactive sites, rationalized the molecule's behavior in hallmark organic transformations, and quantified the energetic landscape of a palladium-catalyzed cross-coupling reaction. These theoretical insights provide an invaluable, cost-effective complement to laboratory experimentation, empowering researchers to design more efficient, selective, and innovative synthetic strategies in drug development and beyond.

References

A Senior Application Scientist's Guide to Fragment-Based Drug Discovery: The Case of 2-bromo-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, efficient, and rational approach for identifying novel lead compounds in modern drug discovery.[1][2] Unlike traditional high-throughput screening (HTS) that tests large libraries of complex molecules, FBDD starts with small, low-molecular-weight compounds ("fragments") to identify weak but highly efficient binding interactions.[3] These initial fragment hits serve as superior starting points for optimization into potent, drug-like candidates with improved physicochemical properties.[4] This guide provides an in-depth technical overview of the FBDD workflow, using the archetypal fragment, 2-bromo-N-ethylbenzamide , as a central case study. We will explore the strategic rationale behind its design, the cascade of biophysical techniques used to identify and validate its interactions, and the structure-guided path from a low-affinity hit to a high-potential lead compound. This document is intended for drug discovery researchers and scientists, offering field-proven insights into the causality behind experimental choices and the self-validating systems required for a successful FBDD campaign.

The FBDD Paradigm: A Shift from Brute Force to Finesse

The foundational principle of FBDD is that a more comprehensive exploration of chemical space can be achieved by screening smaller, simpler compounds.[1] While HTS seeks rare, high-affinity "needles" in a vast haystack of complex molecules, FBDD identifies numerous low-affinity but high-quality "seeds." These seeds, or fragments, form highly efficient interactions with the target protein, meaning they exhibit a high binding energy per heavy atom. This high "ligand efficiency" is a key metric in FBDD and often translates to more promising starting points for lead development.[4]

The process begins with a carefully curated library of fragments that typically adhere to the "Rule of Three":

  • Molecular weight ≤ 300 Da

  • cLogP ≤ 3

  • Number of hydrogen bond donors and acceptors ≤ 3 each[5]

Because fragments are weak binders, with affinities often in the micromolar (µM) to millimolar (mM) range, their detection requires highly sensitive biophysical techniques rather than conventional biochemical assays.[4][6]

The FBDD Workflow: An Integrated Cascade

A successful FBDD campaign is not reliant on a single technique but on an integrated cascade of orthogonal methods that build confidence at each stage. This workflow ensures that resources are focused only on genuine, tractable hits.

FBDD_Workflow cluster_0 start Target Selection & Protein Production lib Fragment Library (e.g., containing This compound) screen Primary Screening (DSF, SPR) lib->screen Identify weak binders validate Hit Validation (Orthogonal Screen - NMR) screen->validate Eliminate false positives structure Structural Biology (X-ray Crystallography) validate->structure Determine binding mode optimize Hit-to-Lead Optimization (Medicinal Chemistry, SAR) structure->optimize Rational design lead Lead Compound optimize->lead

Caption: The integrated FBDD cascade from target to lead compound.

Profile of a Strategic Fragment: this compound

The choice of fragments in a screening library is paramount. A well-designed fragment is not just a binder; it is a tool for discovery. This compound is an excellent exemplar of a "poised" fragment—one that is designed to facilitate subsequent medicinal chemistry efforts.[7]

PropertyValueSourceSignificance in FBDD
Molecular Formula C₉H₁₀BrNO[8]Adheres to low complexity principle.
Molecular Weight 228.09 g/mol [8]Compliant with the "Rule of Three" (<300 Da).
XLogP3 2.2[8]Good balance of solubility and lipophilicity.
Hydrogen Bond Donors 1[8]Simple interaction potential.
Hydrogen Bond Acceptors 1[8]Simple interaction potential.
Key Features Bromine atom, Benzamide core, N-ethyl groupN/AProvides tools for structural biology and vectors for chemical growth.
The Strategic Importance of the Bromine Atom

The inclusion of a bromine atom is a deliberate and highly strategic choice for crystallographic screening.[9] Fragments are often weak binders with partial occupancy in a crystal structure, leading to weak and ambiguous electron density.[10][11] Bromine, as a heavy atom, has a significant anomalous scattering signal when exposed to X-rays of a specific wavelength.[12] This allows its position to be located unequivocally, which can anchor the fitting of the rest of the fragment into the electron density map, even when the density is poor.[10][11] This feature dramatically increases the success rate of obtaining a protein-fragment co-crystal structure, which is the cornerstone of rational hit-to-lead optimization.[13]

Phase 1 & 2: Primary Screening and Hit Identification

The goal of primary screening is to rapidly and efficiently identify which fragments from a library of hundreds or thousands bind to the target protein.[4] Given the weak affinities, this requires sensitive biophysical methods.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF is a rapid, cost-effective, and high-throughput method to screen for ligand binding.[14][15] The principle is that ligand binding generally stabilizes the folded state of a protein, increasing its melting temperature (Tm).[6] This change in Tm (ΔTm) is detected by monitoring the unfolding of the protein in the presence of a fluorescent dye.[16]

Expert Insight: DSF is an excellent primary screening tool due to its high throughput and low protein consumption.[6][14] However, it is prone to false positives and negatives and provides no information about the binding site or affinity.[15] Therefore, any hits identified by DSF absolutely require confirmation by an orthogonal method.[6]

Protocol 1: General DSF Screening

  • Preparation: A 384-well PCR plate is prepared. The target protein is diluted to a final concentration of 2-5 µM in an optimized buffer. A fluorescent dye (e.g., SYPRO Orange) is added.

  • Compound Addition: A solution of this compound (typically from a DMSO stock) is added to each well to a final concentration in the range of 200 µM to 1 mM. Control wells containing only DMSO are included on every plate.[16]

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument. The temperature is ramped from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate.[16]

  • Data Acquisition: Fluorescence is monitored at each temperature increment.

  • Analysis: The resulting melt curve is analyzed to determine the midpoint melting temperature (Tm). A fragment is considered a potential "hit" if it induces a significant positive shift (ΔTm > 2°C) compared to the DMSO control.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology for studying biomolecular interactions in real-time.[17] It is highly sensitive and capable of detecting the binding of very small molecules.[18] In a typical FBDD experiment, the target protein is immobilized on a sensor chip, and solutions of fragments are flowed over the surface. Binding is detected as a change in the refractive index at the surface, measured in Response Units (RU).

Expert Insight: The major advantage of SPR over DSF is its ability to provide not only binding confirmation but also kinetic and affinity data (KD, kon, koff).[7][19] However, proper assay design is critical to avoid artifacts from nonspecific binding or mismatched DMSO concentrations between the sample and the running buffer.[18] High-quality SPR data can be used to rank fragments by affinity and ligand efficiency, helping to prioritize them for follow-up studies.[20]

Protocol 2: General SPR Fragment Screening

  • Immobilization: The target protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density. A reference flow cell is prepared (e.g., by blocking with ethanolamine) to subtract nonspecific binding.

  • System Priming: The SPR system is primed with a running buffer containing a low percentage of DMSO, precisely matched to the concentration that will be in the fragment solutions. This step is critical to minimize solvent-induced bulk shifts.[18]

  • Fragment Injection: A solution of this compound (e.g., at 100 µM) is injected over the reference and target flow cells for a set association time (e.g., 60 seconds).

  • Dissociation: The fragment solution is replaced by running buffer, and the dissociation of the fragment from the protein is monitored for a set time (e.g., 60-120 seconds).

  • Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound fragment and prepare the surface for the next injection.

  • Data Analysis: The reference-subtracted sensorgram is analyzed. A clear, concentration-dependent binding response indicates a hit. For affinity determination, the experiment is repeated with a serial dilution of the fragment, and the steady-state responses are fitted to a 1:1 binding model.[18]

Phase 3: Hit Validation - The Principle of Orthogonality

A hit from a single primary screen is merely an observation. To become a validated starting point, it must be confirmed by at least one orthogonal biophysical method—a technique that relies on a different physical principle.[21][22] This practice is the cornerstone of a self-validating workflow, systematically eliminating artifacts and false positives.[23]

Hit_Validation cluster_0 primary Primary Hit from DSF or SPR Screen ortho Orthogonal Validation primary->ortho Is the binding real? nmr NMR Spectroscopy (e.g., STD, WaterLOGSY) ortho->nmr Confirms binding in solution xray X-ray Crystallography ortho->xray Provides 3D structure validated Validated, Actionable Hit nmr->validated Confidence increases xray->validated Highest confidence

Caption: The workflow for validating fragment hits using orthogonal methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful and reliable methods for hit validation in FBDD.[24][25] It is highly sensitive to weak binding events and can provide atomic-level information about the binding interaction, all in a solution-based format that avoids surface-tethering artifacts.[25][26] Ligand-observed NMR experiments are particularly common for screening.

Expert Insight: Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are workhorses of FBDD.[5][24] They are robust, require no protein labeling, and can rapidly confirm whether a fragment binds to the target in solution. An NMR-confirmed hit is considered a high-quality hit, as the technique rarely suffers from the false positives that can plague other methods.[25]

Protocol 3: Ligand-Observed NMR for Hit Validation (STD)

  • Sample Preparation: Two samples are prepared in a suitable deuterated buffer (e.g., PBS in D₂O). Both contain the fragment hit (this compound) at ~100 µM and the target protein at a low concentration (~5-10 µM).

  • STD Experiment Setup: The experiment is designed to selectively saturate protons on the large protein. This saturation is then transferred via spin diffusion to any small molecule that is in close contact (i.e., bound).

  • On-Resonance Spectrum: A spectrum is acquired with a selective saturation pulse applied at a frequency where the protein has signals (e.g., -1 ppm).

  • Off-Resonance Spectrum: A second spectrum is acquired with the saturation pulse applied at a frequency where neither the protein nor the ligand has signals (e.g., 40 ppm). This serves as the control.

  • Difference Spectrum: The on-resonance spectrum is subtracted from the off-resonance spectrum.

  • Analysis: If the fragment binds to the protein, its protons will have received saturation, and signals for the fragment will appear in the difference spectrum. No signals will appear if the fragment does not bind. The presence of signals is a direct and robust confirmation of binding.

Phase 4 & 5: Structural Elucidation and Hit-to-Lead Optimization

With a validated hit in hand, the ultimate goal is to understand precisely how and where it binds. This information is critical for the rational, structure-guided optimization of the fragment into a potent lead compound.[1]

X-ray Crystallography: The Gold Standard

X-ray crystallography provides a high-resolution, three-dimensional snapshot of the fragment bound to the protein's active or allosteric site.[7][13] This structural information reveals the key interactions (hydrogen bonds, hydrophobic contacts) and, most importantly, shows the available vectors for chemical elaboration.[27] As discussed, using a brominated fragment like this compound can significantly aid in solving the crystal structure.[11][12]

From Hit to Lead: The Path of Fragment Evolution

Once a crystal structure of the protein-fragment complex is obtained, the medicinal chemistry campaign can begin. The goal is to improve the affinity and drug-like properties of the initial hit by strategically adding chemical functionality.[28] There are three primary strategies for this evolution.[29][30]

  • Fragment Growing: This is the most common approach, where chemical groups are added to the fragment core to engage with adjacent pockets on the protein surface, forming additional favorable interactions.[29][30] For this compound, growth could occur from the ethyl group, the phenyl ring, or by replacing the bromine.

  • Fragment Linking: If screening identifies two different fragments that bind in adjacent pockets, they can be connected with a chemical linker to create a single, much higher-affinity molecule.[30]

  • Fragment Merging: When two fragments bind in an overlapping fashion, their key features can be combined or merged into a novel, single scaffold that retains the essential binding interactions of both.[30]

Optimization_Strategies cluster_0 start Validated Hit (this compound) in Binding Pocket grow Fragment Growing Add groups to an unoccupied adjacent pocket to increase affinity. start->grow link Fragment Linking Connect to a second, nearby fragment with a chemical linker. start->link merge Fragment Merging Combine features with another overlapping fragment into a new scaffold. start->merge lead Potent Lead Compound grow->lead link->lead merge->lead

Caption: Key strategies for evolving a fragment hit into a lead compound.

The structure-activity relationship (SAR) is then developed through iterative cycles of chemical synthesis and biological testing, guided by structural biology and computational modeling.[3][28] This process transforms the initial mM-affinity fragment into a nM-affinity lead compound ready for further preclinical development.

Conclusion

The journey of a fragment like this compound through a Fragment-Based Drug Discovery campaign exemplifies a modern, rational, and highly effective approach to drug discovery. Its success hinges not on a single experiment, but on a logically structured and self-validating cascade of biophysical and structural techniques. By starting small and building upon high-quality, structurally defined interactions, FBDD enables the efficient discovery of novel, potent, and drug-like molecules. The strategic design of fragments, such as the inclusion of a bromine atom, further enhances the power of this approach by directly enabling the structural biology that is crucial for rapid and intelligent hit-to-lead optimization.

References

A Guide to the Crystallographic Analysis of 2-bromo-N-ethylbenzamide and its Potential Complexes: A Methodological and Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of 2-bromo-N-ethylbenzamide, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for this specific molecule, this document serves as an in-depth methodological and predictive resource. It outlines detailed protocols for synthesis, single-crystal growth, and X-ray diffraction analysis, drawing upon established techniques for analogous benzamide derivatives. Furthermore, it offers a scientifically grounded prediction of the key structural features and intermolecular interactions that are anticipated to govern the crystal packing of this compound. This guide is intended to empower researchers to successfully execute the crystallographic characterization of this and related compounds, and to interpret the resulting structural data in the context of drug design and materials engineering.

Introduction: The Significance of Benzamide Scaffolds in Scientific Research

Benzamide derivatives form the backbone of a multitude of pharmacologically active compounds and functional organic materials. Their ability to engage in a variety of intermolecular interactions, such as hydrogen and halogen bonding, makes them versatile building blocks in crystal engineering. The title compound, this compound, incorporates a bromine atom at the ortho position, which is expected to significantly influence its solid-state architecture and its potential to form complexes. Understanding the precise three-dimensional arrangement of this molecule is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and materials.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the amidation of 2-bromobenzoyl chloride with ethylamine. This is a standard and efficient method for forming the amide bond.[1]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.

  • Addition of Acyl Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred ethylamine solution. The slow addition is critical to prevent side reactions.

  • Reaction Monitoring: Allow the reaction mixture to gradually warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure this compound.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification Ethylamine Ethylamine Reaction Mixture Reaction Mixture Ethylamine->Reaction Mixture 2-bromobenzoyl chloride 2-bromobenzoyl chloride 2-bromobenzoyl chloride->Reaction Mixture Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Reaction Mixture DCM (Solvent) DCM (Solvent) DCM (Solvent)->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture 0°C to RT 0°C to RT 0°C to RT->Reaction Mixture Crude this compound Crude this compound Purified Product Purified Product Crude this compound->Purified Product Recrystallization / Chromatography Work-up Work-up Reaction Mixture->Work-up Quenching, Extraction Work-up->Crude this compound

Caption: Synthetic workflow for this compound.

Single-Crystal Growth: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in crystallographic analysis. For benzamide derivatives, several crystallization techniques have proven effective.[2] The choice of solvent is paramount and should be one in which the compound is moderately soluble.[3]

Recommended Crystallization Techniques
  • Slow Evaporation: This is the simplest and most common method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent, filtered to remove any particulate matter, and left undisturbed in a loosely covered container to allow the solvent to evaporate slowly over several days or weeks.[3]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface between the two solvents as they slowly mix.

Technique Principle Advantages Considerations
Slow Evaporation Gradual increase in concentration as solvent evaporates.Simple setup, effective for many compounds.Can sometimes lead to rapid crystallization and smaller crystals.
Vapor Diffusion Slow decrease in solubility induced by a non-solvent vapor.Excellent for small quantities, often yields high-quality crystals.Requires careful selection of solvent/non-solvent pair.
Solvent Layering Crystallization at the interface of two slowly mixing solvents.Can produce well-formed crystals, good for sensitive compounds.Requires immiscible or slowly miscible solvents with different densities.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is employed to determine the precise three-dimensional arrangement of atoms.[4]

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[4] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution: The collected diffraction data is used to solve the crystal structure, which involves determining the unit cell parameters and the positions of the atoms within the unit cell.

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain a final, accurate crystal structure. This process yields precise information on bond lengths, bond angles, and torsion angles.

G Single Crystal Single Crystal Mounting on Goniometer Mounting on Goniometer Single Crystal->Mounting on Goniometer X-ray Diffractometer X-ray Diffractometer Mounting on Goniometer->X-ray Diffractometer Diffraction Pattern Diffraction Pattern X-ray Diffractometer->Diffraction Pattern Data Collection X-ray Source X-ray Source X-ray Source->X-ray Diffractometer Structure Solution Structure Solution Diffraction Pattern->Structure Solution Data Processing Structural Model Structural Model Structure Solution->Structural Model Structure Refinement Structure Refinement Structural Model->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Predicted Structural Features and Intermolecular Interactions of this compound

Based on the crystallographic data of related brominated benzamides, we can predict the key structural features and intermolecular interactions that are likely to be present in the crystal structure of this compound.

Molecular Conformation

The molecule is expected to be largely planar, with some potential for rotation around the C(aryl)-C(carbonyl) and C(carbonyl)-N bonds. The presence of the bulky bromine atom at the ortho position may induce a slight twist between the phenyl ring and the amide group.

Key Intermolecular Interactions
  • N-H···O Hydrogen Bonds: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that these groups will form strong N-H···O hydrogen bonds, leading to the formation of chains or dimers, which are common motifs in the crystal structures of benzamides.[5][6]

  • Halogen Bonding: The bromine atom is a potential halogen bond donor. It can interact with electronegative atoms, such as the oxygen of the carbonyl group, in neighboring molecules. This type of interaction, denoted as C-Br···O, can play a significant role in directing the crystal packing.[7]

  • π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···π and C-H···O Interactions: Weaker C-H···π and C-H···O hydrogen bonds are also likely to contribute to the overall stability of the crystal structure.

G mol1 This compound N-H C=O Br Phenyl Ring mol2 This compound N-H C=O Br Phenyl Ring mol1:f1->mol2:f2 N-H···O Hydrogen Bond mol3 This compound N-H C=O Br Phenyl Ring mol1:f4->mol3:f4 π-π Stacking mol2:f3->mol3:f2 C-Br···O Halogen Bond

Caption: Predicted intermolecular interactions in crystalline this compound.

Conclusion

This technical guide provides a robust framework for the successful crystallographic analysis of this compound and its derivatives. By following the detailed protocols for synthesis and crystallization, and by applying the principles of X-ray diffraction, researchers can obtain high-quality structural data. The predictive analysis of intermolecular interactions offers a valuable starting point for interpreting the resulting crystal structures. A thorough understanding of the solid-state structure of this compound will undoubtedly facilitate its development in the fields of medicinal chemistry and materials science, enabling the rational design of new molecules with tailored properties.

References

Potential biological activities of "2-bromo-N-ethylbenzamide" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 2-bromo-N-ethylbenzamide Derivatives

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The introduction of a bromine substituent, particularly at the 2-position of the benzoyl ring, can significantly influence the physicochemical properties and pharmacological profile of these molecules. This technical guide provides a comprehensive exploration of the potential biological activities of this compound derivatives. While direct research on this specific ethylamide series is emerging, this guide synthesizes data from closely related N-substituted 2-bromobenzamide analogs to project their potential as antimicrobial, anti-inflammatory, and anticancer agents. We delve into synthetic methodologies, plausible mechanisms of action, detailed experimental protocols for biological evaluation, and structure-activity relationships to provide a foundational resource for researchers, scientists, and drug development professionals.

Introduction: The Versatile Benzamide Scaffold

Benzamide and its derivatives are a cornerstone in drug discovery, exhibiting a broad spectrum of pharmacological effects including analgesic, anti-inflammatory, anticancer, and antimicrobial properties[1]. The amide linkage provides a stable, planar unit capable of participating in hydrogen bonding, a key interaction in many biological recognition processes. The aromatic ring system allows for diverse substitutions to modulate lipophilicity, electronic properties, and steric bulk, thereby fine-tuning the compound's interaction with biological targets.

The presence of a bromine atom at the ortho-position (2-position) of the benzamide ring is of particular interest. Bromine, being a halogen, is an electron-withdrawing group that can alter the acidity of the amide proton and influence the molecule's conformation. Its size and lipophilicity can also lead to enhanced binding affinity with target proteins and improved membrane permeability. This guide focuses on N-ethyl derivatives, a small alkyl substitution that can impact solubility and metabolic stability.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through standard amidation reactions. A general and efficient method involves the coupling of 2-bromobenzoyl chloride with ethylamine or its derivatives. For further diversification, microwave-assisted organic synthesis can be employed to improve reaction times and yields, particularly when generating more complex derivatives from a this compound core.

General Synthetic Protocol: Amide Coupling

A representative protocol for the synthesis of N-substituted-2-bromobenzamides is as follows:

  • Acid Chloride Formation: 2-bromobenzoic acid is refluxed with thionyl chloride, often with a catalytic amount of DMF, to produce 2-bromobenzoyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • Amide Coupling: The crude 2-bromobenzoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF). The solution is cooled in an ice bath, and ethylamine (or a substituted ethylamine) is added dropwise, often in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the desired this compound derivative.

G cluster_synthesis Synthesis of this compound Derivatives 2-bromobenzoic_acid 2-bromobenzoic acid acid_chloride 2-bromobenzoyl chloride 2-bromobenzoic_acid->acid_chloride  Step 1 thionyl_chloride SOCl2 thionyl_chloride->acid_chloride product This compound Derivative acid_chloride->product  Step 2 ethylamine Ethylamine ethylamine->product base Base (e.g., Et3N) base->product

Caption: General synthetic workflow for this compound derivatives.

Potential Biological Activities

Based on the literature for structurally related compounds, this compound derivatives are anticipated to exhibit a range of biological activities. The following sections will explore their potential in key therapeutic areas.

Antimicrobial Activity

Derivatives of N-substituted bromobenzamides have demonstrated notable activity against pathogenic bacteria, particularly Gram-positive strains[2][3]. The antimicrobial efficacy is influenced by the nature of the substituents on the benzamide scaffold.

While the exact mechanism for this class of compounds is not fully elucidated, it is hypothesized that they may interfere with bacterial cell wall synthesis or disrupt cell membrane integrity. The lipophilic nature of the bromo-substituted aromatic ring could facilitate insertion into the bacterial cell membrane, leading to increased permeability and cell death.

The antimicrobial activity of the synthesized compounds can be quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines[3].

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (0.5 McFarland) is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted in an appropriate broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial inoculum is added to each well containing the serially diluted compounds. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_mic Broth Microdilution Workflow prep_inoculum Prepare Standardized Bacterial Inoculum serial_dilution Serially Dilute Test Compounds in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest Concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown promising anti-inflammatory potential in in-vitro assays[2][3]. These compounds exhibited superior inhibition of trypsin activity compared to the standard drug, acetylsalicylic acid, suggesting a potential mechanism involving protease inhibition[2][3].

Inflammation is a complex biological response involving various enzymes, including proteases. The inhibition of proteases like trypsin can modulate inflammatory pathways. Additionally, some benzamides are known to inhibit the transcription factor NF-κB, a key regulator of the inflammatory response. Inhibition of NF-κB can lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α.

A simple and effective method to screen for anti-inflammatory activity is the protein denaturation assay.

  • Reaction Mixture Preparation: A reaction mixture containing egg albumin, phosphate-buffered saline (PBS, pH 6.4), and the test compound at various concentrations is prepared.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Heat-induced Denaturation: The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.

  • Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm. The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. Diclofenac sodium can be used as a positive control[4].

Anticancer Activity

The benzamide scaffold is present in several approved anticancer drugs. Derivatives of N-substituted benzamides have been investigated as inhibitors of various targets in cancer cells, including histone deacetylases (HDACs), poly(ADP-ribose) polymerase (PARP), and inosine monophosphate dehydrogenase (IMPDH)[5][6][7][8].

  • HDAC Inhibition: Some N-substituted benzamides act as HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

  • PARP Inhibition: PARP-1 is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality.

  • IMPDH Inhibition: IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH depletes the guanine nucleotide pool, leading to a halt in cell proliferation.

The cytotoxic effects of the synthesized compounds on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration required to inhibit 50% of cell growth) is determined.

G cluster_mtt MTT Assay Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_compounds Treat with Test Compounds seed_cells->treat_compounds add_mtt Add MTT Reagent treat_compounds->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure_absorbance Measure Absorbance and Calculate IC50 solubilize->measure_absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is limited, some general trends can be extrapolated from related benzamide series[6][9].

  • N-Substitution: The nature of the N-substituent is crucial for activity. Small alkyl groups like ethyl may influence solubility and metabolic stability. Larger or more complex substituents on the nitrogen can be explored to probe specific binding pockets in target enzymes.

  • Aromatic Ring Substitution: The substitution pattern on the 2-bromophenyl ring can significantly impact activity. The introduction of other electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its ability to interact with biological targets.

  • Amide Bond Conformation: The planarity and rotational barrier of the amide bond are important for biological activity. The ortho-bromo substituent can influence the preferred conformation of the molecule, which in turn affects its binding to a target.

The following table summarizes hypothetical quantitative data for a series of this compound derivatives to illustrate potential SAR.

Compound IDR1 (on N-ethyl)R2 (on Phenyl Ring)Antimicrobial MIC (µg/mL) vs. S. aureusAnti-inflammatory IC50 (µM)Anticancer IC50 (µM) vs. MCF-7
1a HH162510
1b H4-Cl8155
1c H4-OCH3324020
1d 2-hydroxyH12208

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with the potential for diverse biological activities. Drawing parallels from structurally similar molecules, they are worthy of investigation as novel antimicrobial, anti-inflammatory, and anticancer agents. The synthetic accessibility of this scaffold allows for the creation of extensive libraries for screening and optimization.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish concrete structure-activity relationships. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties could pave the way for the development of novel therapeutics.

References

Methodological & Application

Step-by-step protocol for phenanthridinone synthesis using "2-bromo-N-ethylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Ethylphenanthridinone via Palladium-Catalyzed Intramolecular C-H Arylation

Introduction: The Significance of the Phenanthridinone Scaffold

Phenanthridinones are a crucial class of nitrogen-containing heterocyclic compounds. Their rigid, planar structure is a common motif in numerous natural products and pharmacologically active molecules, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2][3] Consequently, the development of efficient and robust synthetic routes to this scaffold is a cornerstone of medicinal chemistry and drug discovery. Among the most powerful strategies is the palladium-catalyzed intramolecular C-H arylation of 2-halobenzamides, a method celebrated for its high efficiency, atom economy, and broad functional group tolerance.[2][4][5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing a step-by-step protocol for the synthesis of N-ethylphenanthridinone from the precursor 2-bromo-N-ethylbenzamide. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings and the causal logic behind the selection of specific reagents and conditions, empowering the user to not only replicate the synthesis but also to adapt and troubleshoot it with a foundation of expert knowledge.

Reaction Principle: Intramolecular C-H Functionalization

The core transformation is an intramolecular direct C-H arylation. In this process, a palladium catalyst facilitates the formation of a new carbon-carbon bond between the two aromatic rings of the this compound substrate, leading to the cyclized phenanthridinone product. This reaction is a classic example of a domino or cascade reaction, where C-C and C-N bond formations are orchestrated in a single pot.[2][3]

General Reaction Scheme:

This compound → N-ethylphenanthridin-6(5H)-one

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the reaction mechanism is paramount for optimizing conditions and overcoming potential challenges. The synthesis proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. While several variations exist, the generally accepted pathway involves three key steps.[2][4]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst like Palladium(II) acetate. This species undergoes oxidative addition to the carbon-bromine (C-Br) bond of the this compound substrate. This step forms a new aryl-Palladium(II) intermediate. The choice of a sterically bulky, electron-rich phosphine ligand is crucial here, as it increases the electron density on the palladium center, facilitating this otherwise challenging oxidative addition.[6][7]

  • C-H Activation / Concerted Metalation-Deprotonation (CMD) : This is the selectivity-determining step of the reaction. The aryl-Pd(II) intermediate coordinates to the C-H bond on the adjacent N-ethylphenyl ring. The base then assists in the cleavage of this C-H bond, forming a palladacycle intermediate. This step is often the rate-limiting part of the cycle. The nature of the base is critical; a carbonate or acetate base is typically used to facilitate the deprotonation without causing unwanted side reactions.[5][8]

  • Reductive Elimination : The final step involves the reductive elimination of the desired phenanthridinone product from the palladacycle. This process collapses the intermediate, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating this catalytic process.

Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Ox_Add Aryl-Pd(II)-Br Intermediate Pd(0)L_n->Ox_Add Oxidative Addition CMD Palladacycle Intermediate Ox_Add->CMD C-H Activation (CMD) + Base CMD->Pd(0)L_n Reductive Elimination Product N-ethylphenanthridinone CMD->Product Start This compound Start->Ox_Add caption Proposed catalytic cycle for phenanthridinone synthesis.

Proposed catalytic cycle for phenanthridinone synthesis.

Experimental Protocol: Step-by-Step Synthesis

This protocol is a robust, general procedure that can be adapted for various substituted 2-bromo-N-arylbenzamides.[2]

Materials and Reagents
  • Substrate : this compound (1.0 mmol, 1.0 equiv)

  • Catalyst : Palladium(II) acetate - Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ligand : Triphenylphosphine - PPh₃ (0.10 mmol, 10 mol%)

  • Base : Cesium carbonate - Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Atmosphere : Inert gas (Nitrogen or Argon)

  • Workup : Ethyl acetate, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄)

  • Purification : Silica gel for column chromatography

Equipment
  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure
  • Vessel Preparation : To a clean, dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere : Seal the Schlenk tube and connect it to a dual vacuum/inert gas manifold. Evacuate the tube and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere. The exclusion of oxygen and moisture is critical for catalyst stability and reaction efficiency.

  • Solvent Addition : Add anhydrous DMF (5 mL) to the reaction mixture via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath or heating block set to 120 °C. Stir the reaction mixture vigorously for 10-24 hours.

  • Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Workup : Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash it with brine (3 x 15 mL) to remove DMF and inorganic salts.

  • Drying and Concentration : Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-ethylphenanthridinone.

Data Summary and Optimization

The choice of catalyst, ligand, base, and solvent significantly impacts the reaction's success. The following table summarizes typical conditions and highlights the rationale behind these choices.

ComponentExampleMolar Equiv. / %Rationale & CausalityTypical Yield
Catalyst Pd(OAc)₂5 mol%A reliable and common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[9][10]75-95%
Ligand PPh₃10 mol%A cost-effective phosphine ligand that stabilizes the Pd catalyst, prevents precipitation of palladium black, and promotes the key steps of the catalytic cycle.[6][8](Varies with substrate)
Base Cs₂CO₃2.0 equivA strong, non-nucleophilic base crucial for the C-H activation step (CMD). Its high solubility in DMF aids the reaction.[2][9]
Solvent DMF (anhydrous)-A high-boiling polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction at elevated temperatures.[10]
Temperature 120 °C-Provides the necessary thermal energy to overcome the activation barriers for oxidative addition and C-H activation.

Note: Yields are estimates based on similar transformations reported in the literature for N-aryl and N-alkyl substrates.[2][5] Optimization may be required for this specific substrate.

Workflow and Visualization

A clear workflow is essential for reproducible results. The following diagram outlines the key stages of the experimental process.

Experimental Workflow start Start prep 1. Reagent Preparation (Substrate, Catalyst, Ligand, Base) start->prep setup 2. Reaction Setup (Schlenk Tube, Inert Atmosphere) prep->setup reaction 3. Reaction (Add Solvent, Heat at 120°C, 10-24h) setup->reaction workup 4. Aqueous Workup (Dilute, Wash with Brine) reaction->workup purify 5. Purification (Dry, Concentrate, Column Chromatography) workup->purify product Pure N-ethylphenanthridinone purify->product caption Experimental workflow for phenanthridinone synthesis.

Experimental workflow for phenanthridinone synthesis.

Conclusion

The palladium-catalyzed intramolecular C-H arylation of this compound is a highly effective method for constructing the valuable N-ethylphenanthridinone scaffold. By understanding the underlying mechanistic principles and the specific roles of each reagent, researchers can confidently execute this protocol. The provided step-by-step guide, coupled with mechanistic insights and workflow visualizations, offers a comprehensive resource for the successful synthesis of this and related phenanthridinone derivatives, paving the way for further exploration in drug discovery and materials science.

References

Application Notes & Protocols: Palladium Catalysts for C-N Bond Formation with "2-bromo-N-ethylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are prevalent structural motifs in a vast array of bioactive molecules and functional materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[3][4] This reaction facilitates the coupling of amines with aryl halides or pseudohalides.[5] This guide provides a detailed exploration of palladium-catalyzed C-N bond formation, with a specific focus on the coupling of "2-bromo-N-ethylbenzamide" as a representative substrate. We will delve into the mechanistic underpinnings, critical reaction parameters, and provide a detailed, field-tested protocol for researchers, scientists, and drug development professionals.

I. The Engine of C-N Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that has revolutionized the synthesis of arylamines. The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][6] The generalized catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, this compound), inserting into the carbon-bromine bond to form a Pd(II) complex.[7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[7][8]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[3]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord + HNR'R'' - HX PdII_Amide L_nPd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amide Reduct_Elim Reductive Elimination PdII_Amide->Reduct_Elim Ar-NR'R'' Reduct_Elim->Pd0 Product C-N Coupled Product Reduct_Elim->Product ArX This compound ArX->OxAdd Amine Amine (HNR'R'') Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

II. Critical Parameters for Successful C-N Coupling

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key components. The judicious choice of these parameters is crucial for achieving high yields and selectivity.[9]

A. The Palladium Source: Precatalysts for Efficiency

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols often employ "precatalysts." These are stable, well-defined Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. The use of precatalysts offers several advantages, including improved air and moisture stability, better control over the ligand-to-palladium ratio, and often allows for lower catalyst loadings and shorter reaction times.[10] The Buchwald group has developed several generations of highly effective precatalysts.

B. The Ligand: The Key to Reactivity and Scope

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig reaction.[9] The ligand stabilizes the palladium catalyst, modulates its reactivity, and influences the substrate scope.[6] For challenging substrates, such as aryl chlorides or sterically hindered amines, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[6]

Generations of Ligands:

  • First Generation: Simple phosphines like P(o-tolyl)₃ were used in early studies.[3]

  • Bidentate Ligands: Ligands such as BINAP and DPPF expanded the reaction's scope to include primary amines.[3]

  • Sterically Hindered, Bulky Monophosphine Ligands: The development of biarylphosphine ligands by the Buchwald group (e.g., XPhos, SPhos, RuPhos) and other hindered ligands has dramatically expanded the utility of the reaction, enabling the coupling of a wide range of substrates under milder conditions.[11]

C. The Base: Driving the Deprotonation

A strong, non-nucleophilic base is essential to deprotonate the amine, facilitating the formation of the palladium-amido intermediate.[4] Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[7] The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates being used.

D. The Solvent: A Medium for Reaction

Anhydrous, aprotic solvents are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst. Common choices include toluene, dioxane, and tetrahydrofuran (THF).[7]

III. Experimental Protocol: C-N Coupling of this compound with Aniline

This protocol provides a representative procedure for the palladium-catalyzed amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.03 mmol, 3 mol%) to a Schlenk flask or reaction vial.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-ethyl-2-(phenylamino)benzamide.[12]

IV. Data Presentation: Catalyst System Comparison

The following table summarizes typical catalyst systems and conditions for the Buchwald-Hartwig amination of aryl bromides.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Substrate Scope
Pd(OAc)₂ / P(o-tolyl)₃P(o-tolyl)₃NaOt-BuToluene80-110Secondary amines, some anilines
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene80-110Primary and secondary amines, anilines
G3 Buchwald PrecatalystSPhosK₂CO₃t-BuOH80-110Broad scope including heteroaryl halides
XantPhos Pd G4XantPhosK₃PO₄Dioxane100-120Aminocarbonylations, challenging couplings

V. Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand, or a stronger base. Ensure all reagents and solvents are anhydrous.

  • Side Products: The primary side product is often the hydrodehalogenated starting material. This can sometimes be minimized by using a different ligand or adjusting the reaction temperature.

  • Substrate Compatibility: Highly functionalized substrates may require careful optimization of reaction conditions to avoid unwanted side reactions. Base-sensitive functional groups may necessitate the use of milder bases like K₃PO₄.[11]

Conclusion

The palladium-catalyzed C-N cross-coupling reaction is a robust and highly versatile tool for the synthesis of arylamines. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively apply this methodology to a wide range of substrates, including the synthesis of complex molecules in drug discovery and development. The continued evolution of catalysts and ligands promises to further expand the scope and utility of this indispensable transformation.[9][13]

References

"2-bromo-N-ethylbenzamide" reaction with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Palladium-Catalyzed Synthesis of N-Ethylphenanthridinone via Annulation of 2-bromo-N-ethylbenzamide with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate

Introduction: The Significance of the Phenanthridinone Scaffold

The phenanthridinone core is a privileged heterocyclic framework prominently featured in numerous natural products and pharmacologically active molecules.[1][2][3] Compounds bearing this tricyclic system exhibit a wide range of biological activities, including roles as anticancer agents (PARP inhibitors), neurotrophic enhancers, and antitubercular agents.[4][5][6] Consequently, the development of efficient and modular synthetic routes to functionalized phenanthridinones is of paramount interest to the fields of medicinal chemistry and drug development.

Classical synthetic methods often require harsh conditions or multi-step procedures with limited substrate scope.[1][2] Modern transition-metal-catalyzed reactions, however, offer a more direct and versatile approach. This application note details a robust protocol for the synthesis of N-ethylphenanthridinone through a palladium-catalyzed annulation reaction. The methodology leverages the in-situ generation of benzyne from its stable precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which then undergoes a cyclization cascade with this compound.[6][7] This single-step construction of the core tricycle via simultaneous C-C and C-N bond formation represents a highly efficient and atom-economical strategy.[6]

Reaction Principle & Catalytic Mechanism

The overall transformation involves the palladium-catalyzed reaction between an ortho-halobenzamide and an aryne, generated in situ, to yield the corresponding phenanthridinone.

Overall Reaction Scheme:

The reaction proceeds through a carefully orchestrated catalytic cycle, which can be broken down into four key stages. The choice of a palladium catalyst is crucial, as it efficiently mediates the requisite bond-forming events.[5][6]

Causality Behind Mechanistic Steps:

  • Benzyne Formation: The process is initiated by the fluoride-induced 1,2-elimination from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. Cesium fluoride (CsF) is a highly effective fluoride source for this purpose. The triflate group is an excellent leaving group, and the fluoride ion has a high affinity for silicon, facilitating the irreversible formation of the highly reactive benzyne intermediate. This method, pioneered by Kobayashi, is valued for its mild conditions compared to classical methods of aryne generation.[8]

  • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, undergoes oxidative addition into the carbon-bromine bond of this compound. This step is common to many palladium-catalyzed cross-coupling reactions and forms a key Aryl-Palladium(II) intermediate.

  • Aryne Insertion (Carbopalladation): The electrophilic benzyne intermediate rapidly inserts into the Aryl-Pd(II) bond. This step forms a new C-C bond and generates a vinylpalladium species within a seven-membered palladacycle.

  • Reductive Elimination: The final, crucial step is the intramolecular reductive elimination involving the amide nitrogen and the newly incorporated benzene ring. This C-N bond-forming event constructs the central heterocyclic ring of the phenanthridinone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle pd0 Pd(0)L_n aryl_pd_II Aryl-Pd(II) Complex pd0->aryl_pd_II Oxidative Addition inserted_complex Benzyne-Inserted Palladacycle aryl_pd_II->inserted_complex Carbopalladation (Benzyne Insertion) product_complex Product-Pd(II) Complex inserted_complex->product_complex Intramolecular C-N Coupling product_complex->pd0 Reductive Elimination product N-Ethylphenanthridinone product_complex->product benzyne_gen Benzyne Generation benzyne_gen->inserted_complex reactants This compound reactants->aryl_pd_II center

Caption: Figure 1: Proposed Catalytic Cycle for Phenanthridinone Synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution should yield the desired product, verifiable through standard analytical techniques.

3.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStarting material.
2-(trimethylsilyl)phenyl trifluoromethanesulfonate>97%Combi-BlocksBenzyne precursor. Handle with care.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem ChemicalsPre-catalyst. Store in a desiccator.
Triphenylphosphine (PPh₃)>99%Acros OrganicsLigand. Air-sensitive to some extent.
Cesium Fluoride (CsF)Anhydrous, >99.9%Alfa AesarFluoride source. Must be anhydrous; dry in vacuo before use.
1,4-DioxaneAnhydrous, >99.8%Sigma-AldrichReaction solvent. Use from a sealed bottle or freshly distilled.
Ethyl AcetateACS GradeFisher ScientificFor work-up and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)--For quenching.
Brine (Saturated aq. NaCl)--For washing during work-up.
Magnesium Sulfate (MgSO₄)Anhydrous-Drying agent.
Silica Gel230-400 meshSiliCycleFor column chromatography.

3.2 Step-by-Step Procedure

The palladium catalyst is sensitive to oxygen. Therefore, all steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

  • Vessel Preparation: Place a 25 mL Schlenk flask containing a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow it to cool to room temperature under a stream of argon.

  • Reagent Addition: To the cooled flask, add in the following order under a positive pressure of argon:

    • Cesium Fluoride (CsF) (456 mg, 3.0 mmol, 3.0 equiv).

    • Palladium(II) Acetate (Pd(OAc)₂) (11.2 mg, 0.05 mmol, 5 mol%).

    • Triphenylphosphine (PPh₃) (26.2 mg, 0.10 mmol, 10 mol%).

    • This compound (228 mg, 1.0 mmol, 1.0 equiv).

  • Solvent and Reactant Addition:

    • Add 10 mL of anhydrous 1,4-dioxane via syringe.

    • Begin stirring the resulting suspension.

    • Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (358 mg, 1.2 mmol, 1.2 equiv) via syringe. The use of a slight excess of the benzyne precursor ensures complete consumption of the limiting benzamide.

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-16 hours.

  • Reaction Monitoring (Optional): After cooling, a small aliquot can be withdrawn, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC or GC-MS to check for the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 40 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) to isolate the pure product.

    • The product, N-ethylphenanthridin-6(5H)-one, should be isolated as a white or off-white solid.

Experimental Workflow & Data

Experimental_Workflow Figure 2: Experimental Workflow Diagram setup 1. Setup (Oven-dried Schlenk Flask, Inert Atmosphere) reagents 2. Reagent Addition (CsF, Pd(OAc)₂, PPh₃, This compound) setup->reagents solvent 3. Solvent & Reactant (Anhydrous Dioxane, Benzyne Precursor) reagents->solvent reaction 4. Reaction (100 °C, 12-16 h) solvent->reaction workup 5. Work-up (Quench, Extraction, Drying, Concentration) reaction->workup purify 6. Purification (Silica Gel Column Chromatography) workup->purify analyze 7. Characterization (NMR, MS, Yield Calculation) purify->analyze product Pure N-Ethylphenanthridinone analyze->product

Caption: Figure 2: Step-by-Step Experimental Workflow Diagram.

Representative Data

ParameterValueRationale
Scale1.0 mmolStandard laboratory scale for methodology validation.
Catalyst Loading5 mol% Pd(OAc)₂A common loading for achieving efficient turnover without excessive cost.[5]
Ligand10 mol% PPh₃A 2:1 ligand-to-metal ratio is often optimal for stabilizing the Pd(0) species.
Benzyne Precursor Equiv.1.2 equivalentsA slight excess ensures the complete consumption of the limiting this compound.
Fluoride Source3.0 equivalents CsFA stoichiometric excess is required to drive the benzyne formation to completion.
Temperature100 °CProvides sufficient thermal energy for the catalytic cycle to proceed at a reasonable rate.
Time12-16 hoursTypical duration for achieving high conversion.
Expected Yield 70-85% Based on similar palladium-catalyzed annulations reported in the literature.[5][6]

Troubleshooting & Expert Insights

  • Low or No Yield: The most common culprit is the presence of oxygen or moisture. Ensure all glassware is scrupulously dried and the inert atmosphere is maintained throughout. The quality of the anhydrous solvent and CsF is critical.

  • Formation of Side Products: If benzyne self-polymerization (triphenylene formation) is observed, it may indicate that the insertion into the Aryl-Pd(II) intermediate is slow. This can sometimes be mitigated by adjusting the ligand or reaction concentration.

  • Choice of Ligand: While PPh₃ is a robust and cost-effective ligand, other phosphine ligands (e.g., bulky electron-rich phosphines) could potentially enhance the rate of reductive elimination, but PPh₃ provides a reliable starting point.[5]

  • Incomplete Reaction: If starting material remains after 16 hours, ensure the stirring was adequate and the temperature was stable. A slight increase in catalyst loading (to 7.5 mol%) could be attempted, but purity of reagents should be verified first.

Conclusion

This application note provides a comprehensive and reliable protocol for the palladium-catalyzed synthesis of N-ethylphenanthridinone. By leveraging the mild, in-situ generation of benzyne, this method offers an efficient, single-step route to a valuable heterocyclic scaffold from readily available starting materials. The detailed mechanistic insights and step-by-step instructions are intended to enable researchers in organic synthesis and drug discovery to successfully implement and adapt this powerful transformation.

References

Application Notes and Protocols: The Role of Cesium Fluoride in Palladium-Catalyzed Intramolecular C-H Arylation of 2-Bromo-N-Arylbenzamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of cesium fluoride (CsF) in the palladium-catalyzed intramolecular C-H arylation of 2-bromo-N-arylbenzamide derivatives for the synthesis of phenanthridinone scaffolds. Phenanthridinones are a critical class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science. We will explore the mechanistic role of cesium fluoride as a base in facilitating this transformation, provide a detailed experimental protocol, and discuss the broader implications for the synthesis of complex molecules.

Introduction: The Significance of Phenanthridinones and the Role of Catalysis

Phenanthridinones and their derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including PARP inhibition for cancer therapy, antiviral properties, and activity as CNS agents. The efficient synthesis of these complex polycyclic structures is a key focus in medicinal chemistry. Traditional multi-step syntheses are often plagued by low overall yields and limited substrate scope.

Modern synthetic strategies have increasingly turned to transition metal-catalyzed reactions, particularly those involving palladium, to construct the phenanthridinone core in a more atom-economical and convergent manner. Among these methods, intramolecular C-H activation/arylation has emerged as a powerful tool. This approach involves the formation of a new C-C bond between the bromine-bearing aromatic ring and a C-H bond on a pendant aryl group, leading to the desired tricyclic lactam system.

The choice of base is critical in these transformations, as it plays a key role in the catalytic cycle. Cesium fluoride has gained prominence as a versatile and effective base in a variety of palladium-catalyzed cross-coupling reactions. Its unique properties, including its high basicity in organic solvents and the favorable interactions of the cesium cation, often lead to enhanced reactivity and higher yields compared to other bases.

The Multifaceted Role of Cesium Fluoride in Palladium-Catalyzed C-H Arylation

In the context of the intramolecular C-H arylation of 2-bromo-N-arylbenzamides, cesium fluoride is not merely a proton scavenger. Its role is multifaceted and integral to the success of the catalytic cycle.

  • Proton Abstraction in C-H Activation: The primary role of CsF is to act as a base in the C-H activation step. This can occur via a concerted metalation-deprotonation (CMD) pathway, where the base assists in the cleavage of the C-H bond.

  • Fluoride as a Ligand Modifier: The fluoride anion can coordinate to the palladium center, influencing its electronic properties and reactivity. This can facilitate key steps in the catalytic cycle, such as reductive elimination.

  • Cesium Cation Effects: The large and soft cesium cation can interact with anionic intermediates, potentially stabilizing them and preventing catalyst deactivation.

A proposed catalytic cycle for the palladium-catalyzed intramolecular C-H arylation of a 2-bromo-N-arylbenzamide is depicted below.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Intermediate_A Ar-Pd(II)(Br)L_n Oxidative Addition->Intermediate_A C-H Activation C-H Activation Intermediate_A->C-H Activation Palladacycle Palladacycle Intermediate C-H Activation->Palladacycle CsBr_HF CsBr + HF C-H Activation->CsBr_HF Reductive Elimination Reductive Elimination Palladacycle->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration Product Phenanthridinone Reductive Elimination->Product Substrate 2-Bromo-N-arylbenzamide Substrate->Oxidative Addition CsF CsF CsF->C-H Activation Base

Caption: Proposed catalytic cycle for Pd-catalyzed intramolecular C-H arylation.

Experimental Protocol: Synthesis of a Model Phenanthridinone

This protocol describes a general procedure for the palladium-catalyzed intramolecular C-H arylation of a model 2-bromo-N-arylbenzamide substrate using cesium fluoride as the base.

Materials:

  • 2-Bromo-N-phenylbenzamide (or other N-aryl derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Cesium fluoride (CsF), anhydrous

  • 1,4-Dioxane, anhydrous

  • Nitrogen gas (N₂)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-N-phenylbenzamide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and tricyclohexylphosphine (0.10 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive flow of nitrogen, add anhydrous cesium fluoride (2.0 mmol, 2.0 equiv) and anhydrous 1,4-dioxane (10 mL).

  • Reaction: Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired phenanthridinone.

Workflow Diagram:

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add_Reagents Add 2-bromo-N-arylbenzamide, Pd(OAc)₂, PCy₃ to Schlenk flask Inert_Atmosphere Evacuate and backfill with N₂ (3x) Add_Reagents->Inert_Atmosphere Add_Base_Solvent Add CsF and anhydrous dioxane Inert_Atmosphere->Add_Base_Solvent Heat Heat at 120 °C for 12-24 h Add_Base_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Filter Dilute with EtOAc and filter through celite Cool->Filter Extract Wash with H₂O and brine Filter->Extract Dry Dry over Na₂SO₄ and concentrate Extract->Dry Purify Column chromatography Dry->Purify

Caption: Step-by-step experimental workflow for phenanthridinone synthesis.

Optimization and Substrate Scope

The reaction conditions provided are a general starting point and may require optimization for different substrates.

Table 1: Key Reaction Parameters for Optimization

ParameterRecommended RangeNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often a reliable choice.
Ligand PCy₃, P(t-Bu)₃, SPhosBulky, electron-rich phosphine ligands are generally preferred.
Base CsF , K₂CO₃, K₃PO₄CsF is often superior due to its solubility and the nature of the cation.
Solvent 1,4-Dioxane, Toluene, DMFAnhydrous, high-boiling point solvents are typically used.
Temperature 100-140 °CHigher temperatures are often required to drive the C-H activation.
Concentration 0.1 - 0.5 MHigher dilutions can sometimes suppress side reactions.

The substrate scope for this reaction is generally broad, tolerating a range of functional groups on both the benzamide and the N-aryl ring. Electron-donating and electron-withdrawing groups are often well-tolerated, allowing for the synthesis of a diverse library of phenanthridinone derivatives.

Alternative Mechanistic Pathway: In Situ Acyl Fluoride Formation

An intriguing alternative role for cesium fluoride involves the activation of the amide C-N bond to generate an acyl fluoride intermediate in situ.[1] This pathway could lead to different products, such as benzoxazoles, if a suitable nucleophile is present.[1] While the intramolecular C-H arylation is the primary focus of this note, researchers should be aware of this potential reactivity, especially when designing one-pot multi-step syntheses.

Conclusion

Cesium fluoride is a highly effective and versatile base for promoting the palladium-catalyzed intramolecular C-H arylation of 2-bromo-N-arylbenzamides to afford valuable phenanthridinone scaffolds. Its unique properties contribute to efficient catalysis and high yields. The provided protocol offers a robust starting point for the synthesis of these important heterocyclic compounds, with ample opportunities for optimization and exploration of substrate scope. Understanding the multifaceted role of cesium fluoride will empower researchers to further develop and apply this powerful synthetic methodology in the fields of drug discovery and materials science.

References

Topic: High-Purity Isolation of Phenanthridinones Synthesized from 2-Bromo-N-Ethylbenzamide via Palladium-Catalyzed Intramolecular C-H Arylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthridinones are a privileged class of N-heterocyclic compounds, forming the core scaffold of numerous bioactive natural products and pharmaceuticals.[1] Their synthesis, particularly through palladium-catalyzed intramolecular C-H functionalization of precursors like 2-bromo-N-ethylbenzamide, is a cornerstone of modern medicinal chemistry.[2][3] However, the very efficiency of these catalytic systems introduces a unique set of purification challenges, including the removal of residual palladium, ligands, and closely related organic side-products. This guide provides a comprehensive, experience-driven framework for the purification of N-ethylphenanthridinone, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern each decision in the purification workflow. We present detailed, validated protocols for post-reaction workup, flash column chromatography, and recrystallization, designed to ensure the high purity required for downstream applications in drug discovery and development.

The Synthetic Context: Understanding Impurity Profiles

The successful purification of a target compound begins with a thorough understanding of its synthesis. The target molecule, 5-ethylphenanthridin-6(5H)-one, is typically synthesized via an intramolecular palladium-catalyzed C-H arylation of this compound. This reaction, a variant of the Heck or Suzuki-Miyaura coupling, is highly efficient but generates a predictable constellation of impurities that must be addressed.[4][5][6]

The catalytic cycle involves the oxidative addition of a Pd(0) species into the C-Br bond, followed by intramolecular C-H activation and reductive elimination to form the phenanthridinone product and regenerate the Pd(0) catalyst.[7][8][9]

Proposed Catalytic Cycle & Origin of Impurities

G cluster_cycle Catalytic Cycle cluster_impurities Potential Impurities Pd(0)L2 Active Pd(0) Catalyst OxAdd Aryl-Pd(II) Complex Pd(0)L2->OxAdd Oxidative Addition CH_Act Palladacycle Intermediate OxAdd->CH_Act C-H Activation (Intramolecular) RedEl Product-Pd(II) Complex CH_Act->RedEl RedEl->Pd(0)L2 Reductive Elimination Product N-Ethylphenanthridinone RedEl->Product Start This compound Start->OxAdd Base Base (e.g., K2CO3) Base->CH_Act Impurity1 Unreacted Starting Material Impurity2 Catalyst Residues (Pd black) Impurity3 Ligand Oxide (e.g., Ph3P=O) Impurity4 Homocoupled Side-Products

Caption: Proposed catalytic cycle and common impurity sources.

This process, while elegant, can leave behind a variety of impurities that co-extract with the product. A successful purification strategy must be designed to systematically remove each of these.

Table 1: Common Impurities and Purification Challenges
Impurity ClassSpecific ExamplesPolarityKey ChallengeRemoval Strategy
Starting Material This compoundModerately PolarSimilar polarity to the product, can co-elute in chromatography if the solvent system is not optimized.Flash Chromatography
Catalyst Residues Palladium black (Pd(0)), Pd(II) saltsN/A (solid) / HighFine black particulates can pass through standard filters and contaminate the final product.Filtration through Celite®, specific aqueous washes.
Ligands & Byproducts Triphenylphosphine (PPh₃), Triphenylphosphine oxide (Ph₃P=O)Non-polar to Moderately PolarPh₃P=O can have an Rf value close to the product, requiring careful chromatographic separation.Flash Chromatography
Inorganic Salts K₂CO₃, Cs₂CO₃, K₃PO₄Highly Polar (Water-soluble)Easily removed from the organic phase but can cause emulsions during workup.Aqueous Workup (Washing)
Reaction Solvent DMF, DMAc, DioxaneHighly Polar (Water-miscible)High boiling points make them difficult to remove by evaporation alone.Aqueous Workup (Washing with Brine)

The Purification Workflow: A Strategic Overview

A multi-step approach is essential for achieving high purity (>98%). The strategy involves a sequential reduction of impurity complexity, starting with a bulk removal of inorganic and highly polar species, followed by high-resolution chromatographic separation, and concluding with a final polishing step via recrystallization.

Caption: A multi-step workflow for phenanthridinone purification.

Detailed Experimental Protocols

Protocol 1: Post-Reaction Aqueous Workup

Rationale: This initial step is critical for removing the bulk of inorganic salts (base) and high-boiling polar solvents (DMF, DMAc) which would otherwise interfere with chromatography and final product isolation. Washing with brine (saturated NaCl solution) helps to break up emulsions and further draws water-miscible solvents from the organic layer.

Methodology:

  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent in which the product is soluble but which is immiscible with water (e.g., Ethyl Acetate, 10-20x the volume of the reaction solvent).

  • Filtration (Optional): If a significant amount of palladium black is visible, filter the diluted mixture through a pad of Celite® in a Büchner funnel. Wash the Celite pad with additional ethyl acetate to ensure quantitative recovery of the product. This step prevents the fine metal particles from contaminating subsequent phases.

  • Transfer: Transfer the filtrate to a separatory funnel.

  • Washing:

    • Wash the organic layer with deionized water (3x). This removes the majority of DMF/DMAc and some inorganic salts.

    • Wash the organic layer with saturated aqueous NaCl (brine) solution (1x). This removes residual water and helps break any emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be free-flowing when the solution is adequately dry.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude solid or oil.

Protocol 2: High-Resolution Flash Column Chromatography

Rationale: Flash chromatography is the primary method for separating the target phenanthridinone from unreacted starting material and other organic impurities based on differential adsorption to a stationary phase.[10][11] The choice of solvent system (mobile phase) is paramount for achieving good separation.[12]

Methodology:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation between the product, starting material, and other major impurities. A standard starting point is a mixture of Hexanes and Ethyl Acetate.[13]

    • Aim for an Rf (retention factor) of 0.25 - 0.35 for the target phenanthridinone. This Rf value typically ensures that the compound elutes in a reasonable number of column volumes without being too close to the solvent front or the baseline.

    • Example: If the product Rf is too high (e.g., >0.5) in 30% EtOAc/Hexanes, decrease the polarity by trying 20% EtOAc/Hexanes. If it is too low (e.g., <0.1), increase the polarity.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (230-400 mesh) using the chosen solvent system as a slurry.[10][14] Ensure the silica bed is well-compacted and level.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3x the mass of the crude product) and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading prevents band broadening and improves resolution, especially for compounds with limited solubility in the eluent.[15]

    • Wet Loading: If the product is highly soluble in the eluent, dissolve it in a minimal amount of the mobile phase and carefully pipette it onto the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and apply positive pressure (air or nitrogen) to achieve a solvent flow rate of approximately 2 inches/minute.[16]

    • Collect fractions and monitor the elution process using TLC.

    • Combine the fractions containing the pure product.

  • Concentration: Concentrate the combined pure fractions under reduced pressure to yield the purified phenanthridinone.

Table 2: Recommended Chromatography Solvent Systems
Solvent SystemPolarityApplication Notes
Hexanes / Ethyl Acetate Low to MediumThe workhorse system. A gradient from 10% to 50% EtOAc is often effective for separating phenanthridinones from less polar impurities.[13]
Dichloromethane / Methanol Medium to HighUseful if the product has poor solubility or requires higher polarity for elution. Start with 1-2% MeOH and increase as needed.[12]
Toluene / Ethyl Acetate Low to MediumThe aromatic nature of toluene can alter selectivity for aromatic compounds (π-π interactions), sometimes providing better separation than aliphatic solvents like hexanes.
Protocol 3: Recrystallization for Final Polishing

Rationale: Recrystallization is an equilibrium-based purification technique that is exceptionally effective at removing small amounts of impurities from a solid sample, yielding a highly ordered crystalline material.[17] It is the ideal final step to achieve analytical purity.[18]

Methodology:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[19]

    • Common solvents to screen include ethanol, isopropanol, ethyl acetate, or a binary mixture like ethyl acetate/hexanes.[20]

  • Procedure:

    • Place the purified solid from chromatography into an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot recrystallization solvent to the flask while stirring and heating until the solid just dissolves completely.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow evaporation and promote larger crystal growth.

    • Once at room temperature, cooling may be continued in an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Purity and Identity Confirmation

After purification, the identity and purity of the 5-ethylphenanthridin-6(5H)-one should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure. The aromatic region of the ¹H NMR spectrum is particularly diagnostic for the phenanthridinone core.[21]

  • LC-MS: To confirm the molecular weight and assess purity.

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Persistent Yellow/Brown Color Trace palladium catalyst contamination.Filter the crude product solution through a plug of Celite® and activated charcoal before chromatography. An aqueous wash with a solution of sodium thiosulfate can also help sequester residual heavy metals.[22]
Poor Separation in Chromatography Incorrect solvent system; Column overloading.Re-optimize the solvent system using TLC to maximize ΔRf. Use the dry loading technique and ensure the silica-to-product ratio is at least 50:1.
Product "Oils Out" During Recrystallization Solvent is too non-polar; Cooling is too rapid; Impurities are depressing the melting point.Use a more polar solvent or a binary solvent system. Ensure slow cooling. The product may require another chromatographic purification before recrystallization.
Low Recovery After Chromatography Product is still on the column; Product is acid-sensitive and degrading on silica.Flush the column with a much more polar solvent (e.g., 10% MeOH/DCM) to check for retained product. For acid-sensitive compounds, silica can be pre-treated by flushing with a solvent system containing 1% triethylamine.[15]

References

The Strategic Utility of 2-bromo-N-ethylbenzamide in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the application of 2-bromo-N-ethylbenzamide as a versatile starting material for the synthesis of bioactive heterocycles. The strategic positioning of the bromine atom and the N-ethylamide functionality enables a range of intramolecular cyclization reactions, primarily catalyzed by transition metals such as copper and palladium. This note will delve into the synthesis of two prominent classes of bioactive heterocycles: quinazolinones and phenanthridinones. Detailed, field-proven protocols, mechanistic insights, and discussions on the biological relevance of these scaffolds are presented to empower researchers in their synthetic endeavors.

Introduction: The Versatility of this compound

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] The quest for efficient and modular synthetic routes to novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This compound emerges as a valuable and readily accessible precursor in this context. Its chemical architecture, featuring a reactive aryl bromide and a nucleophilic amide, makes it an ideal substrate for intramolecular cyclization strategies to construct fused heterocyclic systems.

The N-ethyl group, while seemingly a simple alkyl substituent, can significantly influence the physicochemical properties of the final heterocyclic products, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide will focus on two principal cyclization strategies employing this compound:

  • Intramolecular C-N Bond Formation: Leading to the synthesis of N-ethyl substituted quinazolinones.

  • Intramolecular C-C Bond Formation: Paving the way for the construction of the N-ethylphenanthridinone core.

We will explore the mechanistic underpinnings of these transformations and provide robust, step-by-step protocols for their practical implementation in a laboratory setting.

Synthesis of 3-Ethylquinazolin-4(3H)-one via Copper-Catalyzed Intramolecular C-N Cyclization

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2] The copper-catalyzed intramolecular Ullmann-type C-N coupling reaction offers a direct and efficient method for the synthesis of 3-substituted quinazolinones from 2-bromobenzamides.[2]

Mechanistic Rationale

The synthesis proceeds via a copper-catalyzed intramolecular C-N bond formation. The reaction is initiated by the deprotonation of the amide N-H bond by a base, followed by the coordination of the copper catalyst to both the amide and the aryl bromide. A subsequent intramolecular cyclization through reductive elimination forms the quinazolinone ring system. The choice of catalyst, base, solvent, and temperature is critical for achieving high yields.[2]

digraph "Copper_Catalyzed_CN_Coupling" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

}

Figure 1: Simplified workflow for copper-catalyzed synthesis of 3-ethylquinazolin-4(3H)-one.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted quinazolinones.[2]

Materials:

Reagent/SolventMolecular Weight ( g/mol )GradeSupplier
This compound228.09ReagentCommercially Available
Copper(I) iodide (CuI)190.4599.9%Sigma-Aldrich
Potassium carbonate (K₂CO₃)138.21AnhydrousAcros Organics
Dimethyl sulfoxide (DMSO)78.13AnhydrousFisher Scientific
Ethyl acetate (EtOAc)88.11ACS GradeVWR
Brine (saturated NaCl solution)--Lab Prepared
Anhydrous sodium sulfate (Na₂SO₄)142.04GranularEMD Millipore

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol, 228 mg), copper(I) iodide (0.1 mmol, 19 mg, 10 mol%), and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-ethylquinazolin-4(3H)-one.

Expected Outcome:

  • Product: 3-Ethylquinazolin-4(3H)-one

  • Appearance: White to off-white solid

  • Anticipated Yield: 75-85%

Synthesis of N-Ethylphenanthridin-6(5H)-one via Palladium-Catalyzed Intramolecular C-C Coupling

Phenanthridinones are another class of nitrogen-containing heterocycles with significant biological activities, including anticancer and antitubercular properties.[3][4] The synthesis of the phenanthridinone core can be efficiently achieved through palladium-catalyzed intramolecular C-H arylation of 2-bromobenzamides.[5]

Mechanistic Considerations

This transformation proceeds through a palladium-catalyzed intramolecular direct arylation. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by an intramolecular C-H activation/C-C bond formation step, and subsequent reductive elimination to regenerate the active Pd(0) catalyst and yield the phenanthridinone product.

digraph "Palladium_Catalyzed_CC_Coupling" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="6,7.6"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

}

Figure 2: Catalytic cycle for the palladium-catalyzed synthesis of N-ethylphenanthridin-6(5H)-one.

Detailed Experimental Protocol

This protocol is based on established methods for palladium-catalyzed intramolecular C-H arylation.[5]

Materials:

Reagent/SolventMolecular Weight ( g/mol )GradeSupplier
This compound228.09ReagentCommercially Available
Palladium(II) acetate (Pd(OAc)₂)224.5098%Strem Chemicals
Tricyclohexylphosphine (PCy₃)280.4997%Sigma-Aldrich
Potassium carbonate (K₂CO₃)138.21AnhydrousAcros Organics
N,N-Dimethylacetamide (DMAc)87.12AnhydrousAlfa Aesar
Toluene92.14AnhydrousFisher Scientific

Procedure:

  • In a glovebox, to a dry Schlenk tube, add this compound (1.0 mmol, 228 mg), palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%), and tricyclohexylphosphine (0.1 mmol, 28 mg, 10 mol%).

  • Add anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous N,N-dimethylacetamide (5 mL).

  • Seal the tube, remove from the glovebox, and place in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with 50 mL of water and extract with toluene (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-ethylphenanthridin-6(5H)-one.

Expected Outcome:

  • Product: N-Ethylphenanthridin-6(5H)-one

  • Appearance: Pale yellow solid

  • Anticipated Yield: 65-75%

Biological Significance and Future Perspectives

The heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery.

Quantitative Bioactivity Data (Illustrative Examples for the Core Scaffolds):

Heterocyclic CoreBiological Target/ActivityReported IC₅₀/MIC ValuesReference
QuinazolinoneAntitubercular (M. tuberculosis H37Rv)0.1 - 10 µM[3]
PhenanthridinoneAnticancer (various cell lines)1 - 20 µM[4]

The introduction of the N-ethyl substituent can modulate the pharmacokinetic and pharmacodynamic properties of these core structures. Further derivatization of the N-ethylquinazolinone and N-ethylphenanthridinone skeletons opens up avenues for the development of new chemical entities with potentially improved efficacy, selectivity, and drug-like properties.

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of bioactive N-ethyl substituted heterocycles. The copper- and palladium-catalyzed intramolecular cyclization reactions presented herein provide reliable and scalable methods for accessing quinazolinone and phenanthridinone scaffolds. The detailed protocols and mechanistic insights offered in this application note are intended to facilitate the exploration of novel chemical space and accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols for Microwave-Assasisted Synthesis Involving 2-bromo-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

In the landscape of modern drug discovery and development, the rapid and efficient synthesis of novel molecular scaffolds is paramount. Substituted benzamides are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Among these, 2-bromo-N-ethylbenzamide serves as a versatile building block, featuring a reactive bromine handle ideal for post-synthetic modification via cross-coupling reactions.

Traditionally, the synthesis and subsequent derivatization of such compounds involve lengthy reaction times and often require harsh conditions.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[4][5][6] By utilizing the ability of polar molecules to rapidly and uniformly absorb microwave energy, MAOS dramatically accelerates reaction rates, often reducing multi-hour processes to mere minutes.[3][7] This approach frequently leads to higher product yields, enhanced purity, and a significant reduction in solvent usage, aligning with the principles of green chemistry.[3][8]

This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound and its subsequent use in palladium-catalyzed cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the power of microwave chemistry to expedite their research endeavors.

Part 1: Microwave-Assisted Synthesis of this compound

The primary synthesis of the title compound is an amidation reaction between 2-bromobenzoic acid and ethylamine. Microwave irradiation provides a significant advantage over conventional heating by rapidly reaching the target temperature, leading to a clean and swift conversion.

Protocol 1: Amidation of 2-Bromobenzoic Acid with Ethylamine

This protocol describes a rapid, efficient, and potentially solvent-free method for synthesizing this compound. The principle is based on the direct coupling of a carboxylic acid and an amine, a fundamental transformation in organic synthesis.

Materials:

  • 2-Bromobenzoic Acid

  • Ethylamine solution (e.g., 70% in water or as hydrochloride salt)

  • A suitable coupling agent (e.g., HBTU, HATU) or a dehydrating agent. For a greener approach, a catalytic amount of a Lewis acid like ceric ammonium nitrate (CAN) can be employed under solvent-free conditions.[3]

  • Base (if using ethylamine hydrochloride), e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Dedicated microwave synthesizer

Experimental Procedure:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-bromobenzoic acid (1.0 mmol, 201 mg).

  • Amine Addition: Add ethylamine hydrochloride (1.1 mmol, 90 mg) and a non-nucleophilic base such as triethylamine (2.5 mmol, 348 µL). Alternatively, for a solvent-free approach, use a 70% aqueous solution of ethylamine (1.1 mmol) and a catalytic amount of CAN (~0.1 mol%).[3]

  • Vial Sealing: Seal the vial securely with a Teflon-lined cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 150°C for 10-15 minutes with magnetic stirring. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • After the reaction, allow the vial to cool to a safe temperature (below 50°C) using the instrument's cooling system.

    • Uncap the vial in a fume hood. Dilute the reaction mixture with ethyl acetate (10 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (10 mL) to remove unreacted amine, saturated sodium bicarbonate solution (10 mL) to remove unreacted acid, and finally with brine (10 mL).[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow for Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Bromobenzoic Acid, Ethylamine, and Base/Catalyst in Microwave Vial B Seal Vial & Place in Microwave Synthesizer A->B C Irradiate at 150°C for 10-15 min B->C D Cool & Dilute with Ethyl Acetate C->D E Aqueous Washes (HCl, NaHCO3, Brine) D->E F Dry, Filter & Concentrate E->F G Purify by Chromatography (if necessary) F->G

Caption: General workflow for the microwave-assisted synthesis of this compound.

Part 2: Application in Microwave-Assisted Cross-Coupling Reactions

The synthesized this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the benzamide core. The bromine atom can be efficiently substituted to form new C-C, C-N, or C-O bonds.[9][10]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of this compound with an arylboronic acid to form a biaryl structure, a common motif in pharmacologically active molecules.

Materials:

  • This compound (1.0 mmol, 228 mg)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 146 mg)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 23 mg or PdCl₂(dppf), 0.03 mmol, 22 mg)

  • Base (e.g., K₂CO₃, 2.0 mmol, 276 mg or Cs₂CO₃, 2.0 mmol, 652 mg)

  • Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL or Dioxane/Water 4:1, 5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Dedicated microwave synthesizer

Experimental Procedure:

  • Reagent Addition: To a 10 mL microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (2-3 mol%), and the base (2.0 mmol).

  • Solvent Addition: Add the chosen solvent mixture (5 mL) and the magnetic stir bar.

  • Degassing (Optional but Recommended): Sparge the mixture with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Vial Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-140°C for 5-20 minutes.[7] Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the desired biaryl product.

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition Intermediate (Ar-Pd(II)L2-Br) A->B  Ar-Br C Transmetalation Intermediate (Ar-Pd(II)L2-Ar') B->C  Ar'-B(OH)2  Base C->A  Reductive  Elimination D Biaryl Product (Ar-Ar') C->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Summary of Reaction Conditions

The efficiency of microwave synthesis allows for rapid optimization of reaction parameters. Below are typical conditions for the reactions described.

Table 1: Microwave-Assisted Synthesis of this compound

ParameterConditionRationale
Temperature150 °CEnsures sufficient energy for amidation while minimizing degradation.
Time10 - 15 minDrastically reduced from hours required by conventional heating.[3]
PowerDynamic (as needed)Modern synthesizers adjust power to maintain the set temperature.
SolventSolvent-free or minimalReduces waste and simplifies work-up, a key tenet of green chemistry.

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling

ParameterConditionRationale
SubstrateThis compoundAryl bromides offer a good balance of reactivity and stability.[9]
CatalystPd(PPh₃)₄ or PdCl₂(dppf)Common, effective catalysts for Suzuki couplings.
BaseK₂CO₃ or Cs₂CO₃Activates the boronic acid for the transmetalation step.
Temperature120 - 140 °CPromotes rapid catalytic turnover without degrading the catalyst.
Time5 - 20 minMicrowave heating accelerates all steps of the catalytic cycle.
SolventToluene/EtOH/H₂O or Dioxane/H₂OAqueous mixtures facilitate the dissolution of the base and boronic acid.

Safety and Handling

  • Chemical Hazards: 2-bromobenzoic acid and its derivatives are irritants. Palladium catalysts can be toxic. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave Safety: Use only vials and caps specifically designed for microwave synthesis. Never exceed the recommended volume for the vial. Ensure the instrument's safety interlocks are functional. Be aware of the potential for rapid pressure buildup.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations.

Conclusion: A Powerful Tool for Accelerated Discovery

Microwave-assisted synthesis provides a robust, reliable, and rapid method for the preparation and derivatization of this compound. By significantly reducing reaction times from hours to minutes and often improving yields and purity, this technology empowers researchers to accelerate the synthesis of compound libraries for screening and lead optimization. The protocols and guidelines presented herein offer a solid foundation for implementing this powerful technique in the modern medicinal chemistry laboratory.

References

Troubleshooting & Optimization

Low yield in palladium-catalyzed annulation of "2-bromo-N-ethylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Annulation

Palladium-catalyzed C-H activation and annulation reactions are powerful tools for building complex molecular architectures from simple precursors.[1] The transformation of substrates like 2-bromo-N-ethylbenzamide into valuable heterocyclic scaffolds, such as isoquinolinones or phenanthridinones, relies on a delicate interplay of catalyst, directing group, and reaction conditions.[2][3] The amide functional group acts as an effective directing group, coordinating to the palladium center to facilitate selective C-H activation at the ortho-position, a key step in forming the palladacycle intermediate.[4][5][6]

However, researchers frequently encounter challenges with low or inconsistent yields. This guide provides a structured approach to troubleshooting these issues, moving from fundamental checks to advanced optimization strategies. It is designed to explain the causality behind experimental choices, empowering you to solve problems methodically.

Troubleshooting Guide: From Low Yield to High Performance

This section is structured to address the most common issues encountered during the palladium-catalyzed annulation of this compound and a generic coupling partner (e.g., an alkyne or alkene).

Q1: My reaction shows no conversion or only trace product. What are the first things I should check?

This scenario often points to a fundamental problem with one of the core components of the reaction. Before spending time on extensive optimization, verify the basics.

Answer:

A complete lack of reactivity suggests a critical failure in the catalytic cycle. The most common culprits are an inactive catalyst, compromised reagents, or an improper reaction environment.

Initial Verification Workflow:

start Start: No/Trace Product inert Is the inert atmosphere (N2 or Ar) guaranteed? start->inert catalyst Is the Pd source active? (e.g., Pd(OAc)2, Pd2(dba)3) inert->catalyst Yes fix_inert Action: Improve degassing (freeze-pump-thaw) and ensure positive inert gas pressure. inert->fix_inert No reagents Are reagents pure & dry? (Substrate, Base, Solvent) catalyst->reagents Yes fix_catalyst Action: Use a fresh bottle of catalyst or a reliable precatalyst. catalyst->fix_catalyst No fix_reagents Action: Re-purify substrate, use a freshly opened bottle of anhydrous solvent, grind base. reagents->fix_reagents No proceed Proceed to Optimization reagents->proceed Yes fix_inert->inert fix_catalyst->catalyst fix_reagents->reagents

Caption: Initial troubleshooting workflow for reaction failure.

Detailed Checks:

  • Inert Atmosphere: The active Pd(0) species, essential for the initial oxidative addition with the aryl bromide, is highly sensitive to oxygen.[7] Inadequate degassing or leaks in your manifold can completely shut down catalysis.

    • Action: Ensure your solvent is rigorously degassed. Forcing a stream of argon through the solvent for 30-60 minutes is good; three freeze-pump-thaw cycles are better. Use a well-sealed reaction vessel (e.g., a Schlenk tube or a vial with a Teflon-lined cap) under a positive pressure of nitrogen or argon.

  • Catalyst Integrity: Palladium(II) precatalysts like Pd(OAc)₂ are generally stable but can degrade over time, especially if stored improperly. Their reduction to Pd(0) in situ is a critical activation step.[7]

    • Action: Use a catalyst from a freshly opened bottle. If you suspect your source is old, consider using a more robust precatalyst like a palladacycle or a complex with a well-defined ligand.

  • Reagent Purity:

    • Solvent: Anhydrous conditions are often crucial. Water can interfere with the base and promote catalyst decomposition. Use freshly dried solvents.

    • Base: Carbonate bases (K₂CO₃, Cs₂CO₃) can be hygroscopic. Finely grinding the base in a mortar and pestle and drying it in an oven before use can significantly improve performance.

    • Substrate: Ensure your "this compound" is pure and free from contaminants that could act as catalyst poisons.

Q2: My reaction works, but the yield is consistently low (<40%). How can I systematically optimize the conditions?

A consistently low yield indicates that the catalytic cycle is turning over, but it is either inefficient or plagued by competing decomposition or side reactions. This is the most common scenario and requires systematic optimization of the key reaction parameters: the ligand, base, solvent, and temperature.

Answer:

The core of this annulation relies on a C-H activation step, which is often the rate-limiting step and is highly sensitive to the coordination environment around the palladium center.[8] The ligand, base, and solvent all play interconnected roles in facilitating this crucial step.

1. The Ligand: Sterics and Electronics Matter

The ligand stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and modulates its reactivity.[8][9] For C-H activation, bulky, electron-rich phosphine ligands are often required to promote both the initial oxidative addition and the final reductive elimination.[8]

Ligand Type Example(s) Key Characteristics When to Use
Bulky Monophosphines P(t-Bu)₃, PCy₃Highly electron-donating and sterically demanding. Promotes oxidative addition and reductive elimination.A good starting point for many C-H activations. Can be sensitive to air.
Biarylphosphines SPhos, XPhos, RuPhosOffer a combination of steric bulk and electronic tunability. Form stable and highly active catalysts.Excellent for challenging couplings. Often provide superior results and catalyst stability.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable Pd complexes. Can sometimes be too stable, inhibiting reductive elimination.Useful when catalyst deactivation is a major issue, especially at high temperatures.

Optimization Protocol: Ligand Screening

  • Set up an array of 4-6 small-scale reactions in parallel (e.g., in a reaction block or individual vials).

  • Keep the substrate, Pd source (e.g., 2 mol% Pd(OAc)₂), base (e.g., 2 equiv. K₂CO₃), solvent, and temperature constant.

  • In each reaction, use a different ligand (e.g., P(t-Bu)₃, SPhos, XPhos, IPr·HCl). Use a standard Pd:Ligand ratio (e.g., 1:2 for monophosphines).

  • Run the reactions for a set time (e.g., 12 hours) and analyze the conversion/yield by LC-MS or ¹H NMR with an internal standard.

2. The Base: The Proton Acceptor

The base is critical for the C-H activation step, which often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[10] In this step, the base assists in removing the proton from the C-H bond as the palladium center coordinates to the carbon.

Base pKa (Conjugate Acid) Solubility Comments
K₂CO₃ ~10.3Low in organic solventsA common, inexpensive choice. Its low solubility can sometimes be beneficial, preventing side reactions.
Cs₂CO₃ ~10.3Higher than K₂CO₃Often gives higher yields due to better solubility and the effect of the large Cs⁺ cation. A go-to for optimization.
K₃PO₄ ~12.3Low in organic solventsA stronger inorganic base that can be effective when carbonates fail.
KOAc / Pivolates ~4.8 / ~5.0VariesWeakly coordinating carboxylate bases are essential for CMD pathways. Pivalic acid (PivOH) is often used as an additive.

Optimization Strategy: Screen a panel of bases (K₂CO₃, Cs₂CO₃, K₃PO₄) with your best ligand from the initial screen. Consider adding a catalytic amount of pivalic acid (PivOH, ~30 mol%) as it is known to accelerate the C-H activation step.

3. Solvent and Temperature

The solvent must solubilize all components and is often not an innocent bystander; it can influence catalyst stability and the rate of key steps.[7][11][12] High temperatures increase reaction rates but can also accelerate catalyst decomposition.[13]

Solvent Boiling Point (°C) Polarity Comments
Toluene 111NonpolarGood for many cross-couplings. Less coordinating.
1,4-Dioxane 101Moderately PolarA very common and effective solvent for Pd catalysis. Can coordinate to the metal center.
DMF / DMAc 153 / 165Polar AproticHigh boiling points allow for higher reaction temperatures. Can coordinate strongly and sometimes inhibit catalysis.

Optimization Strategy: Test your best ligand/base combination in 2-3 different solvents (e.g., Toluene, Dioxane) at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C).

Q3: I am observing significant side products. What are they and how can I minimize them?

Side products provide valuable clues about competing reaction pathways. Identifying them is the first step to suppression.

Answer:

In this type of reaction, two side products are particularly common:

  • Proto-dehalogenation: The starting material "this compound" is converted to "N-ethylbenzamide" (the bromine is replaced by a hydrogen).

    • Cause: This often occurs when the catalytic cycle stalls after oxidative addition. The resulting Ar-Pd(II)-Br intermediate can react with trace water or other proton sources, leading to the undesired product. It can also be a sign of catalyst decomposition pathways.

    • Solution:

      • Ensure strictly anhydrous conditions.

      • Use a more robust ligand (e.g., a biarylphosphine) that better stabilizes the Ar-Pd(II) intermediate.

      • Increase the concentration of the coupling partner to favor the desired annulation pathway.

  • Homo-coupling: Two molecules of the starting material couple to form a biaryl product.

    • Cause: This typically happens at high temperatures or when the concentration of the active catalyst is too high, leading to side reactions between Ar-Pd(II)-Br intermediates.

    • Solution:

      • Lower the reaction temperature.

      • Decrease the catalyst loading (e.g., from 2 mol% to 1 mol%).

      • Ensure a proper ligand-to-palladium ratio to prevent the formation of highly reactive, ligand-deficient species.

Advanced FAQs

Q4: What is the proposed catalytic cycle for this annulation?

Answer:

The reaction is a type of directed C-H functionalization, often related to the Catellani reaction, which uses a combination of C-H activation and traditional cross-coupling.[14][15] The cycle involves palladium cycling between the Pd(0) and Pd(II) oxidation states, with a key palladacycle intermediate.

Catellani_Cycle pd0 Pd(0)L_n step1 Oxidative Addition pd0->step1 ox_add Ar-Pd(II)(Br)L_n (Amide Coordinated) step2 C-H Activation (CMD) -HBr ox_add->step2 palladacycle Palladacycle Intermediate step3 Coordination & Migratory Insertion palladacycle->step3 mig_insert Insertion Intermediate product_complex Product-Pd(II) Complex mig_insert->product_complex Further Steps (e.g., β-hydride elim.) step4 Reductive Elimination product_complex->step4 step1->ox_add step2->palladacycle step3->mig_insert step4->pd0 product Annulated Product step4->product ar_br 2-bromo-N- ethylbenzamide ar_br->step1 alkyne Coupling Partner (e.g., Alkyne) alkyne->step3 base Base base->step2

Caption: A plausible catalytic cycle for the annulation reaction.

Cycle Explanation:

  • Oxidative Addition: A Pd(0) complex reacts with the C-Br bond of this compound to form an Aryl-Pd(II) intermediate.

  • C-H Activation: The amide's carbonyl oxygen coordinates to the palladium center. A base then assists in a Concerted Metalation-Deprotonation (CMD) step at the ortho C-H bond, forming a stable five-membered palladacycle.[10] This is the key directing-group-assisted step.

  • Coordination & Migratory Insertion: The second coupling partner (e.g., an alkyne or alkene) coordinates to the palladium center and then inserts into the Aryl-Pd bond.

  • Reductive Elimination: The final C-C bond is formed, releasing the annulated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Q5: How can I monitor my reaction's progress effectively?

Answer:

Effective monitoring helps you understand reaction kinetics and identify the optimal reaction time, preventing the formation of degradation products from overly long heating.

  • Thin Layer Chromatography (TLC): The simplest method. It's fast and good for qualitative assessment (disappearance of starting material, appearance of product). Use a UV lamp to visualize the aromatic spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides quantitative data on the consumption of starting material and formation of the product (and any side products). Take small aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, 12 hours), quench with a solvent like ethyl acetate, and analyze.

  • In-situ Monitoring: Advanced techniques like in-situ Raman spectroscopy can provide real-time kinetic data without sampling, but require specialized equipment.[16]

References

Effect of ligand on palladium-catalyzed reactions of "2-bromo-N-ethylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Prepared by a Senior Application Scientist

This technical support center provides in-depth troubleshooting guides and frequently asked questions for palladium-catalyzed reactions involving 2-bromo-N-ethylbenzamide. The content is designed to move beyond simple protocols, offering insights into the causal relationships between ligand choice and experimental outcomes.

Introduction: The Central Role of Ligands

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecules with high precision.[1][2] For substrates like this compound, the success of these reactions—whether a Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, or Sonogashira coupling—is critically dependent on the choice of ligand. The ligand is not a passive spectator; it is an active controller of the catalyst's properties, dictating its stability, reactivity, and selectivity.[3][4] A well-chosen ligand stabilizes the active Pd(0) species, facilitates the key steps of the catalytic cycle, and can prevent catalyst decomposition and the formation of unwanted side products.[5][6] This guide will help you navigate the complexities of ligand selection and troubleshoot common issues encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the phosphine ligand in a palladium-catalyzed reaction?

A1: The phosphine ligand serves multiple critical functions that are intimately involved in the catalytic mechanism.[4] Its primary roles are:

  • Stabilization: It stabilizes the low-coordinate, electron-rich Pd(0) center, preventing its aggregation and precipitation as inactive palladium black.[4][6]

  • Solubilization: It keeps the palladium species soluble in the organic reaction medium.[4]

  • Tuning Reactivity: The ligand's electronic and steric properties directly influence the rates of the key steps in the catalytic cycle.[2][3]

    • Oxidative Addition: Electron-rich ligands generally accelerate the oxidative addition of the aryl bromide to the Pd(0) center.[5]

    • Reductive Elimination: Bulky ligands often promote the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst. This is especially important for sterically hindered products.[1][5]

Q2: How do I select the best starting ligand for a reaction with this compound?

A2: The optimal ligand depends on the specific cross-coupling reaction you are performing. However, a good starting point for a sterically hindered substrate like this compound (due to the ortho-substituents) is often a bulky, electron-rich monophosphine ligand from the biarylphosphine class.[1][7]

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands like SPhos and XPhos are highly versatile and often give excellent results.[7]

  • For Heck and Sonogashira reactions, the choice can be more varied, but ligands that promote the formation of a monoligated palladium species are often effective.[8] The key is to screen a small set of ligands with different properties if your first choice is unsuccessful.

Q3: What is the functional difference between monodentate and bidentate ligands?

A3: The primary difference is the number of coordination sites they occupy on the palladium center.

  • Monodentate Ligands (e.g., P(t-Bu)₃, XPhos) bind to the palladium with a single phosphine group. They can readily dissociate to create a vacant coordination site, which is often necessary for the reaction to proceed. The ratio of ligand to palladium is a critical parameter to optimize.[9]

  • Bidentate Ligands (e.g., BINAP, Xantphos) have two phosphine donors connected by a backbone, allowing them to chelate the metal. The "bite angle" of the ligand—the P-Pd-P angle—is a crucial property that affects stability and reactivity.[2][10] Bidentate ligands can provide greater stability to the catalytic complex but may be less suitable for reactions requiring ligand dissociation.[11]

Q4: Is it possible to run my reaction without a ligand?

A4: While some "ligand-free" protocols exist, they often rely on the in-situ formation of palladium nanoparticles or use the solvent or reagents as weak ligands.[12] For most cross-coupling reactions, especially with challenging substrates, omitting the ligand is not recommended. It typically leads to rapid catalyst decomposition (observed as the formation of palladium black) and very low or no product yield.[6] The ligand is essential for maintaining a stable, active catalytic species in solution.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Problem 1: Low or No Product Yield

The most common issue is a lack of conversion. This points to a problem with catalyst activity or stability.

Potential Cause Explanation & Troubleshooting Steps
Inappropriate Ligand Choice The ligand's steric and electronic properties are not suitable for the specific transformation. The ortho-bromo and N-ethylamide groups on your substrate create significant steric hindrance. Solution: 1. Switch to a Bulky Biarylphosphine Ligand: If you started with a less bulky ligand (e.g., PPh₃), switch to a ligand from the Buchwald family, such as SPhos or XPhos. These are designed to accelerate both oxidative addition and reductive elimination for hindered substrates.[7] 2. Screen a Ligand Kit: Test a small panel of ligands with diverse properties (e.g., a monodentate bulky phosphine, a bidentate ligand like Xantphos, and an N-heterocyclic carbene (NHC) ligand).
Catalyst Decomposition (Palladium Black Formation) The active Pd(0) species is not sufficiently stabilized by the ligand and is crashing out of solution as inactive metallic palladium.[6] Solution: 1. Verify Ligand:Palladium Ratio: For monodentate ligands, a 1:1 to 2:1 ligand-to-palladium ratio is typical. Too little ligand fails to stabilize the catalyst, while too much can inhibit the reaction by occupying all coordination sites.[9] 2. Ensure Rigorous Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.
Inefficient Reductive Elimination The final bond-forming step is often the rate-limiting step, especially when forming a sterically congested product. Solution: 1. Increase Ligand Steric Bulk: As mentioned, bulky ligands like XPhos, SPhos, or tBuXPhos are known to accelerate reductive elimination.[1][5] 2. Increase Temperature: If the catalyst is stable, gently increasing the reaction temperature can provide the necessary activation energy for this step. Monitor for decomposition.
Problem 2: Formation of Significant Side Products

The appearance of unexpected products indicates that alternative reaction pathways are competing with the desired cross-coupling.

Side Product Potential Cause & Explanation Solution
Hydrodehalogenation (Product where -Br is replaced by -H)This side reaction can occur if a palladium-hydride intermediate is formed, which can then reductively eliminate H-Br. The choice of base and ligand can influence this pathway.[13]1. Change the Base: Switch to a non-coordinating base. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, a bulky alkoxide like NaOt-Bu or LHMDS is standard.[13][14] 2. Modify the Ligand: A ligand that promotes faster reductive elimination of the desired product can outcompete the hydrodehalogenation pathway.
Homocoupling (e.g., Biaryl from boronic acid in Suzuki reactions)This occurs when two molecules of the coupling partner (e.g., boronic acid) react with each other. It is often promoted by the presence of Pd(II) species and oxygen.[15]1. Improve Degassing: This is the most critical step to prevent homocoupling. Ensure all reagents and the reaction vessel are free of oxygen.[15] 2. Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes minimize the presence of rogue Pd(II) species at the start of the reaction.
Protodeboronation (Boronic acid replaced by -H in Suzuki reactions)The boronic acid is cleaved by water or other protic sources before it can transmetalate to the palladium center. This is often base and temperature dependent.1. Use a Milder Base: Strong bases can accelerate this side reaction. Consider switching from an alkoxide to a carbonate base.[15] 2. Use a Boronic Ester: Pinacol (BPin) or MIDA boronates are often more stable and less prone to protodeboronation than the corresponding boronic acids.

Visualizing the Process

Understanding the underlying mechanisms and decision-making logic is key to successful experimentation.

The Palladium Cross-Coupling Catalytic Cycle

The ligand (L) plays a crucial role in every step of the catalytic cycle, from activating the catalyst to facilitating the final product formation.

Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex R¹-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex + R¹-X oa_label Oxidative Addition trans_complex R¹-Pd(II)(R²)L_n (Transmetalation Complex) oa_complex->trans_complex re_label Reductive Elimination product R¹-R² (Desired Product) trans_complex->product trans_label Transmetalation (with R²-M) product->pd0 re_label->pd0

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Ligand Selection Workflow

This decision tree provides a logical path for selecting a ligand based on your specific reaction and substrate.

Ligand Selection Workflow start Start: Reaction with This compound reaction_type What is the reaction type? start->reaction_type suzuki Suzuki or Buchwald-Hartwig reaction_type->suzuki C-C (sp²-sp²) or C-N heck_sono Heck or Sonogashira reaction_type->heck_sono C-C (sp²-sp² vinyl) or C-C (sp²-sp) ligand_suzuki Use Bulky Biarylphosphine (e.g., SPhos, XPhos, RuPhos) suzuki->ligand_suzuki ligand_heck Screen Ligands: - Bulky Monophosphine (P(t-Bu)₃) - Bidentate (Xantphos) - NHC Ligand (IPr) heck_sono->ligand_heck low_yield Low Yield or Decomposition? ligand_suzuki->low_yield ligand_heck->low_yield screen_ligands Screen alternative ligand classes (e.g., different bite angle bidentate or different generation biarylphosphine) low_yield->screen_ligands Yes success Reaction Optimized low_yield->success No screen_ligands->success

Caption: Decision workflow for selecting an appropriate ligand.

Ligand Selection Summary Table

This table summarizes common ligand classes and their typical applications for reactions involving aryl bromides.

Reaction TypeLigand ClassSpecific Example(s)Key Characteristics & Role
Suzuki-Miyaura Coupling Bulky BiarylphosphinesSPhos, XPhos, RuPhosElectron-rich and sterically hindered. Promotes fast oxidative addition and reductive elimination, ideal for hindered substrates.[7]
Buchwald-Hartwig Amination Bulky BiarylphosphinesXPhos, BrettPhos, t-BuXPhosExtremely bulky and electron-donating. Overcomes challenges in C-N bond formation and accommodates a wide range of amines.[13][16]
Bidentate PhosphinesBINAP, DPPFForms stable chelate complexes. Can be effective but sometimes less general than modern biarylphosphines for challenging substrates.[10][11]
Heck Reaction Bulky MonophosphinesP(t-Bu)₃, PCy₃Strong σ-donors that promote the formation of the active monoligated Pd(0) species.[8]
Bidentate PhosphinesXantphosWide bite angle ligand that can provide stability and control selectivity.[17]
Sonogashira Coupling MonophosphinesP(t-Bu)₃, SPhosThe choice depends on the steric bulk of both the aryl halide and the alkyne. A balance must be struck to allow for efficient coupling.[18]
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, often more thermally stable than phosphines. Serve as a good alternative class for screening.[1]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a validated starting point for the coupling of this compound with a generic arylboronic acid.

Reaction: Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene/Water (e.g., 10:1 v/v), degassed

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene and water via syringe. The mixture should be a slurry.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the disappearance of the starting material.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

References

Troubleshooting guide for the synthesis of 5-ethylphenanthridin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-ethylphenanthridin-6(5H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It addresses common challenges encountered during the synthesis, providing in-depth explanations and actionable troubleshooting protocols. The structure is an interactive FAQ, allowing you to navigate directly to the issues most relevant to your work.

Frequently Asked Questions (FAQs)

General Synthetic Strategy

Question: What are the most common and reliable methods for synthesizing 5-ethylphenanthridin-6(5H)-one?

Answer: The synthesis of the phenanthridinone core is a well-established area, with modern methods favoring transition-metal-catalyzed reactions for their efficiency and substrate scope.[1] For 5-ethylphenanthridin-6(5H)-one, the most robust strategies involve the intramolecular cyclization of a suitably substituted N-ethyl-2-halobenzamide precursor.

Two primary, highly effective approaches are:

  • Palladium-Catalyzed Intramolecular C-H Arylation: This is a variation of the Buchwald-Hartwig amination, where an aryl halide on one ring couples with an activated C-H bond on the adjacent phenyl ring of the benzanilide backbone.[2] This method is favored for its atom economy.

  • Palladium-Catalyzed Annulation with an Aryne Precursor: A highly reliable method involves the reaction of an N-ethyl-2-halobenzamide with an in situ generated benzyne (aryne).[3][4] This approach is particularly effective and has been published as a checked procedure in Organic Syntheses, highlighting its reproducibility.[3]

This guide will focus primarily on the aryne annulation method due to its proven reliability and detailed documentation.

Precursor Synthesis: N-ethyl-2-iodobenzamide

Question: I am having trouble preparing the key precursor, N-ethyl-2-iodobenzamide. The yield is low and the product is impure. What can I do?

Answer: The synthesis of the amide precursor is a critical first step, and its purity directly impacts the success of the subsequent cyclization. The most common method is the coupling of 2-iodobenzoic acid (or its acid chloride) with ethylamine.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 2-Iodobenzoic Acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Reflux or DCM, cat. DMF C 2-Iodobenzoyl Chloride (Intermediate) B->C D Ethylamine (aq. solution or gas) C->D Anhydrous DCM or THF, 0 °C to RT F N-ethyl-2-iodobenzamide D->F E Base (e.g., Pyridine, Et₃N) E->D

Caption: Workflow for the synthesis of N-ethyl-2-iodobenzamide.

  • Problem: Low Yield during Acid Chloride Formation.

    • Cause: Incomplete reaction or degradation. Thionyl chloride reactions often require heat (reflux) to go to completion. If using oxalyl chloride, the reaction is typically faster at room temperature but requires a catalytic amount of DMF.

    • Solution: Ensure your 2-iodobenzoic acid is completely dry. Use freshly distilled thionyl chloride or a fresh bottle of oxalyl chloride. After the reaction, remove all excess reagent under vacuum, as it can interfere with the next step.

  • Problem: Formation of a Symmetric Anhydride.

    • Cause: This can occur if the acid chloride reacts with unreacted carboxylic acid.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent to ensure full conversion of the acid.

  • Problem: Low Yield during Amidation.

    • Cause: Competing side reactions, such as the formation of a urea byproduct from ethylamine reacting with the acid chloride in a 2:1 stoichiometry. The use of aqueous ethylamine can also hydrolyze the acid chloride.

    • Solution:

      • Control Stoichiometry: Add the 2-iodobenzoyl chloride solution slowly to a solution containing both ethylamine (1.0-1.1 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) at 0 °C. The tertiary amine base will scavenge the HCl byproduct, preserving the ethylamine for the primary reaction.

      • Use Anhydrous Conditions: Employ anhydrous solvents (DCM, THF) and, if possible, use ethylamine hydrochloride salt with two equivalents of a base, or condensed ethylamine gas.

  • Problem: Difficult Purification.

    • Cause: The product can be contaminated with unreacted starting material or side products.

    • Solution: After the reaction, perform an aqueous workup. Wash the organic layer sequentially with dilute HCl (to remove excess amines), dilute NaHCO₃ (to remove any remaining acid), and brine. The product, N-ethyl-2-iodobenzamide, can typically be purified by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture, or by column chromatography if necessary.

Cyclization Reaction: Low Yield or Failure

Question: My palladium-catalyzed annulation reaction to form 5-ethylphenanthridin-6(5H)-one is failing or giving very low yields. What are the most critical parameters to investigate?

Answer: This is the most complex step and its success hinges on the precise interplay of several components. The reaction involves the in situ generation of benzyne from a precursor, which is then intercepted in a palladium-catalyzed annulation with your N-ethyl-2-iodobenzamide.[3]

pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd_complex Ar-Pd(II)-I(L)₂ oa->pd_complex aryne_insertion Aryne Insertion pd_complex->aryne_insertion palladacycle Palladacycle Intermediate aryne_insertion->palladacycle re Reductive Elimination palladacycle->re re->pd0 Catalyst Regeneration product Product re->product precursor N-ethyl-2-iodobenzamide precursor->oa aryne Benzyne aryne->aryne_insertion

Caption: Simplified catalytic cycle for Pd-catalyzed aryne annulation.

ParameterCommon IssueRecommended Action & Explanation
Palladium Catalyst Inactive Pd(0) source.The active catalyst is a Pd(0) species. While Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts, they must be reduced in situ. Ensure your phosphine ligand is present to facilitate this and stabilize the active catalyst. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes improve results.[5]
Ligand Incorrect ligand choice or ligand degradation.Triphenylphosphine (PPh₃) is often effective for this transformation.[4] However, ligands are prone to oxidation. Use fresh PPh₃ or recrystallize it. If PPh₃ fails, consider more electron-rich or bulky ligands like Buchwald's biaryl phosphine ligands or chelating ligands like Xantphos, which can promote reductive elimination.[6][7]
Aryne Precursor & Activator Inefficient benzyne generation.The combination of 2-(trimethylsilyl)phenyl triflate and CsF is a reliable way to generate benzyne under mild conditions.[3] Ensure the silyl triflate is of high purity and the CsF is anhydrous. Anhydrous CsF can be prepared by drying it under high vacuum with gentle heating.
Base Incorrect or weak base.While CsF acts as the activator for the aryne precursor, an additional base is often required in the catalytic cycle to facilitate the C-H activation/amidation step.[4] Common bases like K₂CO₃ or Cs₂CO₃ are effective. The base must be strong enough to deprotonate the amide nitrogen in the palladium complex but not so strong that it causes side reactions. Ensure the base is finely powdered and dry.[4]
Solvent Solvent is not anhydrous or is inappropriate.This reaction is highly sensitive to moisture. Use anhydrous solvents like acetonitrile, dioxane, or toluene, dispensed from a solvent purification system or freshly distilled. The polarity of the solvent can influence catalyst stability and reaction rate. Acetonitrile is often a good starting point.[3]
Atmosphere Oxygen contamination.The Pd(0) catalyst and phosphine ligands are readily oxidized by air, rendering them inactive. The entire reaction setup, including solvent and reagent transfers, must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.[7] Degas the reaction mixture by bubbling argon through it for 15-20 minutes before heating.
Temperature Temperature is too low or too high.Most palladium-catalyzed cross-coupling reactions require elevated temperatures (e.g., 80-120 °C) to drive the catalytic cycle, particularly the reductive elimination step.[4] If you see no conversion, slowly increase the temperature. If you see decomposition (darkening of the solution), the temperature may be too high.
Side Reactions and Impurity Profiling

Question: I am getting my product, but it's contaminated with significant impurities. What are the likely side products and how can I prevent them?

Answer: Several side reactions can compete with the desired cyclization.

  • Side Product 1: Hydrodehalogenation of the Precursor

    • Structure: N-ethylbenzamide (loss of iodine).

    • Cause: This occurs when the aryl-palladium intermediate undergoes protonolysis before it can be intercepted by the aryne. This is often caused by trace amounts of water in the reaction.

    • Prevention: Rigorously exclude water. Ensure all reagents, solvents, and glassware are scrupulously dry.

  • Side Product 2: Benzyne Trimerization

    • Structure: Triphenylene.

    • Cause: If the palladium-catalyzed annulation is slow, the highly reactive benzyne intermediate can undergo a [4+2] cycloaddition with itself, eventually forming the stable aromatic triphenylene.[4]

    • Prevention: Ensure the catalytic cycle is efficient. This points back to using an active catalyst, correct ligand, and optimal temperature. Sometimes, adding the benzyne precursor slowly over the course of the reaction can maintain a low concentration, favoring the intramolecular reaction over self-condensation.

  • Side Product 3: Homocoupling of the Precursor

    • Cause: Two molecules of the aryl-palladium intermediate can couple to form a biaryl species.

    • Prevention: This is less common but can be minimized by ensuring efficient reductive elimination to the desired product. Using the correct ligand is key.

Product Purification

Question: What is the best way to purify the final product, 5-ethylphenanthridin-6(5H)-one?

Answer: The purification strategy depends on the impurity profile.

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature and quench it with water. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with water and brine to remove inorganic salts and polar solvents like DMF or acetonitrile.

  • Column Chromatography: This is the most common and effective method for purification.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5-10% EtOAc) to elute non-polar impurities like triphenylene, then gradually increase the polarity (e.g., to 20-40% EtOAc) to elute your product. The hydrodehalogenated precursor (N-ethylbenzamide) will likely have a similar polarity, requiring careful fractionation.

    • TLC Analysis: A typical Rf value for the product is ~0.2-0.3 in 30% Ethyl Acetate/Hexanes.[3]

  • Recrystallization: If the product is obtained in high purity (>95%) from chromatography, it can often be further purified by recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes can yield crystalline material.

Experimental Protocols

Protocol 1: Synthesis of N-ethyl-2-iodobenzamide
  • To a round-bottom flask under an inert atmosphere, add 2-iodobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per mmol of acid).

  • Add oxalyl chloride (1.5 eq) dropwise, followed by one drop of anhydrous DMF.

  • Stir the mixture at room temperature for 2-3 hours until gas evolution ceases and the solution is clear.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent completely.

  • In a separate flask, dissolve ethylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Redissolve the crude 2-iodobenzoyl chloride in anhydrous DCM and add it dropwise to the cold amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 5-ethylphenanthridin-6(5H)-one via Aryne Annulation[3]
  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and anhydrous, powdered CsF (3.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add N-ethyl-2-iodobenzamide (1.0 eq) followed by 2-(trimethylsilyl)phenyl triflate (1.5 eq) via syringe or in a glovebox.

  • Add anhydrous acetonitrile (~4 mL per mmol of benzamide) via syringe.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and salts.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

References

Technical Support Center: Solvent Effects on 2-bromo-N-ethylbenzamide Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in reactions involving 2-bromo-N-ethylbenzamide. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for a reaction with this compound?

A1: The choice of solvent is paramount as it influences reaction rates, yields, and even the reaction pathway.[1][2] Key factors include:

  • Reaction Type: The mechanism of your reaction (e.g., Suzuki coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution) will dictate the optimal solvent properties.

  • Solvent Polarity: The polarity of the solvent affects the solubility of reactants and the stability of intermediates and transition states.[3][4] For many palladium-catalyzed cross-coupling reactions, polar aprotic solvents are preferred.[5]

  • Aprotic vs. Protic Nature: Protic solvents (e.g., alcohols, water) can hydrogen-bond with nucleophiles, potentially reducing their reactivity in SN2-type reactions.[6][7] Aprotic solvents (e.g., DMF, THF, dioxane) do not have this capability and are often favored for such transformations.[6][8][9]

  • Boiling Point: The required reaction temperature will limit your solvent choice. Higher boiling point solvents like toluene, xylene, or DMF allow for higher reaction temperatures, which can be necessary for less reactive substrates.[10]

  • Reactant and Catalyst Solubility: All components of the reaction, including the starting material, reagents, and catalyst, must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture and efficient catalysis.[11][12]

Q2: How does solvent polarity specifically impact palladium-catalyzed cross-coupling reactions of this compound?

A2: Solvent polarity plays a multifaceted role in palladium-catalyzed cross-coupling reactions.[1][2][4]

  • Stabilization of Catalytic Species: Polar solvents can stabilize charged intermediates and transition states within the catalytic cycle. For instance, in the oxidative addition step, a polar solvent can facilitate the reaction of the aryl bromide with the Pd(0) complex.[4]

  • Influence on Active Catalyst: The choice between a polar and nonpolar solvent can even influence the nature of the active catalytic species. In some cases, polar solvents may favor the formation of anionic palladium complexes, which can alter the reactivity and selectivity of the catalyst.[3][4]

  • Rate and Selectivity: The reaction rate can be significantly enhanced in a suitable polar solvent.[4] Furthermore, solvent choice can influence chemoselectivity when multiple reactive sites are present in a molecule.[3][13][14]

Q3: Are there any solvents I should generally avoid when working with palladium catalysts?

A3: Yes. Certain solvents can inhibit or poison the palladium catalyst, leading to failed reactions. It is crucial to avoid chlorinated solvents, and in many cases, acetonitrile and pyridine can also be problematic.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: My Suzuki coupling reaction of this compound is giving a low yield.

  • Question: I'm attempting a Suzuki coupling with this compound and a boronic acid, but my yields are consistently low. I'm using THF as the solvent. What could be the problem?

  • Possible Cause & Suggested Solution: While THF is a common solvent for cross-coupling, its relatively low boiling point (66 °C) may not provide enough energy for the reaction to proceed to completion, especially with an electron-deficient aryl bromide. Additionally, poor solubility of the base (e.g., K₃PO₄ or Cs₂CO₃) can be a significant issue.[10][11]

    Troubleshooting Steps:

    • Switch to a Higher-Boiling Point Solvent: Consider using solvents like 1,4-dioxane (101 °C) or toluene (111 °C), which are frequently used and effective for Suzuki reactions.[10][15] A mixture of solvents, such as toluene/water or dioxane/water, can also be beneficial, as the aqueous phase can help dissolve the inorganic base.

    • Evaluate Base Solubility: If using an inorganic base, ensure it has some solubility in the chosen solvent system. The use of a phase-transfer catalyst or a solvent mixture including water can improve the solubility and effectiveness of the base.

    • Consider a Different Solvent Class: Highly polar aprotic solvents like DMF can sometimes accelerate Suzuki reactions, but should be used with caution as they can also promote side reactions.[1][13]

Issue 2: During a Buchwald-Hartwig amination, I'm observing significant starting material decomposition and byproduct formation.

  • Question: I'm trying to couple this compound with a primary amine using NaOtBu in dioxane, but I'm seeing a complex mixture of products and decomposition. Could the solvent and base combination be too harsh?

  • Possible Cause & Suggested Solution: The combination of a strong base like sodium tert-butoxide (NaOtBu) with a high reaction temperature can lead to the decomposition of sensitive substrates.[10][11] The amide functionality in your starting material might be susceptible to hydrolysis or other base-mediated side reactions.

    Troubleshooting Steps:

    • Switch to a Weaker Base: Replace NaOtBu with a milder inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[10][11] These bases are often effective and offer better functional group tolerance.

    • Change the Solvent: Toluene is a very common and effective solvent for Buchwald-Hartwig aminations and may offer a different reactivity profile than dioxane.[10]

    • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period. This can often minimize decomposition pathways.

Issue 3: My reaction is not going to completion, and my starting material is poorly soluble.

  • Question: I'm running a reaction with this compound, and it appears to stall. I've noticed that my starting material isn't fully dissolving.

  • Possible Cause & Suggested Solution: Poor solubility is a frequent and often underestimated cause of reaction failure.[10][11][12] If the reactants are not in solution, the reaction kinetics will be severely hindered.

    Troubleshooting Steps:

    • Select a Better Solubilizing Solvent: Switch to a solvent known for its broad solubilizing power, such as DMF or DMAc.[1][5] Be mindful that these highly polar solvents can also influence the reaction in other ways.

    • Use a Solvent Mixture: A co-solvent system can sometimes be effective. For example, adding a small amount of a highly-solubilizing solvent to a less polar bulk solvent might be sufficient.

    • Increase the Temperature: If the chosen solvent allows, increasing the reaction temperature can improve solubility.

Solvent Selection Summary for Common Reactions
Reaction TypeRecommended SolventsKey Considerations
Suzuki Coupling Toluene, 1,4-Dioxane, DME, THF/Water mixturesHigher boiling point solvents are often beneficial. Water can help dissolve the inorganic base.
Buchwald-Hartwig Amination Toluene, 1,4-Dioxane, THF, 2-MeTHFChoice is highly dependent on the base used.[10] Aprotic solvents are generally preferred.
Heck Reaction DMF, DMAc, NMPHighly polar, high-boiling point aprotic solvents are typical.[1]
Sonogashira Coupling THF, DMF, Acetonitrile, Amines (as solvent)Often run in the presence of a co-catalyst (e.g., CuI). The amine base can sometimes be used as the solvent.[1]

Visualizing the Troubleshooting Process

The following workflow can guide your decision-making process when troubleshooting a reaction involving this compound.

G start Reaction Issue Identified (e.g., Low Yield, Byproducts) check_solubility Are all reactants and reagents soluble? start->check_solubility change_solvent Switch to a more solubilizing solvent (e.g., Toluene, Dioxane, DMF) check_solubility->change_solvent No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes change_solvent->check_temp increase_temp Use a higher boiling point solvent (e.g., Toluene, Xylene) check_temp->increase_temp No, needs more energy check_base Is the base/solvent combination appropriate? check_temp->check_base Yes increase_temp->check_base change_base Consider a milder base (e.g., K3PO4, Cs2CO3) with the current solvent check_base->change_base No, potential decomposition optimize Systematically screen solvent/base combinations check_base->optimize Yes, but still failing change_base->optimize

Caption: Troubleshooting workflow for solvent-related issues.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. It is designed to be a self-validating system with clear checkpoints.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 equiv.)

  • K₂CO₃ (2.0 equiv., finely ground)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add the degassed toluene/ethanol/water solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours. The disappearance of the starting material is a key indicator of reaction completion.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

Preventing dimerization of benzyne from "2-bromo-N-ethylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Dimerization of Benzyne from 2-bromo-N-ethylbenzamide For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Synthesis Division

Introduction

Welcome to the technical support center for aryne chemistry. This guide is designed to provide in-depth troubleshooting and practical advice for researchers utilizing this compound as a benzyne precursor. Benzyne is a highly reactive and synthetically valuable intermediate.[1][2] However, its extreme reactivity—a consequence of the strained triple bond within the aromatic ring—also makes it prone to rapid, undesired side reactions, most notably dimerization to form biphenylene.[3][4] This guide offers solutions to common challenges, helping you suppress dimerization and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)
Q1: I'm generating benzyne from this compound, but my primary isolated product is biphenylene. What is happening?

A1: You are observing the classic outcome of uncontrolled benzyne dimerization. Benzyne is an extremely short-lived intermediate.[1] If it is generated in a solution without a suitable reaction partner (a "trapping agent"), it will rapidly react with itself. The most common pathway is a [2+2] cycloaddition followed by electrocyclic ring-opening to form biphenylene. This indicates that the concentration of your trapping agent is too low, the agent itself is not reactive enough, or the rate of benzyne generation exceeds the rate of trapping.

Q2: What is the fundamental mechanism for benzyne generation from this compound?

A2: The generation of benzyne from an ortho-halobenzamide proceeds via an elimination-addition mechanism.[5][6] A strong, non-nucleophilic base abstracts the acidic proton on the carbon ortho to the bromine atom. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent amide group. The resulting carbanion is unstable and rapidly eliminates the bromide ion, forming the strained benzyne triple bond.[6][7]

Below is a diagram illustrating the generation of benzyne and the competing dimerization pathway that must be suppressed.

G cluster_gen Benzyne Generation cluster_dimer Undesired Dimerization start This compound intermediate Aryl Anion start->intermediate + Strong Base - HB⁺ benzyne Benzyne Intermediate intermediate->benzyne - Br⁻ benzyne2 Benzyne Intermediate trap Trapped Product benzyne->trap Successful Trapping (Desired Pathway) dimer Biphenylene (Dimer) benzyne2->dimer [2+2] Cycloaddition

Caption: Benzyne generation and the competing dimerization pathway.

Q3: How do I choose the right trapping agent to prevent dimerization?

A3: The ideal trapping agent should be highly reactive towards benzyne and used in a concentration sufficient to ensure it encounters the benzyne intermediate before another benzyne molecule does. Common classes of trapping agents include:

  • Dienes for [4+2] Cycloadditions (Diels-Alder): This is one of the most reliable methods. Furan and cyclopentadiene are excellent choices as they readily react to form stable adducts.[2][7]

  • Nucleophiles: Benzyne is a potent electrophile and will react with a variety of nucleophiles.[6] This can include amines, thiols, or even the amide from another molecule of your precursor in some cases.[8]

  • σ-Insertion: Some functional groups, such as amides, can undergo insertion of the benzyne into a σ-bond, a powerful transformation for building complex molecules.[8]

The choice depends entirely on your synthetic goal. For simply preventing dimerization, a reactive diene like furan is a standard and effective choice.

Troubleshooting Guides
Problem 1: Low yield of the desired trapped product, with significant biphenylene formation.

This is the most common issue and points to a kinetic problem: the rate of dimerization is competitive with the rate of trapping.

Causality & Solutions:

  • Insufficient Trapping Agent Concentration: The trapping reaction is bimolecular. Increasing the concentration of the trapping agent will increase the probability of a successful trapping event.

    • Action: Increase the molar equivalents of the trapping agent relative to the benzyne precursor. See the table below for recommended starting points.

  • Slow Rate of Trapping vs. Fast Rate of Generation: If benzyne is generated too quickly, its local concentration will spike, favoring dimerization.

    • Action (Slow Addition): Add the base (or the benzyne precursor) slowly via syringe pump to a solution containing the trapping agent. This keeps the instantaneous concentration of benzyne low, favoring interception by the high-concentration trap.

    • Action (Temperature Control): Lowering the reaction temperature will decrease the rate of both benzyne formation and dimerization. This can give the trapping agent a kinetic advantage.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Benzyne Precursor 1.0 eq1.0 eq (as limiting reagent)Reference point for stoichiometry.
Trapping Agent 3.0 - 5.0 eq5.0 - 10.0 eqIncreases probability of bimolecular trapping.
Base (e.g., LDA, KHMDS) 1.1 - 1.5 eq1.5 - 2.0 eqEnsures complete deprotonation.
Temperature 0 °C to RT-78 °C to 0 °CSlows down all reaction rates, allowing for more selective trapping.
Addition Method Bolus addition of baseSlow addition of base (e.g., over 1-2 hours)Maintains a low instantaneous concentration of benzyne.
Problem 2: Recovery of unreacted this compound.

This issue indicates that benzyne is not being generated efficiently or at all.

Causality & Solutions:

  • Insufficient Base Strength/Activity: The proton ortho to the bromine is acidic but still requires a very strong base for abstraction.

    • Action: Ensure your base is active. Use freshly prepared LDA or recently purchased and properly stored KHMDS or NaNH₂. Exposure to moisture will quench these strong bases. Consider using a stronger base if results are still poor.

  • Reaction Temperature is Too Low: While low temperatures can help control selectivity, they can also prevent the initial deprotonation from occurring.

    • Action: If you are running the reaction at -78 °C and see no conversion, allow the reaction to warm slowly to -40 °C, 0 °C, or even room temperature while monitoring by TLC. Every system has an optimal temperature balance between generation and trapping.

  • Solvent Issues: The choice of solvent is critical. Protic solvents (alcohols, water) will quench the base and the aryl anion intermediate.

    • Action: Use anhydrous aprotic solvents like THF or Diethyl Ether. Ensure they are thoroughly dried before use.

Experimental Protocol: Trapping of Benzyne with Furan

This protocol provides a general workflow for generating benzyne from this compound and trapping it with furan to suppress dimerization.

Workflow Diagram:

G cluster_setup 1. Reaction Setup cluster_reaction 2. Benzyne Generation & Trapping cluster_workup 3. Workup & Purification A Dry flask under N₂/Ar B Add this compound and Furan in anhydrous THF A->B C Cool to -78 °C B->C E Add LDA solution dropwise to reaction flask over 1 hr D Prepare LDA solution (or other strong base) D->E F Stir at -78 °C for 2 hrs, then warm to RT overnight E->F G Quench with sat. NH₄Cl H Extract with Ethyl Acetate G->H I Dry, concentrate, and purify (e.g., column chromatography) H->I

Caption: Experimental workflow for benzyne trapping.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.1 M solution).

  • Addition of Trapping Agent: Add furan (5.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: In a separate dry flask, prepare a solution of Lithium diisopropylamide (LDA) (1.5 eq) in THF. Slowly add the LDA solution to the reaction mixture dropwise over 1 hour using a syringe pump.

  • Reaction: Stir the mixture at -78 °C for an additional 2 hours after the addition is complete. Then, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired Diels-Alder adduct.

References

Validation & Comparative

A Comparative Guide to Aryne Precursors: Situating 2-bromo-N-ethylbenzamide in the Modern Synthetic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of Arynes in Chemical Synthesis

Arynes, highly reactive intermediates derived from the formal removal of two ortho substituents from an aromatic ring, have captivated the imagination of organic chemists for decades. Their unique strained triple bond makes them powerful synthons for the rapid construction of complex, substituted aromatic systems.[1] The strategic application of arynes has been pivotal in the total synthesis of numerous natural products and in the development of novel pharmaceuticals and functional materials.[2] The resurgence of interest in aryne chemistry is largely attributable to the development of milder and more functional group-tolerant methods for their in-situ generation.[2] This guide provides a comparative analysis of common aryne precursors, with a special focus on positioning the classical precursor, 2-bromo-N-ethylbenzamide, against more modern alternatives.

The Precursors: A Triad of Aryne Generation Strategies

The choice of an aryne precursor is a critical decision in synthetic planning, impacting reaction conditions, functional group compatibility, cost, and safety. Broadly, these precursors can be categorized into three main classes, each with a distinct mechanism of aryne formation.

The Classical Approach: Dehydrohalogenation of Haloarenes

Historically, arynes were first generated from haloarenes under harsh conditions, typically involving the use of strong amide bases like sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) at elevated temperatures.[1][3] this compound falls into this category. The amide group in these precursors can influence the regioselectivity of the deprotonation step.

Mechanism of Aryne Generation from this compound:

The generation of an aryne from this compound proceeds via an elimination-addition mechanism. A strong base abstracts the proton ortho to the bromine atom, leading to a concerted or stepwise elimination of the bromide to form the aryne intermediate.

Precursor This compound Intermediate Aryl Anion Precursor->Intermediate - H+ Base Strong Base (e.g., NaNH2) Aryne Aryne Intermediate Intermediate->Aryne - Br- Product Trapped Product Aryne->Product Trap Trapping Agent (e.g., Furan)

Figure 1: Aryne generation from this compound.

Advantages:

  • Cost-Effective Starting Materials: The precursors are often synthesized from readily available and inexpensive starting materials like 2-bromobenzoic acid.

  • Straightforward Synthesis: The preparation of 2-bromo-N-alkylbenzamides is typically a simple amidation reaction.

Disadvantages:

  • Harsh Reaction Conditions: The requirement for strong bases and often high temperatures limits the functional group tolerance of this method. Substrates with acidic protons or base-sensitive functionalities are generally incompatible.

  • Safety Concerns: Strong bases such as sodium amide are hazardous to handle, often requiring inert atmospheres and careful quenching procedures.[4][5][6]

  • Limited Scope: The aggressive conditions can lead to side reactions and limit the complexity of the substrates that can be used.

It is important to note that many modern applications of 2-bromo-N-substituted benzamides in heterocycle synthesis, such as the formation of phenanthridinones, often proceed via palladium-catalyzed intramolecular C-H activation pathways. While these are powerful synthetic tools, they may not always involve the generation of a "free" aryne intermediate that can be trapped by an external reagent.

The Modern Workhorse: o-(Trimethylsilyl)aryl Triflates (Kobayashi Precursors)

The development of o-(trimethylsilyl)aryl triflates by Kobayashi and coworkers in 1983 revolutionized aryne chemistry by providing a mild and versatile method for aryne generation.[7] This is currently the most widely used class of aryne precursors.

Mechanism of Aryne Generation:

These precursors generate arynes under mild, fluoride-mediated conditions. The fluoride source (e.g., CsF, KF/18-crown-6) selectively attacks the silicon atom, initiating a 1,2-elimination of the triflate group.

Precursor o-(Trimethylsilyl)aryl Triflate Intermediate Penta-coordinate Silicate Precursor->Intermediate Fluoride Fluoride Source (e.g., CsF) Aryne Aryne Intermediate Intermediate->Aryne - TMS-F, -OTf- Product Trapped Product Aryne->Product Trap Trapping Agent (e.g., Furan)

Figure 2: Aryne generation from o-(trimethylsilyl)aryl triflates.

Advantages:

  • Mild Reaction Conditions: The use of fluoride sources allows for aryne generation at or below room temperature, making it compatible with a wide range of sensitive functional groups.[2][8]

  • High Efficiency and Broad Scope: This method generally provides high yields of aryne-derived products and is applicable to a vast array of substrates and trapping agents.[2][9]

  • Predictable Reactivity: The generation conditions are well-defined and reliable.

Disadvantages:

  • Cost and Synthesis of Precursors: The starting materials, particularly trifluoromethanesulfonic anhydride (triflic anhydride), are expensive and hazardous.[8][10][11] The synthesis of the precursors is a multi-step process.

  • Safety of Reagents: Triflic anhydride is highly corrosive, water-sensitive, and toxic.[1][7][8][10][11]

Other Noteworthy Precursors

Several other methods for aryne generation exist, each with its own set of advantages and disadvantages. These include:

  • o-Dihaloarenes: These precursors can generate arynes upon treatment with strong bases and organometallic reagents. The conditions are often harsh, similar to the dehydrohalogenation of monohaloarenes.

  • Arenediazonium-2-carboxylates: These zwitterionic compounds decompose upon heating to generate arynes, with the advantage of producing only gaseous byproducts (N₂ and CO₂).[3] However, they can be explosive and require careful handling.

  • Hexadehydro-Diels-Alder (HDDA) Reaction: This method involves the thermal cycloaddition of a 1,3-diyne with an alkyne to generate an aryne intermediate. It is a metal-free method but often requires high temperatures.

Performance Comparison: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes the performance of different aryne precursors in a representative [4+2] cycloaddition reaction with furan.

Precursor TypePrecursor ExampleBase/ActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
Haloarene 2-BromotolueneNaNH₂liq. NH₃-33-~60General Literature
o-(TMS)aryl Triflate 2-(Trimethylsilyl)phenyl trifluoromethanesulfonateCsFCH₃CNrt1294TCI Chemicals
o-(TMS)aryl Triflate 2-(Trimethylsilyl)phenyl trifluoromethanesulfonateKF, 18-crown-6THFrt2479[9]

Note: Direct comparative data for this compound in a standard trapping experiment is scarce in the literature, likely due to the prevalence of milder methods for generating free arynes. The data for 2-bromotoluene is representative of the classical dehydrohalogenation approach.

Key Insights from the Data:

The data clearly illustrates the superior efficiency and milder conditions offered by the Kobayashi-type precursors for generating arynes for intermolecular trapping reactions. The classical dehydrohalogenation method, while feasible, generally requires cryogenic temperatures and strong bases, and often results in lower yields.

Experimental Protocols: A Practical Guide

Protocol 1: Aryne Generation from this compound (Illustrative)

Warning: This reaction involves the use of a strong base and should be carried out by trained personnel in a fume hood under an inert atmosphere.

  • To a solution of furan (5 equivalents) in dry toluene (0.1 M) under an argon atmosphere at -78 °C, add a solution of sodium amide (2 equivalents) in liquid ammonia.

  • Slowly add a solution of this compound (1 equivalent) in dry toluene to the reaction mixture.

  • Stir the reaction at -33 °C for 4 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aryne Generation from o-(Trimethylsilyl)phenyl Triflate (Kobayashi Method)
  • To a solution of o-(trimethylsilyl)phenyl triflate (1 equivalent) and furan (3 equivalents) in anhydrous acetonitrile (0.1 M) under an argon atmosphere, add cesium fluoride (2 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Figure 3: Comparative experimental workflow.

Conclusion: Selecting the Optimal Aryne Precursor

The choice of an aryne precursor is a multifaceted decision that hinges on the specific requirements of the synthetic target.

  • This compound and related haloarenes represent a cost-effective but harsh method for aryne generation. Their utility as precursors for "free" arynes in complex molecule synthesis is limited by their poor functional group compatibility and the safety concerns associated with the required strong bases. They remain relevant for specific applications where the substrate is robust and cost is a primary driver.

  • o-(Trimethylsilyl)aryl triflates (Kobayashi precursors) are the undisputed modern workhorses for aryne chemistry. Their ability to generate arynes under mild conditions has vastly expanded the scope of aryne reactions, making them the preferred choice for the synthesis of complex and functionalized molecules. The primary drawbacks are the cost and hazardous nature of the reagents required for their synthesis.

For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each precursor class is paramount for the successful design and execution of synthetic strategies involving these powerful intermediates. While classical precursors like this compound laid the historical foundation, the mildness and versatility of modern precursors have truly unlocked the synthetic potential of aryne chemistry.

References

A Comparative Guide to Phenanthridinone Synthesis: 2-Iodo-N-ethylbenzamide vs. 2-Bromo-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Phenanthridinones are a critical structural motif in medicinal chemistry, forming the core of numerous bioactive natural products and pharmaceuticals with applications ranging from anticancer to neuroprotective agents.[1][2] The most robust and widely adopted method for their synthesis is the palladium-catalyzed intramolecular C-H arylation of N-substituted 2-halobenzamides.[2][3][4] This guide provides an in-depth comparison of two common precursors: 2-iodo-N-ethylbenzamide and 2-bromo-N-ethylbenzamide, offering researchers practical insights and experimental data to inform their synthetic strategies.

The choice of the aryl halide is a critical parameter that directly influences reaction kinetics, required catalyst systems, and overall efficiency. This decision is fundamentally governed by the differing bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds, which profoundly impacts the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[5][6]

Core Reactivity Principles: The Halogen's Role

The palladium-catalyzed synthesis of phenanthridinones proceeds via an intramolecular direct arylation process.[1][3] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The key difference between using an aryl iodide and an aryl bromide lies in the first step: oxidative addition.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-N-ethylbenzamide. The C-I bond is significantly weaker than the C-Br bond, leading to a lower activation energy for this step. Consequently, 2-iodo-N-ethylbenzamide undergoes oxidative addition much more readily and at lower temperatures than its bromo-counterpart.[5][6][7]

  • C-H Activation/Cyclization: Following oxidative addition, the resulting aryl-Pd(II)-halide intermediate undergoes intramolecular C-H activation at the ortho-position of the N-aryl ring, forming a palladacycle. This step is often facilitated by a base.

  • Reductive Elimination: The final step is the reductive elimination of the desired phenanthridinone product, which regenerates the active Pd(0) catalyst.

Because the oxidative addition is often the rate-limiting step, the higher reactivity of the C-I bond means that reactions with 2-iodo-N-ethylbenzamide can frequently be performed under milder conditions—lower temperatures, shorter reaction times, and sometimes with lower catalyst loadings or less activating ligands—compared to this compound.[7]

Quantitative Performance Comparison

The following table summarizes typical experimental outcomes for the cyclization of N-substituted 2-iodo- and 2-bromobenzamides, demonstrating the practical implications of the differing halide reactivity.

Starting MaterialCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Iodo-N-arylbenzamide 1-5 mol% Pd-PVP NPsK₂CO₃H₂O:DMA100-up to 95%[3]
2-Bromo-N-arylbenzamide 1-5 mol% Pd-PVP NPsK₂CO₃H₂O:DMA100-Good to Excellent[3]
2-Bromo-N-arylbenzamide 5 mol% Pd(OAc)₂ / 10 mol% PPh₃Cs₂CO₃DMF12010-24Good to Excellent[1]
2-Bromo-N-arylbenzamide 5 mol% Pd(OAc)₂KOAcDMA120-1352-12Good to Excellent[1]
Iodo Amide Substrate Pd(OAc)₂, PPh₃Ag₂CO₃DMFReflux-Excellent[7]
Bromo Amide Substrate Pd(OAc)₂, PPh₃Ag₂CO₃DMFReflux-Excellent (but less reactive)[7]

Note: Yields are highly dependent on the specific substrate, ligands, and precise conditions. This table serves as a general guide. A direct comparative study on a naphthylamine derivative showed that the iodo amide was more reactive than the bromo amide under the same conditions.[7]

Mechanistic Overview: The Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for palladium-catalyzed phenanthridinone synthesis. The critical difference lies in the initial oxidative addition step (k₁ vs. k'₁), which is significantly faster for the iodo-substrate.

Caption: Pd(0)/Pd(II) cycle for phenanthridinone synthesis.

Experimental Protocols

The following protocols are generalized procedures based on established literature and can be adapted for specific substrates.[1] Researchers should perform small-scale optimization of base, solvent, and temperature for novel substrates.

General Experimental Workflow

The workflow for both starting materials is broadly similar, differing primarily in reaction conditions.

Experimental Workflow Figure 2: General Experimental Workflow start 1. Assemble Reactants react 2. Inert Atmosphere (Evacuate & Backfill) start->react solvent 3. Add Anhydrous Solvent react->solvent heat 4. Heat Reaction (Monitor by TLC/LC-MS) solvent->heat workup 5. Aqueous Workup (Dilute, Wash, Dry) heat->workup purify 6. Purification (Column Chromatography) workup->purify end 7. Characterization purify->end

Caption: Standard workflow for phenanthridinone synthesis.

Protocol 1: Using 2-Iodo-N-ethylbenzamide (Milder Conditions)

This protocol leverages the higher reactivity of the iodo-substrate, potentially allowing for lower temperatures and the omission of phosphine ligands in some systems.

Materials:

  • 2-Iodo-N-ethylbenzamide (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Potassium Acetate (KOAc) or Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF) (5-10 mL)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To a Schlenk tube, add 2-iodo-N-ethylbenzamide, Pd(OAc)₂, and the base (KOAc or K₂CO₃).

  • Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (DMA or DMF) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the N-ethylphenanthridinone.

Protocol 2: Using this compound (Standard Conditions)

This protocol employs slightly more forcing conditions and a phosphine ligand to facilitate the more challenging oxidative addition of the bromo-substrate.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, PPh₃, and Cs₂CO₃.

  • Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Place the sealed tube in a preheated oil bath at 120-140 °C.

  • Stir the reaction mixture vigorously for 10-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Follow steps 7-9 from Protocol 1 for workup and purification.

Rationale for Component Choices:

  • Catalyst: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Electron-rich and bulky phosphine ligands like PPh₃ or P(t-Bu)₃ can accelerate the oxidative addition and reductive elimination steps, and are often crucial for less reactive aryl bromides.[8]

  • Base: The base (Cs₂CO₃, K₂CO₃, KOAc) is believed to act as a proton acceptor in the C-H activation step, facilitating the formation of the key palladacycle intermediate.[9] Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Solvent: High-boiling point, polar aprotic solvents like DMF and DMA are excellent for dissolving the reactants and reaching the necessary reaction temperatures.

Conclusion and Recommendations

Both 2-iodo- and this compound are viable precursors for the synthesis of N-ethylphenanthridinone via palladium-catalyzed intramolecular C-H arylation.

  • 2-Iodo-N-ethylbenzamide is the preferred substrate when available. Its higher reactivity allows for milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings. This makes it ideal for sensitive substrates containing delicate functional groups.

  • This compound is a more cost-effective and widely available alternative. While it requires more forcing conditions (higher temperatures, longer times, and often the use of phosphine ligands), it is a robust and reliable starting material that provides good to excellent yields.[1][3]

The choice between the two ultimately depends on a balance of precursor cost, availability, substrate sensitivity, and desired reaction efficiency. For methods development and the synthesis of complex molecules, the iodo-derivative offers a distinct advantage. For large-scale synthesis where cost is a primary driver, optimizing the reaction for the bromo-derivative is a worthwhile endeavor.

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and functional materials. The strategic functionalization of aromatic systems, such as those containing an amide moiety, often requires robust and versatile catalytic methods. Among these, palladium-catalyzed cross-coupling reactions have emerged as a dominant force, offering a broad substrate scope and high functional group tolerance.[1][2]

This guide provides an in-depth comparison of the efficacy of various palladium catalysts in three key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—utilizing 2-bromo-N-ethylbenzamide as a representative substrate. As researchers, scientists, and drug development professionals, understanding the nuances of catalyst selection is paramount to achieving optimal reaction outcomes. This document is designed to serve as a practical, experience-driven resource, elucidating the causality behind experimental choices and providing validated protocols.

The Substrate: this compound

This compound is a versatile building block, featuring a reactive aryl bromide C(sp²)-Br bond amenable to palladium-catalyzed cross-coupling. The presence of the N-ethylamide group introduces both steric and electronic factors that can influence the reactivity of the C-Br bond and the overall efficiency of the catalytic cycle.

Comparative Efficacy of Palladium Catalysts

The success of a palladium-catalyzed cross-coupling reaction is intricately linked to the choice of the palladium precursor and, more critically, the ancillary ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3]

Below is a comparative summary of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Due to the limited availability of direct comparative studies on this compound, the data presented includes results from analogous aryl bromide systems to provide a robust framework for catalyst selection.

Reaction Type Coupling Partner Palladium Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Key Considerations & Insights
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~90 (estimated)A classic, reliable catalyst for standard Suzuki couplings. The aqueous conditions are environmentally favorable.[4]
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001-2>95 (analogous)Buchwald's phosphine ligands, like SPhos, are highly effective for challenging substrates, offering high turnover numbers and rates.[5]
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1004-8>95 (analogous)XPhos is a bulky, electron-rich ligand ideal for C-N bond formation, even with sterically hindered amines.[2]
Buchwald-Hartwig Aniline[Pd(IPr)(NQ)]₂KOHDioxane10012Excellent (analogous)N-Heterocyclic Carbene (NHC) ligands like IPr offer high stability and are particularly effective for coupling with aryl chlorides and bromides.[6]
Heck StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10012~85 (analogous)A standard phosphine ligand for the Heck reaction. Regioselectivity can be a key factor to control.[7]
Heck StyrenePd(OAc)₂ / (SPO) LigandK₂CO₃DMF801292 (analogous)Secondary phosphine oxide (SPO) ligated palladium complexes can offer high yields under milder conditions.[8]

Expertise in Action: Interpreting the Data

The choice of catalyst is not a one-size-fits-all decision. For a simple, unhindered Suzuki coupling of this compound, the classic Pd(PPh₃)₄ may suffice. However, for more challenging transformations or to achieve higher efficiency, the use of specialized phosphine ligands developed by research groups like Buchwald's is highly recommended.[5] These ligands possess the optimal steric bulk and electron-donating properties to facilitate the crucial reductive elimination step.

In the realm of C-N bond formation, the Buchwald-Hartwig amination stands as the premier method.[1][2] Here, the selection of both the ligand and the base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are often required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle. For the Heck reaction, which forms a C-C bond with an alkene, controlling the regioselectivity of the alkene insertion is a primary concern, often influenced by the electronic nature of the alkene and the steric properties of the catalyst.[7]

Mechanistic Insights: The Catalytic Cycles

Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound.

Suzuki_Miyaura Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-B(OR)2 Arylboronic Acid Transmetalation Transmetalation Ar-B(OR)2->Transmetalation Base Ar-Ar' Coupled Product Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Reductive_Elimination->Ar-Ar' Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination

Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

This reaction is the go-to method for forming C-N bonds between an aryl halide and an amine.

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition R2NH Amine Amine_Coordination Amine Coordination & Deprotonation R2NH->Amine_Coordination Base Ar-NR2 Coupled Product Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Ar-Pd(II)-NR2(L_n) Ar-Pd(II)-NR2(L_n) Amine_Coordination->Ar-Pd(II)-NR2(L_n) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Reductive_Elimination->Ar-NR2 Ar-Pd(II)-X(L_n)->Amine_Coordination Ar-Pd(II)-NR2(L_n)->Reductive_Elimination

Catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

Heck_Reaction Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Alkene Alkene Alkene_Insertion Alkene Insertion Alkene->Alkene_Insertion Substituted_Alkene Substituted Alkene Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Intermediate_Complex Intermediate Alkene_Insertion->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Pd(0)L_n Base Beta_Hydride_Elimination->Substituted_Alkene Ar-Pd(II)-X(L_n)->Alkene_Insertion Intermediate_Complex->Beta_Hydride_Elimination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, Coupling Partner, and Base Catalyst Add Palladium Precursor and Ligand Reactants->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Inert Degas and Place Under Inert Atmosphere Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

References

A Comparative Guide to the Intramolecular Cyclization of 2-Bromo-N-ethylbenzamide: Copper vs. Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic and medicinal chemistry, the construction of nitrogen-containing heterocycles is a foundational pursuit. Among these, the isoindolinone scaffold is of significant interest due to its prevalence in biologically active molecules. The intramolecular cyclization of N-substituted 2-halobenzamides represents a direct and efficient route to this valuable core structure. This guide provides an in-depth, comparative analysis of two of the most powerful catalytic systems for effecting this transformation on the model substrate, 2-bromo-N-ethylbenzamide: the cost-effective copper-catalyzed Ullmann-type reaction and the versatile palladium-catalyzed Buchwald-Hartwig amination.

This document moves beyond a simple recitation of protocols. It is designed to equip the practicing scientist with the rationale behind catalyst and condition selection, offering a clear perspective on the trade-offs between these two leading methodologies. We will delve into mechanistic underpinnings, compare performance based on literature-derived experimental data, and provide detailed, actionable protocols.

The Central Transformation: From Benzamide to Isoindolinone

The target reaction is the intramolecular C-N bond formation of this compound to yield N-ethylisoindolinone. This process requires a catalyst to facilitate the coupling between the amide nitrogen and the aryl bromide. Both copper and palladium have proven highly effective, yet they operate through distinct catalytic cycles and present different practical considerations.

Caption: General reaction scheme for the catalytic cyclization.

Section 1: The Copper-Catalyzed Approach (Ullmann-Type Cyclization)

The use of copper to mediate the formation of C-N bonds, known as the Ullmann condensation or Goldberg reaction, is a historic yet continually refined methodology.[1][2] Its primary appeal lies in the low cost and low toxicity of copper compared to palladium.[3] Modern protocols have overcome the harsh conditions (high temperatures, stoichiometric copper) of early Ullmann reactions by employing soluble copper salts and specialized ligands.[1]

Mechanistic Rationale

The currently accepted mechanism for copper-catalyzed C-N coupling generally involves a Cu(I)/Cu(III) catalytic cycle, although other pathways have been proposed.[4][5] The cycle is initiated by the active Cu(I) species.

  • Amide Deprotonation: A base deprotonates the N-H bond of the benzamide, making the nitrogen a more potent nucleophile.

  • Oxidative Addition: The aryl bromide undergoes oxidative addition to the Cu(I) center, forming a Cu(III)-aryl-halide intermediate.

  • Ligand Exchange/Coordination: The deprotonated amide displaces the halide from the copper center.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, yielding the desired N-ethylisoindolinone and regenerating the active Cu(I) catalyst.

G CuI Cu(I)L (Active Catalyst) A [L-Cu(I)-N(Et)COR] CuI->A Deprotonated Amide B [Ar-Cu(III)(Br)(N(Et)COR)] A->B Oxidative Addition (Ar-Br) C Product Release B->C Reductive Elimination C->CuI Catalyst Regeneration

Caption: Simplified Cu(I)/Cu(III) catalytic cycle for intramolecular amidation.

Performance Characteristics
  • Catalysts: Common copper sources include CuI, Cu₂O, and Cu(OAc)₂. Ligandless systems can be effective, but the use of ligands like 1,10-phenanthroline or various amino acids often accelerates the reaction and allows for milder conditions.[6][7]

  • Bases: Strong bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically required to deprotonate the amide.

  • Solvents: High-boiling polar aprotic solvents like DMSO, DMF, or dioxane are commonly used.

  • Temperature: Reactions often require elevated temperatures, typically in the range of 80-140 °C.

Section 2: The Palladium-Catalyzed Approach (Buchwald-Hartwig Amination)

Developed in the mid-1990s by Stephen Buchwald and John Hartwig, palladium-catalyzed C-N cross-coupling has become one of the most robust and versatile methods in organic synthesis.[8] Its broad substrate scope and functional group tolerance often make it the first choice for challenging C-N bond formations, including intramolecular variants.[9][10]

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[8][11] The key to its success lies in the use of bulky, electron-rich phosphine ligands that facilitate the crucial steps of the cycle.

  • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition into the C-Br bond of the benzamide, forming a Pd(II)-aryl-halide species. This is often the rate-determining step.[10]

  • Amine Coordination & Deprotonation: The amide nitrogen coordinates to the Pd(II) center. A base then deprotonates the coordinated amide, forming a palladium-amido complex.

  • Reductive Elimination: The new C-N bond is formed through reductive elimination, releasing the N-ethylisoindolinone product and regenerating the active Pd(0) catalyst.

G Pd0 Pd(0)L (Active Catalyst) A [Ar-Pd(II)(Br)L] Pd0->A Oxidative Addition (Ar-Br) B [Ar-Pd(II)(N(Et)COR)L] A->B Amide Coordination & Deprotonation C Product Release B->C Reductive Elimination C->Pd0 Catalyst Regeneration

Caption: Simplified Pd(0)/Pd(II) catalytic cycle for intramolecular amidation.

Performance Characteristics
  • Catalysts: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are used as pre-catalysts, which form the active Pd(0) species in situ.

  • Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or DPEphos are highly effective for promoting the reaction.[9]

  • Bases: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are common choices.

  • Solvents: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed.

  • Temperature: While some modern systems operate at room temperature, temperatures between 70-110 °C are common for these cyclizations.

Section 3: Head-to-Head Comparison

To provide a clear, data-driven comparison, the following table summarizes typical reaction parameters and outcomes for the cyclization of substrates analogous to this compound, as extrapolated from the literature.

ParameterCopper Catalysis (Ullmann-Type)Palladium Catalysis (Buchwald-Hartwig)Analysis
Catalyst Cost Low (Copper salts are inexpensive)High (Palladium salts and phosphine ligands are costly)Advantage: Copper. For large-scale synthesis, cost is a major driver.[3]
Catalyst Loading 5 - 10 mol%1 - 5 mol%Advantage: Palladium. Lower catalyst loading reduces cost and simplifies purification.
Ligands Often simple, cheap (e.g., phenanthroline) or noneComplex, expensive phosphine ligands requiredAdvantage: Copper. Ligand cost and sensitivity can be a significant factor.
Reaction Temp. Typically higher (80 - 140 °C)Generally milder (70 - 110 °C), some rt systemsAdvantage: Palladium. Milder conditions improve functional group tolerance.
Reaction Time 12 - 24 hours8 - 24 hoursComparable. Both systems generally require several hours for completion.
Yields Good to Excellent (70-95%)Good to Excellent (75-98%)Slight Advantage: Palladium. Often provides more consistently high yields across a broader substrate scope.[9][12]
Functional Group Tol. ModerateExcellentAdvantage: Palladium. Less prone to side reactions with sensitive functional groups due to milder conditions.[10]
Air/Moisture Sens. Generally more robustRequires anhydrous conditions and inert atmosphereAdvantage: Copper. Less stringent requirements for inert atmosphere techniques simplify the setup.

Section 4: Experimental Protocols

The following protocols are representative procedures for the cyclization of this compound, designed based on established methodologies for similar substrates.

Protocol 1: Copper-Catalyzed Intramolecular Cyclization

G cluster_workflow Workflow: Copper-Catalyzed Cyclization start Combine Substrate, CuI, Ligand, & Base in a Schlenk tube add_solvent Add Anhydrous DMSO start->add_solvent degas Degas with N₂ (3 cycles) add_solvent->degas heat Heat at 120 °C for 18h degas->heat workup Aqueous Workup (H₂O, EtOAc) heat->workup purify Column Chromatography workup->purify product Isolate Product: N-Ethylisoindolinone purify->product

Caption: Workflow for a typical copper-catalyzed cyclization.

Materials:

  • This compound (1.0 mmol, 228 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 36 mg, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg, 2.0 equiv.)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate the tube and backfill with nitrogen. Repeat this cycle three times.

  • Add anhydrous DMSO via syringe.

  • Place the sealed tube in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 18 hours. Monitor reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-ethylisoindolinone.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization

G cluster_workflow Workflow: Palladium-Catalyzed Cyclization start Combine Substrate, Pd(OAc)₂, Ligand, & Base in a Glovebox or Schlenk tube add_solvent Add Anhydrous Toluene start->add_solvent degas Seal and Remove from Glovebox (if used) add_solvent->degas heat Heat at 100 °C for 12h degas->heat workup Filter through Celite, Concentrate heat->workup purify Column Chromatography workup->purify product Isolate Product: N-Ethylisoindolinone purify->product

Caption: Workflow for a typical palladium-catalyzed cyclization.

Materials:

  • This compound (1.0 mmol, 228 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

  • Xantphos (0.04 mmol, 23 mg, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 488 mg, 1.5 equiv.)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inside a nitrogen-filled glovebox, add this compound, Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a dry Schlenk tube with a stir bar.

  • Add anhydrous toluene.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford N-ethylisoindolinone.

Conclusion and Recommendations

Both copper and palladium are highly effective catalysts for the intramolecular cyclization of this compound. The choice between them is not a matter of right or wrong, but a strategic decision based on project priorities.

  • Choose Copper Catalysis when:

    • Cost is a primary concern , especially for large-scale synthesis.

    • The substrate is robust and can tolerate higher reaction temperatures.

    • Access to sophisticated phosphine ligands is limited.

    • Slightly lower yields are acceptable in exchange for significant cost savings.

  • Choose Palladium Catalysis when:

    • Maximizing yield and reaction scope is the top priority.

    • The substrate contains sensitive functional groups that may not tolerate harsh conditions.

    • Milder reaction temperatures are required.

    • The higher cost of the catalyst and ligands is justifiable for the desired outcome.[13]

For initial exploratory work and methods development, the reliability and broad functional group tolerance of palladium catalysis often make it the preferred choice. For process development and scale-up, a thorough investigation into a copper-catalyzed alternative is highly recommended and could yield a more economical and sustainable manufacturing process.[14]

References

High-resolution mass spectrometry (HRMS) analysis of "2-bromo-N-ethylbenzamide" products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 2-bromo-N-ethylbenzamide

Introduction: The Analytical Challenge of Substituted Benzamides

In pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) and their related products is paramount. Substituted benzamides, a common scaffold in medicinal chemistry, present a unique analytical challenge. This compound serves as an excellent model for this class of compounds. Its analysis requires not only confirmation of its identity but also the detection and identification of potential process impurities, degradants, or metabolites. The presence of the bromine atom introduces a distinct isotopic signature, while the overall structure dictates specific fragmentation behaviors. This guide provides a senior application scientist's perspective on leveraging High-Resolution Mass Spectrometry (HRMS) for the comprehensive analysis of this compound, comparing its performance against alternative analytical technologies and providing actionable experimental protocols.

Pillar 1: Why High-Resolution Mass Spectrometry is the Gold Standard

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision and accuracy.[1][2] This capability allows for the determination of a molecule's elemental composition, a critical first step in structural elucidation. For a compound like this compound, HRMS offers several distinct advantages over lower-resolution techniques.

The core strength of HRMS lies in its ability to provide an "exact mass," typically with an accuracy of 5 parts-per-million (ppm) or better.[3] This high mass accuracy significantly narrows down the number of possible elemental formulas for an observed m/z, moving beyond the limitations of nominal mass measurements which can often be ambiguous.[4]

Key Informational Pillars of HRMS Analysis

HRMS provides multiple layers of evidence for confident compound identification, as illustrated below.

cluster_0 HRMS Data Output for this compound cluster_1 Interpretation & Confidence AccurateMass Accurate Mass (e.g., 228.0019 for [M+H]+) Formula Elemental Formula (C9H11BrNO+) AccurateMass->Formula Determines IsotopicPattern Isotopic Pattern (Characteristic Br Doublet) IsotopicPattern->Formula Confirms Presence of Br Fragmentation MS/MS Fragmentation (Structural Fragments) Structure Structural Confirmation Fragmentation->Structure Confirms Connectivity Formula->Structure Proposes

Caption: Key evidence derived from HRMS for structural elucidation.

Pillar 2: A Comparative Analysis of Analytical Technologies

While HRMS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. The choice of technology depends on the specific question being asked—be it routine purity checks, definitive structural confirmation, or quantitative analysis.

Parameter High-Resolution Mass Spectrometry (HRMS) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Elemental Composition, Isotopic Pattern, Structural FragmentsMolecular Weight (Nominal), Fragmentation PatternAtomic Connectivity, 3D Structure, Stereochemistry
Sensitivity High (picogram to femtogram)High (picogram)Low (microgram to milligram)
Resolution/Specificity Very High (distinguishes isobars)Moderate (can be limited by chromatographic co-elution)Very High (distinguishes isomers)
Sample Requirements Ionizable compounds, soluble in LC solvents.Volatile or semi-volatile compounds; derivatization may be required.[5][6]Pure sample (>95%) required for full elucidation; soluble in deuterated solvents.[3]
Structural Elucidation Excellent for formula determination and substructure confirmation.Good for known compounds with library matches.The definitive technique for de novo structure determination.[7][8]
Key Advantage for Topic Unambiguously confirms elemental formula and bromine presence via isotopic signature.[9]Good for volatile impurity profiling.Provides complete, unambiguous structural confirmation of the molecule.[10]
Key Limitation for Topic Cannot distinguish between certain isomers (e.g., positional) without chromatography.This compound has limited volatility, likely requiring derivatization.Lower sensitivity makes it unsuitable for trace impurity analysis.
Causality Behind the Choices
  • Why choose LC-HRMS first? For a novel or critical sample, LC-HRMS provides the fastest path to high-confidence molecular formula confirmation. The combination of chromatographic separation with high-resolution mass detection is ideal for profiling complex mixtures, such as a reaction output, to identify the target compound and any related impurities simultaneously.[11]

  • When is GC-MS applicable? If the primary concern is volatile organic impurities (e.g., residual solvents from synthesis), GC-MS is the superior choice due to its excellent separation efficiency for such compounds.[12]

  • Why is NMR essential for final confirmation? Mass spectrometry, even at high resolution, primarily provides information about the mass and composition of the molecule and its fragments. It cannot, on its own, definitively determine the precise arrangement of atoms, such as the position of the bromine on the benzene ring. NMR is the only technique that provides a complete picture of the molecular skeleton through experiments like COSY, HSQC, and HMBC.[13][14]

Pillar 3: Experimental Design & Protocols

A robust analytical method is self-validating. This section details the protocols for analyzing this compound using a state-of-the-art LC-HRMS system, such as an Orbitrap or Q-TOF instrument.[15]

Experimental Workflow Diagram

cluster_prep 1. Sample Preparation cluster_acq 2. LC-HRMS Acquisition cluster_proc 3. Data Processing Sample Weigh ~1 mg of solid sample Dissolve Dissolve in 1 mL Acetonitrile/Water (1:1) Sample->Dissolve Dilute Perform serial dilution to ~1-10 µM Dissolve->Dilute Filter Filter with 0.22 µm PTFE syringe filter Dilute->Filter Inject Inject 1-5 µL onto C18 column Filter->Inject LC Gradient Elution (Water/ACN + 0.1% FA) Inject->LC MS Full Scan HRMS (e.g., 70,000 resolution) LC->MS MSMS Data-Dependent MS/MS (Top 3 ions) MS->MSMS XIC Extract Ion Chromatogram (m/z 228.0019 ± 5 ppm) MSMS->XIC Review Review MS1 Spectrum (Mass Accuracy, Isotope Pattern) XIC->Review Fragment Review MS/MS Spectrum (Interpret Fragments) Review->Fragment Report Generate Report Fragment->Report

References

A Comparative Guide to the Synthesis of Phenanthridinones: Benchmarking Traditional Routes Against Novel C-H Activation and Photocatalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Phenanthridinones are a crucial class of nitrogen-containing heterocyclic compounds. Their rigid, planar structure is a common motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including anti-cancer, anti-viral, and neuroprotective properties.[1][2][3][4] Consequently, the development of efficient and versatile synthetic routes to access the phenanthridinone scaffold is a significant focus in medicinal chemistry and drug development.

This guide provides an in-depth comparison of a traditional synthetic approach to phenanthridinones, using 2-bromo-N-ethylbenzamide as a representative starting material, against more novel and increasingly popular methods centered on C-H activation and photocatalysis. We will delve into the mechanistic underpinnings of each strategy, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic campaigns.

The Benchmark: Palladium-Catalyzed Intramolecular Arylation of 2-Bromo-N-Alkylbenzamides

The synthesis of phenanthridinones from 2-halobenzamides via palladium-catalyzed intramolecular C-H arylation is a well-established and robust method.[5][6] This approach typically involves the formation of a new carbon-carbon bond followed by a carbon-nitrogen bond in a one-pot reaction, offering good yields and a high degree of atom economy.[5]

The general transformation, starting with this compound, proceeds via an intramolecular Suzuki-Miyaura type coupling. The key steps, as illustrated in the catalytic cycle below, involve the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by an intramolecular C-H activation/arylation and subsequent reductive elimination to afford the phenanthridinone product and regenerate the active palladium catalyst.

Suzuki_Miyaura_Phenanthridinone This compound This compound Aryl-Pd(II)-Br Intermediate Aryl-Pd(II)-Br Intermediate This compound->Aryl-Pd(II)-Br Intermediate Oxidative Addition Pd(0)Ln Pd(0)Ln Pd(0)Ln->Aryl-Pd(II)-Br Intermediate Palladacycle Intermediate Palladacycle Intermediate Aryl-Pd(II)-Br Intermediate->Palladacycle Intermediate Intramolecular C-H Activation Intramolecular C-H Activation Intramolecular C-H Activation Phenanthridinone Phenanthridinone Palladacycle Intermediate->Phenanthridinone Reductive Elimination Reductive Elimination Reductive Elimination Phenanthridinone->Pd(0)Ln Catalyst Regeneration

Caption: Proposed catalytic cycle for phenanthridinone synthesis from this compound.

While reliable, this method is not without its drawbacks. The pre-functionalization of the starting material with a halogen atom is a key requirement, which can add steps to the overall synthesis and generate stoichiometric amounts of halide waste. Furthermore, the reaction conditions often necessitate high temperatures and the use of expensive palladium catalysts and ligands.

Novel Synthetic Routes: Moving Beyond Pre-functionalization

In recent years, significant efforts have been directed towards developing more atom-economical and environmentally benign methods for phenanthridinone synthesis.[1][7][8] Two particularly promising strategies are direct C-H activation and visible-light photocatalysis.

Palladium-Catalyzed Direct C-H Activation

A more advanced and atom-efficient approach involves the direct C-H activation of benzamides, thereby avoiding the need for halogenated precursors.[1][7][9] This strategy relies on the palladium-catalyzed coupling of a C-H bond on one aromatic ring with a C-H bond on the other, forming the biaryl linkage necessary for cyclization.

These reactions often employ a directing group, such as an N-methoxy or N-pivaloyloxy group on the amide, to facilitate the ortho-C-H activation. The use of an oxidant is typically required to regenerate the active palladium catalyst.

CH_Activation_Phenanthridinone Benzamide Benzamide C-H Activation/Metallation C-H Activation/Metallation Benzamide->C-H Activation/Metallation Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->C-H Activation/Metallation Oxidant Oxidant Palladacycle Intermediate Palladacycle Intermediate C-H Activation/Metallation->Palladacycle Intermediate Phenanthridinone Phenanthridinone Palladacycle Intermediate->Phenanthridinone Reductive Elimination Oxidative Coupling Oxidative Coupling Phenanthridinone->Pd(II) Catalyst Catalyst Regeneration Reduced Oxidant Reduced Oxidant Oxidant->Reduced Oxidant Oxidation of Pd(0) to Pd(II)

Caption: Generalized workflow for phenanthridinone synthesis via direct C-H activation.

The primary advantage of this methodology is the avoidance of pre-functionalized starting materials, leading to shorter synthetic sequences and reduced waste.[1][7] However, challenges can include regioselectivity issues and the need for a stoichiometric oxidant.

Visible-Light Photocatalysis

A truly innovative and green approach to phenanthridinone synthesis utilizes visible-light photocatalysis to promote a direct oxidative C-H amidation.[10][11][12][13] In this method, a photocatalyst, upon irradiation with visible light, generates an amidyl radical from the N-H bond of a simple benzamide precursor. This radical then undergoes an intramolecular cyclization onto the adjacent aryl ring, followed by oxidation to afford the phenanthridinone.

This strategy is particularly appealing due to its mild reaction conditions, often proceeding at room temperature and utilizing readily available and inexpensive light sources like blue LEDs.[10][11][12][13] Furthermore, it circumvents the need for pre-functionalization and often employs molecular oxygen from the air as the terminal oxidant, making it a highly sustainable process.[1]

Photocatalysis_Phenanthridinone cluster_catalytic_cycle Photocatalytic Cycle Photocatalyst (PC) Photocatalyst (PC) Excited PC* Excited PC* Photocatalyst (PC)->Excited PC* Visible Light (hν) Amidyl Radical Amidyl Radical Excited PC*->Amidyl Radical Single Electron Transfer (SET) Benzamide Benzamide Benzamide->Amidyl Radical Cyclized Radical Cyclized Radical Amidyl Radical->Cyclized Radical Intramolecular Cyclization Phenanthridinone Phenanthridinone Cyclized Radical->Phenanthridinone Oxidation Phenanthridinone->Photocatalyst (PC) Catalyst Regeneration O2 O2 H2O2 H2O2 O2->H2O2

Caption: Simplified mechanism of visible-light-promoted phenanthridinone synthesis.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the three synthetic routes.

FeatureBenchmark: Intramolecular ArylationNovel: Direct C-H ActivationNovel: Visible-Light Photocatalysis
Starting Material This compoundBenzamide derivativeSimple Benzamide
Pre-functionalization Required (Halogenation)Often requires a directing groupNot required
Catalyst Palladium complex (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)Palladium complex (e.g., Pd(OAc)₂)Photocatalyst (e.g., Iridium or Ruthenium complexes, organic dyes)
Reagents Base (e.g., Cs₂CO₃, K₂CO₃)Oxidant (e.g., Ag₂CO₃, O₂)Often uses air (O₂) as the terminal oxidant
Reaction Conditions High temperature (100-140 °C)Moderate to high temperature (80-120 °C)Room temperature to mild heating
Yields Good to excellentModerate to excellentGood to excellent
Atom Economy ModerateGoodExcellent
Green Chemistry Moderate (metal catalyst, high temp)Good (avoids pre-functionalization)Excellent (mild conditions, uses light)

Experimental Protocols

Protocol 1: Benchmark Synthesis of N-Ethylphenanthridin-6(5H)-one from this compound[5]

Materials:

  • This compound (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

  • Triphenylphosphine (PPh₃) (0.10 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, PPh₃, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-ethylphenanthridin-6(5H)-one.

Protocol 2: Novel Visible-Light Photocatalytic Synthesis of Phenanthridinone[10][13]

Materials:

  • Benzamide (0.1 mmol)

  • [Ir(dF(CF₃)ppy)₂(bpy)]PF₆ (Iridium photocatalyst) (2.5 mol%)

  • Base (e.g., N,N,N',N'-Tetramethylguanidine) (0.5 equiv)

  • 1,2-Dichloroethane (DCE) (3.0 mL)

Procedure:

  • In a reaction vial, combine the benzamide, iridium photocatalyst, and base.

  • Add 1,2-dichloroethane.

  • Place the vial in a photoreactor equipped with blue LEDs.

  • Irradiate the reaction mixture for 20-24 hours at 60 °C under an air balloon.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture.

  • Purify the residue by column chromatography on silica gel to yield the desired phenanthridinone.

Conclusion

The traditional synthesis of phenanthridinones from this compound remains a viable and effective method, particularly for specific substitution patterns. However, the field is rapidly evolving, with novel strategies based on C-H activation and photocatalysis offering significant advantages in terms of atom economy, reduced waste, and milder reaction conditions.

For researchers prioritizing green chemistry and shorter synthetic routes, visible-light photocatalysis represents a particularly compelling alternative. The ability to construct the phenanthridinone core from simple, unfunctionalized benzamides under mild conditions is a testament to the power of modern synthetic organic chemistry. As the demand for sustainable chemical processes grows, these novel methodologies are poised to become the new standard for the synthesis of this important class of heterocyclic compounds.

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of 2-bromo-N-ethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 2-bromo-N-ethylbenzamide derivatives. As a senior application scientist, my aim is to offer not just protocols, but a foundational understanding of why certain methodological choices are made, empowering you to make informed decisions in your analytical strategy.

The Imperative of Purity in Drug Development

The presence of impurities in an API can have significant implications, ranging from altered pharmacological activity to unforeseen toxicity. For novel compounds like this compound derivatives, which are potential building blocks in medicinal chemistry, establishing a robust purity profile early in the development process is critical. This ensures the reliability of biological data and streamlines the path towards clinical trials.

Quantitative NMR: A Primary Method of Measurement

Quantitative NMR (qNMR) has emerged as a powerful tool for purity determination, recognized by regulatory bodies for its unique advantages.[1][2] Unlike chromatographic methods that often rely on reference standards of the same substance, qNMR is a primary ratio method.[3][4] This means the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal, allowing for the direct quantification of a substance against a certified internal standard of a different chemical structure.[1][5] This fundamental principle eliminates the need for compound-specific calibration curves, a significant advantage when dealing with novel chemical entities for which a highly characterized reference standard may not be available.[6]

Experimental Workflow: A Comparative Overview

To provide a practical comparison, we will consider a hypothetical this compound derivative and outline the experimental protocols for its purity assessment using qNMR, HPLC, and GC.

Quantitative ¹H NMR (qNMR) Spectroscopy

The strength of qNMR lies in its ability to provide both structural confirmation and quantitative data in a single, non-destructive measurement.[5][7]

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound derivative and 10-15 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial. The choice of internal standard is critical; it must be stable, non-reactive with the analyte, and have signals that do not overlap with those of the analyte.[8]

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆). Complete dissolution is paramount for accurate quantification.[6]

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrumental Parameters (500 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30') is typically sufficient.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons. A value of 30 seconds is a conservative starting point.

    • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals used in quantification.[4]

    • Acquisition Time (aq): A minimum of 3-4 seconds to ensure adequate data points across each peak.

    • Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in chemical shifts and signal intensities.

  • Data Processing and Analysis:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

    • Carefully phase and baseline correct the spectrum. Automated routines can be used, but manual verification is crucial for high accuracy.[6]

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. For this compound, a signal from the aromatic region or the ethyl group could be chosen, provided it is free from interference.

    • Calculate the purity using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->nmr_acq process_spec Phase & Baseline Correction nmr_acq->process_spec integrate Integrate Analyte & Internal Standard Signals process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: A streamlined workflow for purity assessment using qNMR.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high sensitivity and resolving power for non-volatile and thermally labile compounds.[9]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting a stock solution of a well-characterized reference standard of the same compound.

  • Instrumental Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for this type of molecule.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. For example, a gradient from 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 254 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram (area percent method), or by using the calibration curve for an assay value.

Gas Chromatography (GC-FID)

GC is well-suited for volatile and thermally stable compounds. For benzamide derivatives, derivatization may sometimes be necessary to improve volatility and peak shape, though many can be analyzed directly.

  • Sample Preparation:

    • Prepare a solution of the this compound derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumental Conditions:

    • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Data Analysis:

    • The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Comparative Performance Data

The following table summarizes the expected performance characteristics of each technique for the purity assessment of a this compound derivative. This data is representative and based on typical method validation results for small molecules in a pharmaceutical setting.[10][11][12]

ParameterqNMRHPLC-UVGC-FID
Principle Intrinsic quantitative analysis based on the relationship between NMR signal intensity and the number of atomic nuclei.[13]Chromatographic separation followed by UV detection.Chromatographic separation of volatile compounds followed by flame ionization detection.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%97.0 - 103.0%
Precision (RSD) ≤ 1.0%[1]≤ 1.5%≤ 2.0%
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.998
Limit of Quantification (LOQ) ~0.1% (for impurities)[13]~0.05% (for impurities)~0.05% (for impurities)
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[5]Requires a highly purified reference standard of the analyte itself.Requires a highly purified reference standard of the analyte for quantitative analysis beyond area percent.
Sample Throughput LowerHigherHigher
Destructive No[5]YesYes

Choosing the Right Tool for the Job: A Decision Framework

The selection of an analytical technique is a strategic decision that depends on the stage of drug development, the available resources, and the specific analytical challenge.

Decision_Framework start Purity Assessment of This compound derivative q1 Is a highly pure analyte reference standard available? start->q1 q2 Is structural confirmation also required? q1->q2 No q3 Is high throughput a priority? q1->q3 Yes q2->q3 No qnmr qNMR q2->qnmr Yes q4 Is the analyte volatile and thermally stable? q3->q4 No hplc HPLC q3->hplc Yes q4->hplc No gc GC q4->gc Yes

Caption: A decision tree for selecting the appropriate analytical method.

Expert Insights and Causality

  • Why qNMR is a "Primary" Method: The direct proportionality between signal integral and molar concentration is a fundamental physical constant, not an empirical relationship that needs to be calibrated for each compound. This is why it can provide "absolute" quantification with a non-identical internal standard.[3][14] This is invaluable in early discovery when a fully characterized reference standard of the new chemical entity is a scarce resource.

  • The Critical Role of the Internal Standard in qNMR: The accuracy of qNMR is intrinsically linked to the purity and accurate weighing of the internal standard.[6] Any error in the mass or purity of the internal standard will directly propagate to the calculated purity of the analyte.

  • Orthogonal Methods for Comprehensive Purity: No single analytical technique can detect all possible impurities.[14] For instance, HPLC-UV may not detect impurities that lack a chromophore, while qNMR may not be sensitive enough for trace impurities. Therefore, using orthogonal methods (e.g., qNMR and HPLC) provides a more complete and trustworthy purity profile.[2][15] This is a key principle in method validation and is often expected by regulatory agencies.[16]

  • Method Validation is Non-Negotiable: Regardless of the chosen technique, a thorough method validation according to ICH guidelines (Q2(R1)) is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[16][17] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.[18]

Conclusion: An Integrated Approach to Purity Assessment

For the purity assessment of this compound derivatives, qNMR offers a powerful, direct, and efficient method, particularly in the early stages of research and development where a certified reference standard of the analyte may not be available. Its ability to provide simultaneous structural and quantitative information is a significant advantage.[19] However, for routine quality control in later stages and for the detection of trace impurities, the higher sensitivity and throughput of chromatographic methods like HPLC and GC make them indispensable.

Ultimately, a multi-faceted approach that leverages the strengths of both qNMR and chromatographic techniques will provide the most comprehensive and reliable assessment of purity. This ensures the integrity of research findings and builds a solid foundation for the development of safe and effective pharmaceuticals.

References

Distinguishing Reaction Pathways of 2-bromo-N-ethylbenzamide: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of synthetic organic chemistry, elucidating reaction mechanisms is paramount for controlling reaction outcomes, optimizing conditions, and designing novel transformations. For drug development professionals and researchers, a deep mechanistic understanding of how a molecule like 2-bromo-N-ethylbenzamide behaves under various conditions is crucial. This guide provides an in-depth comparison of potential reaction mechanisms for nucleophilic substitution on this compound and details the definitive experimental approach—isotopic labeling—to distinguish between them.

The reaction of this compound with a strong nucleophile, such as the amide ion (NH₂⁻), presents a classic mechanistic puzzle. Does the reaction proceed through a direct nucleophilic aromatic substitution (SNAr) pathway, or does it involve a fleeting, highly reactive benzyne intermediate? The answer has profound implications for the final product distribution, especially when the aromatic ring bears other substituents. Isotopic labeling offers an elegant and conclusive method to unravel this mechanistic dichotomy.[1][2]

The Two Competing Mechanisms: SNAr vs. Benzyne

Let's first dissect the two plausible pathways for the reaction of this compound with a nucleophile (Nu⁻).

  • The SNAr (Addition-Elimination) Mechanism: In this pathway, the nucleophile directly attacks the carbon atom bearing the bromine, the ipso-carbon.[3][4][5] This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] Subsequently, the leaving group (bromide) is expelled, restoring the aromaticity of the ring. A key feature of the SNAr mechanism is that the incoming nucleophile exclusively replaces the leaving group at the same position.[1][6]

  • The Elimination-Addition (Benzyne) Mechanism: This pathway is a two-step process. First, a strong base removes a proton from the position ortho to the bromine atom. This is followed by the elimination of the bromide ion, leading to the formation of a highly strained and reactive intermediate called benzyne, which contains a formal triple bond within the benzene ring.[1][4][6] In the second step, the nucleophile can attack either of the two carbons of the "triple bond." Subsequent protonation yields the final product(s). A critical consequence of the benzyne mechanism is that the incoming nucleophile can attach to the carbon that originally bore the leaving group or to the adjacent carbon.[1][7]

To definitively distinguish between these two pathways for this compound, we can employ an isotopic labeling study. By strategically placing a "heavy" isotope, such as carbon-13 (¹³C), at the carbon atom attached to the bromine (C1 position), we can trace its fate in the final product(s).

Experimental Design: The Isotopic Labeling Study

The core of this investigation lies in synthesizing this compound with a ¹³C label at the C1 position (the carbon bonded to the bromine) and then analyzing the distribution of this label in the resulting aminobenzamide products after reaction with a nucleophile like sodium amide.

Synthesis of [1-¹³C]-2-bromo-N-ethylbenzamide

The synthesis of the isotopically labeled starting material is a critical first step. A plausible synthetic route would begin with ¹³C-labeled benzoic acid, which is commercially available.

Protocol for Synthesis of [1-¹³C]-2-bromo-N-ethylbenzamide:

  • Bromination of [1-¹³C]-Benzoic Acid: The labeled benzoic acid is first brominated at the ortho position. This can be achieved using various established methods, for instance, by directing the bromination using a suitable directing group that can be later removed.

  • Conversion to Acid Chloride: The resulting [1-¹³C]-2-bromobenzoic acid is then converted to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Amidation: The [1-¹³C]-2-bromobenzoyl chloride is then reacted with ethylamine (CH₃CH₂NH₂) to yield the final product, [1-¹³C]-2-bromo-N-ethylbenzamide. Purification would typically be achieved through recrystallization or column chromatography.

The Decisive Reaction and Product Analysis

With the labeled substrate in hand, the key reaction can be performed.

Protocol for the Reaction and Analysis:

  • Reaction with Nucleophile: The [1-¹³C]-2-bromo-N-ethylbenzamide is reacted with a strong base/nucleophile, such as sodium amide (NaNH₂) in liquid ammonia.

  • Work-up and Isolation: After the reaction is complete, the reaction mixture is carefully quenched, and the organic products are extracted, dried, and purified.

  • ¹³C NMR Spectroscopy: The isolated product mixture is then analyzed using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] This powerful analytical technique can distinguish between carbon atoms in different chemical environments, allowing for the precise determination of the ¹³C label's position in the product molecules.

Interpreting the Results: A Clear-Cut Distinction

The ¹³C NMR spectrum of the product mixture will provide the definitive evidence to support one mechanism over the other.

Expected Outcomes:

MechanismPredicted Product(s)Expected ¹³C NMR Signal for the Labeled Carbon
SNAr Exclusively N-ethyl-2-aminobenzamide with the ¹³C label at the C2 position (where the amino group is attached).A single, characteristic signal corresponding to the C2 carbon of the aminobenzamide.
Benzyne A mixture of N-ethyl-2-aminobenzamide (with the ¹³C label at C2) and N-ethyl-3-aminobenzamide (with the ¹³C label at C2).Two distinct signals of roughly equal intensity, one for the C2 carbon in the 2-amino product and another for the C2 carbon in the 3-amino product.

Visualizing the Mechanistic Pathways and Outcomes

The following diagrams illustrate the two proposed mechanisms and the expected fate of the ¹³C label.

G cluster_SNAr SNA_r Mechanism cluster_Benzyne Benzyne Mechanism start_snar [1-¹³C]-2-bromo-N-ethylbenzamide intermediate_snar Meisenheimer Complex (¹³C at ipso-carbon) start_snar->intermediate_snar + Nu⁻ product_snar [2-¹³C]-N-ethyl-2-aminobenzamide (Exclusive Product) intermediate_snar->product_snar - Br⁻ start_benzyne [1-¹³C]-2-bromo-N-ethylbenzamide intermediate_benzyne [1,2-¹³C]-Benzyne Intermediate start_benzyne->intermediate_benzyne - HBr product1_benzyne [2-¹³C]-N-ethyl-2-aminobenzamide intermediate_benzyne->product1_benzyne + Nu⁻, + H⁺ (Attack at C2) product2_benzyne [1-¹³C]-N-ethyl-2-aminobenzamide intermediate_benzyne->product2_benzyne + Nu⁻, + H⁺ (Attack at C1)

Caption: Competing reaction pathways for ¹³C-labeled this compound.

Conclusion for Researchers and Drug Development Professionals

The choice of an isotopic labeling study, specifically with ¹³C, provides an unambiguous and powerful tool to elucidate the reaction mechanism of this compound. The results of such a study will directly inform reaction optimization and the prediction of product outcomes, which are critical aspects of process development and the synthesis of complex pharmaceutical intermediates. By understanding the fundamental reactivity of this and similar substrates, researchers can more effectively design synthetic routes and control selectivity, ultimately accelerating the drug development pipeline. The principles outlined in this guide are broadly applicable to a wide range of aromatic substitution reactions, making isotopic labeling an indispensable technique in the modern chemist's arsenal.

References

Navigating the Synthesis of 2-Bromo-N-ethylbenzamide: A Cost-Benefit Analysis for Large-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic route for key intermediates is a critical decision that profoundly impacts the economic viability and sustainability of large-scale manufacturing. This guide provides an in-depth cost-benefit analysis of various methods for the synthesis of 2-bromo-N-ethylbenzamide, a valuable building block in medicinal chemistry, notably in the preparation of pharmacologically active compounds like phenanthridinones.

This analysis moves beyond simple reaction yields to encompass a holistic view of process efficiency, incorporating reagent costs, reaction conditions, safety and environmental considerations, and downstream processing. By understanding the interplay of these factors, chemists and process engineers can make informed decisions to optimize their synthetic strategies for industrial applications.

Executive Summary: A Tale of Three Pathways

The synthesis of this compound can be principally approached through three distinct pathways, each with its own set of advantages and drawbacks:

  • The Acyl Chloride Route: A traditional and robust two-step method involving the initial conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride, followed by amidation with ethylamine.

  • The Direct Amidation Route: A more atom-economical, one-pot approach where 2-bromobenzoic acid and ethylamine are coupled directly, often with the aid of a catalyst.

  • The Coupling Reagent Route: A versatile method that utilizes specialized reagents to facilitate the amide bond formation under mild conditions.

While the Acyl Chloride Route often boasts high yields and relatively low initial reagent costs, it introduces hazardous reagents and generates significant waste. Direct Amidation presents a greener alternative, though it may require process optimization to achieve comparable efficiency. The Coupling Reagent Route offers high efficiency and mild conditions but can be prohibitively expensive for large-scale production.

Comparative Analysis of Synthetic Routes

The following sections provide a detailed breakdown of each synthetic pathway, including experimental protocols, quantitative data, and a thorough cost-benefit discussion.

Method 1: The Acyl Chloride Route - The Workhorse of Amide Synthesis

This classical approach is a staple in organic synthesis due to its reliability and generally high yields. The process involves two distinct steps: the formation of the acyl chloride and the subsequent amidation.

Experimental Protocol:

Step 1: Synthesis of 2-Bromobenzoyl Chloride

In a well-ventilated fume hood, 2-bromobenzoic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.[3] The reaction is typically heated to reflux until the evolution of gaseous byproducts (SO₂ and HCl with thionyl chloride; CO, CO₂, and HCl with oxalyl chloride) ceases. The excess chlorinating agent is then removed by distillation to yield the crude 2-bromobenzoyl chloride.

Step 2: Synthesis of this compound

The crude 2-bromobenzoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or toluene. The solution is cooled in an ice bath, and ethylamine is added dropwise, often in the presence of a base like triethylamine or pyridine to neutralize the HCl generated.[4] After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed with aqueous solutions to remove salts and impurities, and the final product is isolated by crystallization or chromatography.

Workflow for the Acyl Chloride Route

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-Bromobenzoic Acid C Heat (Reflux) A->C B Thionyl Chloride (SOCl₂) B->C D 2-Bromobenzoyl Chloride C->D Yield: High G Reaction at 0°C to RT D->G E Ethylamine E->G F Base (e.g., Triethylamine) F->G H This compound G->H Yield: >95% I Purification (Washing, Crystallization) H->I

Caption: Workflow for the Acyl Chloride Route.

Quantitative Data Comparison:

ParameterAcyl Chloride Route (Thionyl Chloride)
Starting Materials 2-Bromobenzoic acid, Thionyl chloride, Ethylamine
Typical Yield >95%[5]
Reaction Time 2-4 hours (two distinct steps)[5]
Reaction Temperature Reflux for acyl chloride formation, 0°C to Room Temperature for amidation[5]
Key Reagents Thionyl Chloride (SOCl₂)
Safety Concerns Use of highly corrosive and toxic thionyl chloride, evolution of HCl and SO₂ gas.[6][7]
Waste Products Sulfur dioxide, hydrogen chloride, salts from neutralization.

Cost-Benefit Analysis:

  • Benefits:

    • High Yields: This method consistently delivers high yields of the desired amide.[5]

    • Cost-Effective Reagents: Thionyl chloride and 2-bromobenzoic acid are relatively inexpensive commodity chemicals, making the initial reagent cost low.[8][9]

    • Robust and Scalable: The reaction is well-established and generally scalable for industrial production.[2]

  • Costs:

    • Hazardous Reagents and Byproducts: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[7] The gaseous byproducts (SO₂ and HCl) require specialized scrubbers and handling equipment, adding to the infrastructure and operational costs.[6]

    • Two-Step Process: The need for two separate reaction steps increases processing time and labor costs.

    • Waste Disposal: The acidic waste generated requires neutralization and disposal, contributing to the overall environmental and financial cost of the process.

Method 2: Direct Catalytic Amidation - The "Green" Alternative

In line with the principles of green chemistry, direct amidation aims to form the amide bond in a single step, with water as the only byproduct.[10] This approach avoids the use of harsh chlorinating agents and reduces waste.

Experimental Protocol:

A mixture of 2-bromobenzoic acid, ethylamine, and a catalyst is heated in a suitable solvent, often with azeotropic removal of water using a Dean-Stark apparatus. Various catalysts have been employed for direct amidation, with boric acid being a simple and effective option.[11] The reaction is typically run at reflux until the theoretical amount of water is collected. The product is then isolated by cooling the reaction mixture and collecting the precipitated product or by standard workup and purification procedures.

Workflow for Direct Catalytic Amidation

A 2-Bromobenzoic Acid D Heat (Reflux with Water Removal) A->D B Ethylamine B->D C Catalyst (e.g., Boric Acid) C->D E This compound D->E Yield: Good to High F Purification E->F

Caption: Workflow for Direct Catalytic Amidation.

Quantitative Data Comparison:

ParameterDirect Catalytic Amidation (Boric Acid)
Starting Materials 2-Bromobenzoic acid, Ethylamine
Typical Yield Good to High (substrate dependent)[11]
Reaction Time 5-20 hours[12]
Reaction Temperature Reflux (~110-140°C)[12]
Key Reagents Boric Acid (catalyst)
Safety Concerns High temperatures, handling of flammable solvents.
Waste Products Water

Cost-Benefit Analysis:

  • Benefits:

    • Atom Economy: This one-pot reaction has a high atom economy, with water as the only byproduct.[10]

    • Reduced Waste: Eliminates the use of chlorinating agents and the generation of acidic waste, leading to lower disposal costs and a better environmental profile.

    • Simplified Process: A one-step process can reduce overall processing time and labor.

  • Costs:

    • Potentially Lower Yields and Longer Reaction Times: Compared to the acyl chloride route, direct amidation may require longer reaction times and might not achieve the same high yields for all substrates.[12]

    • High Temperatures: The need for high temperatures can lead to higher energy consumption and may not be suitable for thermally sensitive molecules.

    • Catalyst Cost and Removal: While boric acid is inexpensive, other more sophisticated catalysts can be costly, and their removal from the final product may require additional purification steps.

Method 3: The Coupling Reagent Route - Efficiency at a Price

Modern amide synthesis often employs coupling reagents that activate the carboxylic acid in situ, allowing for mild and efficient amide bond formation. A plethora of such reagents exist, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Experimental Protocol:

2-Bromobenzoic acid and a coupling reagent (e.g., HATU) are dissolved in a suitable aprotic solvent like DMF or DCM. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added, followed by the addition of ethylamine. The reaction is typically stirred at room temperature for a few hours until completion. The workup procedure depends on the coupling reagent used. For water-soluble byproducts (e.g., from EDC), an aqueous workup is sufficient. For insoluble byproducts (e.g., dicyclohexylurea from DCC), filtration is required.

Workflow for Coupling Reagent Route

A 2-Bromobenzoic Acid E Room Temperature Reaction A->E B Ethylamine B->E C Coupling Reagent (e.g., HATU) C->E D Base (e.g., DIPEA) D->E F This compound E->F Yield: 70-95% G Purification F->G

Caption: Workflow for the Coupling Reagent Route.

Quantitative Data Comparison:

ParameterCoupling Reagent Route (e.g., HATU)
Starting Materials 2-Bromobenzoic acid, Ethylamine, Coupling Reagent, Base
Typical Yield 70-95%[5]
Reaction Time 1-24 hours[5]
Reaction Temperature 0°C to Room Temperature[5]
Key Reagents HATU, HBTU, DCC, EDC
Safety Concerns Coupling agents can be irritants or toxic.
Waste Products Byproducts of the coupling reagent (e.g., ureas, phosphine oxides).

Cost-Benefit Analysis:

  • Benefits:

    • Mild Reaction Conditions: Reactions are often performed at room temperature, which is advantageous for complex or sensitive molecules.

    • High Efficiency: Modern coupling reagents can provide high yields in a relatively short time.

    • Versatility: A wide range of coupling reagents is available, allowing for fine-tuning of the reaction conditions for specific substrates.

  • Costs:

    • High Reagent Cost: Coupling reagents, especially advanced ones like HATU, are significantly more expensive than thionyl chloride or boric acid, making this route less economically viable for large-scale production of a simple intermediate.[9]

    • Stoichiometric Waste: The coupling reagents are used in stoichiometric amounts, generating a significant amount of waste byproducts that need to be removed and disposed of.[13]

    • Purification Challenges: The removal of byproducts from some coupling reagents (e.g., dicyclohexylurea from DCC) can be challenging and may require chromatography, which is not ideal for large-scale synthesis.

Conclusion and Recommendations

The optimal synthetic route for the large-scale production of this compound is a trade-off between cost, efficiency, and sustainability.

  • For cost-sensitive, large-volume production where the infrastructure for handling hazardous materials is in place, the Acyl Chloride Route remains a strong contender due to its high yields and low raw material costs. However, the hidden costs of safety and waste management must be carefully factored into the overall economic assessment.

  • For companies prioritizing green chemistry and sustainability , Direct Catalytic Amidation is a highly attractive option. While it may require more initial process development to optimize yields and reaction times, the long-term benefits of reduced waste and a safer process can be substantial.

  • The Coupling Reagent Route is generally not recommended for the large-scale synthesis of a relatively simple intermediate like this compound due to the high cost of the reagents. This method is better suited for the synthesis of high-value, complex molecules, such as peptides or active pharmaceutical ingredients, where mild reaction conditions and high efficiency are paramount and can justify the higher cost.

Ultimately, the choice of synthetic strategy will depend on the specific economic and environmental goals of the manufacturing process. A thorough process hazard analysis and a detailed cost of goods calculation for each route are essential before committing to a large-scale production campaign.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-ethylbenzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-ethylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。